molecular formula C6H7Cl2NO B1490806 (4-Chloropyridin-3-yl)methanol hydrochloride CAS No. 245124-17-8

(4-Chloropyridin-3-yl)methanol hydrochloride

Cat. No.: B1490806
CAS No.: 245124-17-8
M. Wt: 180.03 g/mol
InChI Key: OPXGRFCMPCHNIY-UHFFFAOYSA-N
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Description

(4-Chloropyridin-3-yl)methanol hydrochloride (CAS 245124-17-8) is a high-purity chemical intermediate with the molecular formula C6H7Cl2NO and a molecular weight of 180.03 g/mol . This compound, characterized by its pyridine ring substituted with both a chloromethyl group and a hydroxymethyl group, is supplied as a hydrochloride salt to enhance stability. It is a versatile building block in organic synthesis and medicinal chemistry research, particularly for constructing more complex molecules. The presence of distinct reactive sites on the pyridine ring allows for selective functionalization, making it a valuable scaffold for developing potential pharmaceuticals and agrochemicals. Pyridine derivatives similar to this compound are known to be key precursors in the synthesis of neonicotinoid insecticides . It is offered with a purity of 95% and requires careful handling. Safety Information: This product is classified as harmful and irritating. Please refer to the full Safety Data Sheet (SDS) before use. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Disclaimer: This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(4-chloropyridin-3-yl)methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO.ClH/c7-6-1-2-8-3-5(6)4-9;/h1-3,9H,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPXGRFCMPCHNIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1Cl)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80856183
Record name (4-Chloropyridin-3-yl)methanol--hydrogen chloride (1/1)
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Molecular Weight

180.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

245124-17-8
Record name (4-Chloropyridin-3-yl)methanol--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-chloropyridin-3-yl)methanol hydrochloride
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Foundational & Exploratory

(4-Chloropyridin-3-yl)methanol hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (4-Chloropyridin-3-yl)methanol hydrochloride: Properties, Reactivity, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic building block for researchers, chemists, and professionals in drug development and agrochemical synthesis. We will delve into its core chemical properties, reactivity, and established applications, offering field-proven insights into its utility.

Introduction: A Versatile Heterocyclic Intermediate

This compound is a substituted pyridine derivative valued for its role as a key intermediate in the synthesis of complex organic molecules.[1] Its structure, featuring a reactive chlorine atom and a primary alcohol on a pyridine scaffold, offers dual functionality for synthetic transformations. This makes it particularly useful in medicinal chemistry for constructing novel heterocyclic compounds and in the agrochemical industry for developing selective pesticides and herbicides.[1] The hydrochloride salt form enhances the compound's stability and handling characteristics compared to its free base.[2]

Physicochemical and Structural Properties

The fundamental properties of a chemical reagent dictate its handling, storage, and application in synthesis. The key characteristics of this compound are summarized below.

PropertyValueSource
IUPAC Name (4-chloropyridin-3-yl)methanol;hydrochloride-
CAS Number 245124-17-8[3]
Free Base CAS 189449-41-0[1][4]
Molecular Formula C₆H₇Cl₂NO[3][5]
Molecular Weight 180.03 g/mol Calculated
Appearance Inferred to be a light yellow or off-white crystalline powder[6][7]
Purity Typically ≥95% or ≥98%[3][5]
Storage Store in a cool, dry, well-ventilated area in a tightly closed container[3][6]

Note: Physical properties such as melting point and exact solubility should be confirmed with the Certificate of Analysis from the specific supplier.

Structural Analysis

The molecule's utility is rooted in its structure, which contains three key features: the pyridine ring, the C4-chloro substituent, and the C3-methanol group.

Reactivity_Profile parent (4-Chloropyridin-3-yl)methanol HCl snar C4-Chloro Site parent->snar exhibits alcohol C3-Methanol Site parent->alcohol exhibits nucleophiles Nucleophilic Aromatic Substitution (SNAr) (e.g., R-NH₂, R-SH) snar->nucleophiles reacts via oxidation Oxidation (e.g., PCC, KMnO₄) alcohol->oxidation reacts via esterification Esterification / Etherification alcohol->esterification reacts via product_snar Substituted Pyridine Derivatives nucleophiles->product_snar yields product_ox Aldehyde / Carboxylic Acid oxidation->product_ox yields product_ester Ester / Ether Derivatives esterification->product_ester yields SNAr_Workflow start 1. Dissolution add_base 2. Add Base (e.g., K₂CO₃, DIPEA) start->add_base add_nuc 3. Add Nucleophile (e.g., R-NH₂) add_base->add_nuc heat 4. Heat Reaction (e.g., 80-120 °C) add_nuc->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor workup 6. Aqueous Workup & Extraction monitor->workup purify 7. Purification (Chromatography) workup->purify product Final Product purify->product

References

Strategic Overview: The Value of a Halogenated Pyridine Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (4-Chloropyridin-3-yl)methanol hydrochloride (CAS: 245124-17-8)

This document provides a comprehensive technical overview of this compound, a key heterocyclic building block for professionals in pharmaceutical research and development. It moves beyond a simple recitation of facts to offer field-proven insights into its synthesis, characterization, handling, and strategic application in medicinal chemistry.

The pyridine scaffold is a cornerstone of modern drug discovery, present in numerous FDA-approved therapeutics. The introduction of a chlorine atom, as seen in this compound, serves a dual purpose. Firstly, it electronically modifies the pyridine ring, influencing its pKa and metabolic stability. Secondly, and more critically, the chlorine atom at the 4-position acts as a versatile synthetic handle, enabling a wide array of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to build molecular complexity.

The adjacent hydroxymethyl group at the 3-position offers another reactive site for etherification, esterification, or oxidation, making this compound a bifunctional linker ideal for fragment-based drug design and the construction of targeted covalent inhibitors. This guide will explore the practical considerations for leveraging this molecular architecture.

Physicochemical & Structural Data

A clear understanding of a reagent's fundamental properties is the bedrock of its effective use. The key data for this compound are summarized below.

PropertyValueSource(s)
CAS Number 245124-17-8[1][2][3][4]
Molecular Formula C₆H₇Cl₂NO (or C₆H₆ClNO·HCl)[1][3][4]
Molecular Weight 180.03 g/mol [1][3]
IUPAC Name (4-chloropyridin-3-yl)methanol;hydrochloride[4]
Synonyms 4-Chloro-3-(hydroxymethyl)pyridine hydrochloride[3]
Appearance Light yellow crystalline powder[5]
Purity Commercially available at ≥95% to ≥98%[1][2][6]
Storage Store in a tightly closed container in a cool, dry, well-ventilated area. Recommended storage at 2-8°C.[1][2][5]
SMILES Cl.OCC1=C(Cl)C=CN=C1[1]

Synthesis and Characterization: A Practical Approach

While this compound is commercially available, understanding its synthesis provides insight into potential impurities and informs its reactivity. A common and logical laboratory-scale synthesis proceeds via the reduction of a more oxidized precursor, such as 4-chloropyridine-3-carbaldehyde.

Synthetic Workflow: Reduction of 4-Chloropyridine-3-carbaldehyde

The reduction of an aldehyde to a primary alcohol is a fundamental and high-yielding transformation in organic chemistry. Sodium borohydride (NaBH₄) is the reagent of choice for this step due to its selectivity, mild reaction conditions, and operational simplicity; it will not reduce the pyridine ring or the aryl chloride.

G cluster_0 Synthesis Workflow Start 4-Chloropyridine-3-carbaldehyde (Starting Material) Reagent Sodium Borohydride (NaBH₄) Methanol (Solvent) Start->Reagent 1. Dissolve Reaction Stir at 0°C to Room Temp (Monitored by TLC) Reagent->Reaction 2. Add NaBH₄ slowly Workup Quench with Acetone/Water Evaporate Solvent Reaction->Workup 3. Reaction Complete Extraction Extract with Ethyl Acetate Wash with Brine Workup->Extraction 4. Isolate Crude Free Base Purification Dry (Na₂SO₄), Filter, Concentrate Silica Gel Chromatography (Optional) Extraction->Purification 5. Purify Free Base Salt_Formation Dissolve in Et₂O Add HCl in Et₂O (2M) Purification->Salt_Formation 6. Prepare for Salification Final This compound (Final Product) Salt_Formation->Final 7. Precipitate & Isolate

Caption: Synthetic workflow for this compound.

Step-by-Step Protocol:
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-chloropyridine-3-carbaldehyde (1.0 eq). Dissolve it in anhydrous methanol (approx. 0.2 M concentration) and cool the solution to 0°C in an ice bath.

  • Reduction: Slowly add sodium borohydride (NaBH₄, 1.1 eq) to the stirred solution in portions, ensuring the internal temperature remains below 10°C.

  • Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

  • Work-up: Carefully quench the reaction by the slow addition of acetone, followed by water. Reduce the volume of the solvent in vacuo.

  • Extraction: Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (4-Chloropyridin-3-yl)methanol as the free base.

  • Purification (if necessary): If the crude product is not of sufficient purity, it can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Salt Formation: Dissolve the purified free base in a minimal amount of anhydrous diethyl ether. With stirring, add a 2.0 M solution of HCl in diethyl ether dropwise until precipitation ceases.

  • Isolation: Collect the resulting white/light yellow precipitate by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to afford the final product, this compound.

Spectroscopic Characterization

Proper characterization is essential to confirm the structure and purity of the synthesized material. The expected data are as follows:

TechniqueExpected Observations
¹H NMR (DMSO-d₆, 400 MHz) δ ~8.5-8.7 (s, 1H, H2-Py), δ ~8.4-8.6 (d, 1H, H6-Py), δ ~7.6-7.8 (d, 1H, H5-Py), δ ~5.0-5.5 (br s, 1H, OH), δ ~4.6-4.8 (s, 2H, CH₂). Note: The hydrochloride salt may broaden peaks and shift pyridine protons downfield. The OH proton is exchangeable with D₂O.
¹³C NMR (DMSO-d₆, 100 MHz) Expected peaks around δ 150-155 (C-Cl), 148-152 (Ar-C), 140-145 (Ar-C), 135-140 (Ar-C), 125-130 (Ar-C), 55-60 (CH₂OH).
FT-IR (KBr, cm⁻¹) ~3200-3400 (broad, O-H stretch), ~3100-3000 (Ar C-H stretch), ~1600, 1470 (C=C/C=N stretch), ~1050 (C-O stretch), ~800-850 (C-Cl stretch).
Mass Spec. (ESI+) m/z = 144.02 [M+H]⁺ for the free base (C₆H₆ClNO). The fragmentation pattern would show loss of H₂O and/or HCl.

Applications in Drug Discovery

The primary value of this reagent is as a versatile building block. Its bifunctionality allows for sequential or orthogonal synthetic strategies.

Role as a Bioisostere and Structural Motif

The 4-chloropyridine motif can serve as a bioisostere for other aromatic systems, offering a unique combination of hydrogen bonding capability (via the nitrogen) and lipophilicity. It is a key intermediate for compounds targeting nicotinic acetylcholine receptors, which are implicated in neurological disorders.[7]

Synthetic Utility Workflow

A common application involves using the chlorine atom for a carbon-carbon or carbon-heteroatom bond-forming reaction, followed by modification of the hydroxymethyl group.

G cluster_1 Application in Synthesis Start (4-Chloropyridin-3-yl)methanol (Free Base) PathA Suzuki Coupling (Arylboronic Acid, Pd Catalyst) Start->PathA Path 1: C-C Bond Formation PathB Etherification (NaH, R-X) Start->PathB Path 2: -OH Modification ResultA 4-Aryl-3-(hydroxymethyl)pyridine PathA->ResultA FinalA Further modification at -CH₂OH (Oxidation, Esterification) ResultA->FinalA ResultB 4-Chloro-3-(alkoxymethyl)pyridine PathB->ResultB FinalB Further modification at -Cl (Coupling, SₙAr) ResultB->FinalB

Caption: Key synthetic pathways utilizing the dual functionality of the title compound.

This dual reactivity allows researchers to rapidly generate a library of analogues. For example, one could perform a Suzuki coupling to install a desired aryl group at the 4-position and then oxidize the alcohol to an aldehyde to serve as a handle for reductive amination, building out a diverse set of candidate molecules.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe and effective use of all laboratory reagents is paramount. This compound is an irritant and should be handled with appropriate care.

Hazard Identification:

  • Health Hazards: Harmful if swallowed. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[8] The toxicological properties have not been fully investigated.[5]

  • GHS Pictograms: GHS07 (Exclamation Mark)

  • Hazard Statements: H302, H315, H319, H335

Protocol for Safe Handling and Storage:
  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.[5] Ensure an eyewash station and safety shower are readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[5]

    • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[5] Avoid contact with skin.

    • Respiratory Protection: For weighing or operations that may generate dust, use a NIOSH-approved respirator with a particulate filter.[5]

  • Handling Procedures:

    • Avoid generating dust.

    • Wash hands thoroughly after handling.[5]

    • Keep the container tightly closed when not in use.

  • Storage:

    • Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[5]

    • The recommended storage temperature is 2-8°C.[1]

  • Spill & First Aid:

    • Spill: Sweep up spilled solid carefully, place it into a suitable container for disposal, and ventilate the area.[5]

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing.[5]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[5]

    • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth and drink 2-4 cupfuls of water. Seek immediate medical attention.[5]

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed building block that offers significant advantages to the medicinal chemist. Its dual functionality, coupled with the versatile reactivity of the C4-chloro substituent, provides a reliable and efficient entry point to novel and complex molecular architectures. By understanding its synthesis, characterization, and safe handling as detailed in this guide, researchers can fully exploit its potential to accelerate the drug discovery process.

References

An In-Depth Technical Guide to the Molecular Structure and Applications of (4-Chloropyridin-3-yl)methanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (4-Chloropyridin-3-yl)methanol hydrochloride, a key building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the synthesis, structural characterization, reactivity, and applications of this versatile intermediate. We will explore the causal relationships behind its synthetic pathways and its pivotal role in the development of novel therapeutics, particularly those targeting neurological disorders.

Introduction: A Pivotal Intermediate in Drug Discovery

This compound is a heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries. Its structure, featuring a chlorinated pyridine ring with a hydroxymethyl substituent, provides a unique combination of reactivity and functionality. This makes it a valuable precursor for the synthesis of complex molecules, most notably as a key intermediate in the production of nicotinic acetylcholine receptor modulators. These modulators are instrumental in the development of treatments for neurological conditions such as Alzheimer's and Parkinson's disease.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 245124-17-8ChemShuttle
Molecular Formula C₆H₇Cl₂NOChemShuttle
Molecular Weight 180.034 g/mol ChemShuttle
Appearance Off-white to pale yellow solidGeneric
Storage 2-8 °CChemShuttle

Synthesis and Manufacturing Landscape

The synthesis of this compound is not widely detailed in publicly accessible literature. However, its preparation can be inferred from the established synthesis of its precursors, primarily 4-chloropyridine hydrochloride. The stability of 4-chloropyridine is significantly enhanced by its formation as a hydrochloride salt, which prevents self-reaction.

Several patented methods describe the synthesis of 4-chloropyridine hydrochloride. These generally involve the chlorination of pyridine or its derivatives using various chlorinating agents.

Synthetic Pathways to 4-Chloropyridine Hydrochloride

A common approach involves the reaction of pyridine with a chlorinating agent such as sulfuryl chloride, phosphorus oxychloride, or phosphorus pentachloride. The reaction conditions, including temperature and solvent, are critical for achieving high selectivity for the 4-position.

Another route starts from 4-aminopyridine, which undergoes a Sandmeyer-type reaction. The amino group is first diazotized with a nitrous acid salt in the presence of a strong acid, followed by displacement with a chloride ion.

Experimental Protocol: Synthesis of 4-Chloropyridine Hydrochloride from 4-Aminopyridine (Illustrative)

  • Step 1: Diazotization. 4-Aminopyridine is dissolved in an alcoholic solvent or an aqueous solution containing a significant molar excess of hydrogen chloride. The solution is cooled to 0-5 °C.

  • Step 2: Sandmeyer Reaction. A solution of a nitrous acid salt (e.g., sodium nitrite) is added dropwise to the cooled solution, maintaining the low temperature to ensure the stability of the diazonium salt intermediate.

  • Step 3: Decomposition and Product Formation. The reaction mixture is then gently warmed to approximately 60 °C to facilitate the decomposition of the diazonium salt and the formation of 4-chloropyridine.

  • Step 4: Isolation. The resulting 4-chloropyridine is isolated as its hydrochloride salt, often through precipitation and filtration.

The subsequent conversion of 4-chloropyridine hydrochloride to this compound would likely involve a formylation reaction to introduce a formyl group at the 3-position, followed by reduction to the hydroxymethyl group.

Molecular Structure and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methylene protons of the hydroxymethyl group. The aromatic protons will appear as doublets or multiplets in the downfield region (typically 7.0-8.5 ppm), with their chemical shifts and coupling constants influenced by the positions of the chloro and hydroxymethyl substituents. The methylene protons of the -CH₂OH group would likely appear as a singlet or a doublet (if coupled to the hydroxyl proton) in the range of 4.5-5.0 ppm. The hydroxyl proton itself would be a broad singlet, and its position would be concentration and solvent dependent.

  • ¹³C NMR: The carbon spectrum will exhibit six distinct signals corresponding to the five carbons of the pyridine ring and the one carbon of the hydroxymethyl group. The chemical shifts of the ring carbons will be influenced by the electronegativity of the nitrogen atom and the chloro substituent. The carbon bearing the chlorine atom will be significantly shifted downfield. The hydroxymethyl carbon is expected to resonate in the range of 60-65 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would display characteristic absorption bands for its functional groups. A broad band in the region of 3200-3500 cm⁻¹ would correspond to the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations of the aromatic ring would appear around 3000-3100 cm⁻¹. The C=N and C=C stretching vibrations of the pyridine ring would be observed in the 1400-1600 cm⁻¹ region. A strong band corresponding to the C-Cl stretching vibration would be present in the fingerprint region, typically around 1000-1100 cm⁻¹.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak [M+H]⁺ for the free base, (4-Chloropyridin-3-yl)methanol, would be expected at an m/z corresponding to its molecular weight (143.57 g/mol ). Due to the presence of chlorine, a characteristic isotopic pattern would be observed, with a peak at [M+2]⁺ having approximately one-third the intensity of the molecular ion peak. Fragmentation patterns would likely involve the loss of the hydroxymethyl group or the chlorine atom.

Reactivity and Mechanistic Insights

The chemical reactivity of this compound is dictated by the interplay of its three key functional components: the pyridine ring, the chloro substituent, and the hydroxymethyl group.

The Pyridine Ring and Nucleophilic Aromatic Substitution

The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNAr). The chlorine atom at the 4-position is particularly susceptible to displacement by nucleophiles.

Caption: Figure 1: Generalized SNAr mechanism at the 4-position.

Reactions of the Hydroxymethyl Group

The hydroxymethyl group can undergo a variety of reactions typical of primary alcohols:

  • Oxidation: It can be oxidized to the corresponding aldehyde or carboxylic acid using appropriate oxidizing agents.

  • Esterification: Reaction with carboxylic acids or their derivatives will form esters.

  • Etherification: Conversion to ethers is possible under suitable conditions.

  • Conversion to Halide: The hydroxyl group can be replaced by a halogen, for example, by reaction with thionyl chloride to form 4-chloro-3-(chloromethyl)pyridine.

Caption: Figure 2: Reactivity of the hydroxymethyl group.

Applications in Drug Development

The primary application of this compound is as a versatile building block in the synthesis of active pharmaceutical ingredients (APIs). Its utility stems from the ability to selectively functionalize the different reactive sites on the molecule.

While specific drug synthesis pathways starting directly from this compound are proprietary and not always published in detail, its role as a key intermediate for nicotinic acetylcholine receptor modulators is well-established. These receptors are implicated in a variety of neurological functions, and their modulation is a key strategy in the treatment of cognitive disorders.

The chloro and hydroxymethyl groups allow for the construction of more complex heterocyclic systems through sequential reactions, making this compound a valuable tool for medicinal chemists in lead optimization and the development of new chemical entities.

Conclusion

This compound is a strategically important intermediate in the synthesis of high-value chemical entities, particularly within the pharmaceutical industry. Its molecular structure offers a unique combination of reactive sites that can be selectively manipulated to build complex molecular architectures. While detailed public data on its synthesis and spectroscopic characterization is limited, its role as a precursor to important therapeutic agents for neurological disorders underscores its significance in modern drug discovery and development. Further research into the reactivity and applications of this compound is likely to yield new opportunities for the synthesis of novel bioactive molecules.

An In-depth Technical Guide to the Synthesis of (4-Chloropyridin-3-yl)methanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4-Chloropyridin-3-yl)methanol hydrochloride is a key building block and intermediate in the synthesis of a wide range of pharmaceutical and agrochemical compounds.[1] Its utility is prominent in the development of nicotinic acetylcholine receptor modulators, which are crucial in creating drugs for neurological conditions like Alzheimer's and Parkinson's diseases.[1] This guide provides a comprehensive overview of a primary synthesis pathway for this compound, intended for researchers, scientists, and professionals in drug development. The focus is on providing a detailed, scientifically sound, and practical approach to its synthesis.

Strategic Synthesis Pathways

The synthesis of this compound can be approached from several precursors. The most common and direct routes involve the reduction of a carbonyl group at the 3-position of the 4-chloropyridine ring. Key starting materials include 4-chloropyridine-3-carboxaldehyde and 4-chloronicotinic acid or its esters.

This guide will focus on the synthesis commencing from 4-chloropyridine-3-carboxaldehyde, a commercially available and versatile intermediate.[2][3][4] This pathway is often favored due to the mild conditions required for the reduction of an aldehyde to an alcohol.

Visualizing the Synthesis Workflow

The following diagram outlines the primary synthetic route from 4-chloropyridine to the final hydrochloride salt of (4-chloropyridin-3-yl)methanol.

Synthesis_Pathway cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Target Molecule Synthesis Pyridine Pyridine 4-Chloropyridine 4-Chloropyridine Pyridine->4-Chloropyridine Chlorinating Agent (e.g., SOCl2, PCl5) [5] 4-Chloropyridine-3-carboxaldehyde 4-Chloropyridine-3-carboxaldehyde 4-Chloropyridine->4-Chloropyridine-3-carboxaldehyde Formylation [1] 4-Chloropyridine-3-carboxaldehyde_2 4-Chloropyridine-3-carboxaldehyde (4-Chloropyridin-3-yl)methanol (4-Chloropyridin-3-yl)methanol 4-Chloropyridine-3-carboxaldehyde_2->(4-Chloropyridin-3-yl)methanol Reduction (e.g., NaBH4) This compound This compound (4-Chloropyridin-3-yl)methanol->this compound HCl

Caption: Synthesis workflow for this compound.

Core Synthesis Protocol: A Step-by-Step Guide

This section details the experimental procedure for the synthesis of this compound starting from 4-chloropyridine-3-carboxaldehyde.

Part 1: Reduction of 4-Chloropyridine-3-carboxaldehyde

The reduction of the aldehyde to the primary alcohol is a critical step. Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation due to its selectivity for aldehydes and ketones, and its operational simplicity.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloropyridine-3-carboxaldehyde in a suitable alcoholic solvent such as methanol or ethanol.

  • Cooling: Cool the solution to 0-5 °C using an ice bath. This is crucial to control the exothermic reaction upon addition of the reducing agent.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) portion-wise to the cooled solution. The molar ratio of NaBH₄ to the aldehyde is typically between 1.0 and 1.5 equivalents.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0-5 °C for a designated period (typically 1-3 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of water or a dilute acid (e.g., 1M HCl) while maintaining the low temperature.

  • Workup:

    • Remove the organic solvent under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent such as ethyl acetate or dichloromethane.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer in vacuo to obtain the crude (4-Chloropyridin-3-yl)methanol.

Part 2: Formation of the Hydrochloride Salt

The conversion of the free base, (4-Chloropyridin-3-yl)methanol, to its hydrochloride salt enhances its stability and ease of handling.[5]

Experimental Protocol:

  • Dissolution: Dissolve the crude (4-Chloropyridin-3-yl)methanol in a suitable anhydrous solvent such as diethyl ether or ethyl acetate.

  • Acidification: Slowly add a solution of hydrogen chloride (HCl) in the same solvent or bubble anhydrous HCl gas through the solution. The amount of HCl should be stoichiometric or in slight excess.

  • Precipitation: The hydrochloride salt will precipitate out of the solution. Stir the mixture for a short period to ensure complete precipitation.

  • Isolation and Purification:

    • Collect the solid precipitate by filtration.

    • Wash the solid with a small amount of the cold anhydrous solvent to remove any impurities.

    • Dry the resulting this compound under vacuum.

Quantitative Data Summary

ParameterValueReference/Notes
Starting Material4-Chloropyridine-3-carboxaldehydeCAS: 114077-82-6[6]
Reducing AgentSodium Borohydride (NaBH₄)
Solvent (Reduction)Methanol or Ethanol
Reaction Temperature0-5 °C
Product (Free Base)(4-Chloropyridin-3-yl)methanol
Acid for Salt FormationHydrogen Chloride (HCl)
Final ProductThis compoundCAS: 245124-17-8[7]
Typical Yield>90% (for reduction step)Dependent on reaction scale and purity of starting materials.
Purity>98% (after recrystallization)Can be assessed by HPLC and NMR.

Alternative Synthesis Pathways

While the reduction of the aldehyde is a primary route, other pathways are also viable:

  • Reduction of 4-Chloronicotinic Acid: 4-Chloronicotinic acid can be reduced to the corresponding alcohol.[8] This typically requires stronger reducing agents like lithium aluminum hydride (LiAlH₄) or borane complexes (e.g., BH₃·THF). The carboxylic acid first needs to be esterified to improve the efficiency of the reduction.

  • From 4-Chloro-3-cyanopyridine: The cyano group can be reduced to an aminomethyl group, which can then be converted to a hydroxymethyl group.[9] However, this is a more circuitous route.

Causality and Experimental Choices

  • Choice of Reducing Agent: Sodium borohydride is preferred over more potent reducing agents like LiAlH₄ for the reduction of the aldehyde because it is more chemoselective and safer to handle. LiAlH₄ would also reduce the pyridine ring under certain conditions.

  • Low-Temperature Reaction: Conducting the reduction at low temperatures is essential to prevent over-reduction and side reactions. The reaction of NaBH₄ with protic solvents is also slower at lower temperatures, preserving the reducing agent.

  • Inert Atmosphere: While not always strictly necessary for NaBH₄ reductions, an inert atmosphere protects the reaction from atmospheric moisture, which can decompose the reducing agent and affect yields.

  • Anhydrous Conditions for Salt Formation: The use of anhydrous solvents during the hydrochloride salt formation is critical to prevent the introduction of water, which can interfere with the precipitation and lead to a less pure, hydrated product.

Conclusion

The synthesis of this compound via the reduction of 4-chloropyridine-3-carboxaldehyde is a reliable and efficient method. This guide provides a robust framework for its synthesis, emphasizing safety, efficiency, and purity. The outlined protocols and the rationale behind the experimental choices are intended to empower researchers to successfully synthesize this valuable chemical intermediate for their drug discovery and development endeavors.

References

(4-Chloropyridin-3-yl)methanol hydrochloride spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of (4-Chloropyridin-3-yl)methanol Hydrochloride

Foreword: The Analytical Imperative in Modern Drug Discovery

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is the bedrock upon which all subsequent investigations are built. A molecule's identity, purity, and stability are not mere data points; they are the critical parameters that dictate its potential as a therapeutic agent. This compound is a key heterocyclic building block, utilized in the synthesis of compounds targeting a range of biological systems, including nicotinic acetylcholine receptor modulators for neurological disorders.[1] Its precise chemical structure directly influences its reactivity and how it can be integrated into larger, more complex active pharmaceutical ingredients.

This guide, prepared for researchers, medicinal chemists, and drug development professionals, moves beyond a simple recitation of data. It provides a comprehensive framework for the spectroscopic characterization of this compound, grounding experimental protocols in their underlying scientific principles. As a self-validating system, the integration of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) provides a tripartite confirmation of the molecular structure, leaving no room for ambiguity. Herein, we detail not only what to do but why specific choices in methodology are made, reflecting field-proven insights for robust and reproducible analytical science.

Molecular Structure and Analytical Strategy

The first step in any analytical workflow is a thorough understanding of the target molecule's structure. This informs the selection of techniques and allows for the prediction of expected spectroscopic signatures.

Caption: Structure of this compound.

The structure presents several key features for spectroscopic analysis:

  • Aromatic Pyridinium Ring: The positive charge on the nitrogen atom significantly influences the electronic environment of the ring protons and carbons, a key feature for NMR.

  • Hydroxymethyl Group (-CH₂OH): This group will give rise to distinct signals in both NMR and IR spectra.

  • Chloro Substituent (-Cl): This electron-withdrawing group further modulates the electronic properties of the pyridine ring.

  • Hydrochloride Salt: The molecule exists as an ionic salt, which dictates choices for sample preparation, particularly for NMR solvent and MS ionization technique.

Our analytical workflow is designed to probe each of these features systematically.

start Sample: (4-Chloropyridin-3-yl) methanol hydrochloride nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ir FT-IR Spectroscopy start->ir ms ESI Mass Spectrometry start->ms nmr_result Connectivity Map Proton/Carbon Environments nmr->nmr_result ir_result Functional Group ID (-OH, Pyridinium, C-Cl) ir->ir_result ms_result Molecular Weight Elemental Composition ms->ms_result conclusion Integrated Structural Confirmation nmr_result->conclusion ir_result->conclusion ms_result->conclusion

Caption: Integrated workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the cornerstone of small molecule characterization, providing unparalleled insight into the precise atomic connectivity and electronic environment of a molecule. For this compound, it allows for the unambiguous assignment of every proton and carbon atom.

Expertise & Experience: Causality Behind Experimental Choices

The choice of solvent is paramount for a hydrochloride salt. Deuterated chloroform (CDCl₃) is often unsuitable due to the poor solubility of ionic compounds. While deuterium oxide (D₂O) is an option, it results in the rapid exchange and disappearance of the hydroxyl (-OH) and pyridinium (N-H) proton signals. Therefore, dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice. It readily dissolves the salt while being sufficiently non-protic to allow for the observation of exchangeable protons, providing a more complete structural picture. The formation of the pyridinium salt causes a significant downfield shift of all ring proton signals due to the deshielding effect of the positive charge on the nitrogen atom.[2]

Trustworthiness: A Self-Validating Protocol for NMR Analysis

This protocol ensures high-quality, reproducible data for structural elucidation.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.6 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: The analysis should be performed on a spectrometer with a minimum field strength of 400 MHz to ensure adequate signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover a range of at least 0-12 ppm.

    • Use a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover a range of 0-180 ppm.

    • A greater number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the resulting spectrum and integrate the ¹H NMR signals.

Authoritative Grounding: Predicted Spectroscopic Data

While experimental data can vary slightly based on concentration and instrument, the following table outlines the predicted ¹H and ¹³C NMR data based on established principles of substituent effects on pyridine rings.[3][4]

Table 1: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted Multiplicity Predicted ¹³C Chemical Shift (δ, ppm)
H-2 ~8.8 Singlet (s) ~148
H-5 ~7.9 Doublet (d) ~125
H-6 ~8.6 Doublet (d) ~145
-CH₂- ~4.7 Singlet (s) ~58
-OH ~5.5 Broad Singlet (br s) -

| N-H⁺ | >10 | Very Broad Singlet (br s) | - |

Rationale for Predictions:

  • H-2 and H-6: These protons are ortho to the positively charged nitrogen, experiencing the strongest deshielding effect, hence their significant downfield shift.[2]

  • H-5: This proton is meta to the nitrogen and is expected to be the most upfield of the aromatic signals.

  • -CH₂-: The methylene protons are adjacent to the aromatic ring and the hydroxyl group, placing them in the 4-5 ppm region.

  • -OH and N-H⁺: These exchangeable protons often appear as broad signals. Their chemical shifts are highly dependent on concentration, temperature, and residual water content.

Infrared (IR) Spectroscopy: Confirming Functional Groups

FT-IR spectroscopy excels at identifying the specific functional groups present in a molecule by probing their characteristic vibrational frequencies. It serves as a rapid and reliable method to confirm the presence of the hydroxyl group and the aromatic pyridinium system.

Expertise & Experience: Causality Behind Experimental Choices

For a solid, non-volatile crystalline sample like a hydrochloride salt, the Potassium Bromide (KBr) pellet method is the gold standard.[5][6] KBr is transparent in the typical mid-IR range (4000-400 cm⁻¹) and forms a solid matrix that minimizes scattering losses when pressed.[7] The key to a high-quality spectrum is ensuring the sample is anhydrous and ground to a particle size smaller than the wavelength of the incident IR radiation to prevent spectral artifacts.

Trustworthiness: A Self-Validating Protocol for FT-IR Analysis

Experimental Protocol:

  • Sample Preparation: Gently grind a small amount (~1-2 mg) of the sample with an agate mortar and pestle.

  • Matrix Preparation: Add ~100-200 mg of dry, spectroscopic grade KBr powder to the mortar and mix thoroughly with the sample.[7]

  • Pellet Formation: Transfer the mixture to a pellet die and apply pressure (typically 7-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Background Spectrum: Place an empty pellet holder in the FT-IR spectrometer and acquire a background spectrum to account for atmospheric CO₂ and H₂O.

  • Sample Spectrum: Place the KBr pellet in the holder and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Authoritative Grounding: Expected Absorption Bands

The following table summarizes the expected key vibrational frequencies for this compound.

Table 2: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibrational Mode Intensity
3400 - 3200 O-H stretch (hydroxyl) Broad, Strong
3100 - 3000 C-H stretch (aromatic) Medium
2950 - 2850 C-H stretch (aliphatic -CH₂) Medium
~1630 C=N stretch (pyridinium ring) Strong
~1580, ~1470 C=C stretch (aromatic ring) Medium-Strong
~1050 C-O stretch (primary alcohol) Strong

| 800 - 700 | C-Cl stretch | Strong |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two crucial pieces of information: the exact molecular weight of the compound, which helps confirm its elemental composition, and fragmentation patterns that offer additional structural clues.

Expertise & Experience: Causality Behind Experimental Choices

Electrospray Ionization (ESI) is the ideal technique for this molecule.[8] Because the compound already exists as a salt, it is pre-charged in solution. ESI is a "soft" ionization technique that gently transfers these existing ions from the solution phase to the gas phase with minimal fragmentation, allowing for the clear observation of the parent cation. The analysis is conducted in positive ion mode ([M+H]⁺) to detect the cationic form of the molecule, which is (4-Chloropyridin-3-yl)methanol bound to a proton (or simply the pyridinium cation itself).

Trustworthiness: A Self-Validating Protocol for ESI-MS Analysis

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or a water/acetonitrile mixture.

  • Infusion: The solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Settings:

    • Set the mass spectrometer to operate in positive ion mode.

    • Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to achieve maximum signal intensity for the ion of interest.

  • Data Acquisition: Acquire a full scan mass spectrum over a relevant m/z (mass-to-charge ratio) range, for instance, m/z 50-300.

Authoritative Grounding: Predicted Mass and Fragmentation

The molecular formula of the free base is C₆H₆ClNO, with a monoisotopic mass of 143.01 Da. The hydrochloride salt is C₆H₇Cl₂NO. In ESI-MS, we expect to observe the protonated free base, which is the cation [C₆H₇ClNO]⁺.

Table 3: Predicted m/z Values in ESI-MS (Positive Mode)

Predicted m/z Ion Formula Description
144.0211 [C₆H₇ClNO]⁺ Molecular Ion (M+H)⁺

| 126.0111 | [C₆H₅Cl]⁺ | Loss of water (H₂O) |

Note: The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will result in an M+2 peak at m/z 146.0182 with approximately one-third the intensity of the m/z 144.0211 peak, serving as a definitive confirmation of a single chlorine atom in the molecule.[9]

parent [C₆H₇ClNO]⁺ m/z = 144.02 loss_h2o - H₂O parent->loss_h2o fragment1 [C₆H₅Cl]⁺ m/z = 126.01 loss_h2o->fragment1

Caption: Plausible fragmentation pathway in ESI-MS.

Conclusion: A Synergistic Approach to Certainty

The structural elucidation of this compound is not achieved by a single technique but by the synergistic integration of multiple spectroscopic methods. NMR provides the detailed carbon-hydrogen framework, IR confirms the presence of essential functional groups, and MS verifies the molecular weight and elemental composition. By following robust, scientifically-grounded protocols and interpreting the resulting data in a holistic manner, researchers can proceed with absolute confidence in the identity and integrity of this critical chemical building block, ensuring the reliability and reproducibility of their downstream research and development efforts.

References

An In-depth Technical Guide to the Synthesis and Application of (4-Chloropyridin-3-yl)methanol Hydrochloride: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of (4-Chloropyridin-3-yl)methanol hydrochloride, a critical heterocyclic building block in contemporary pharmaceutical and agrochemical research. We will delve into its synthesis, characterization, and pivotal role in the development of novel therapeutic agents, particularly nicotinic acetylcholine receptor (nAChR) modulators for neurological disorders. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering both theoretical insights and practical, field-tested protocols.

Introduction: The Strategic Importance of the Chloropyridine Moiety

The pyridine ring is a ubiquitous scaffold in medicinal chemistry, prized for its ability to engage in hydrogen bonding and its overall metabolic stability. The introduction of a chlorine atom onto this ring, as in this compound, serves several strategic purposes. It modulates the electronic properties of the ring, influencing its pKa and potential for π-stacking interactions. Furthermore, the chloro-substituent provides a reactive handle for further chemical modifications, most notably through cross-coupling reactions, enabling the construction of more complex molecular architectures.

The hydrochloride salt form of this compound enhances its stability and solubility in aqueous media, facilitating its handling and use in various synthetic and biological applications.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application.

PropertyValueSource
CAS Number 245124-17-8[1]
Molecular Formula C₆H₇Cl₂NON/A
Molecular Weight 179.03 g/mol N/A
Appearance Off-white to pale yellow solidN/A
Solubility Soluble in water and methanolN/A

Self-Validating Characterization Protocol:

To ensure the identity and purity of synthesized this compound, a multi-pronged analytical approach is essential.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should confirm the presence of the pyridyl protons, the methylene protons of the methanol group, and the absence of starting materials. The integration of the signals should correspond to the expected proton count.

    • ¹³C NMR will show the characteristic chemical shifts for the carbon atoms of the pyridine ring and the methanol substituent.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight of the free base after neutralization. The isotopic pattern characteristic of a chlorine-containing compound should be observed.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches of the aromatic ring, and C-Cl stretch.

  • High-Performance Liquid Chromatography (HPLC): Purity is typically assessed by reverse-phase HPLC, with the compound showing a single major peak.

Synthesis of this compound: A Step-by-Step Protocol with Mechanistic Insights

The synthesis of this compound can be approached through a multi-step process starting from commercially available precursors. The following protocol represents a robust and scalable method.

Workflow for the Synthesis

Synthesis_Workflow start Pyridine-3-methanol step1 Chlorination of Pyridine Ring start->step1 Chlorinating Agent (e.g., SOCl2) intermediate1 (4-Chloropyridin-3-yl)methanol (Free Base) step1->intermediate1 Work-up & Purification step2 Formation of Hydrochloride Salt intermediate1->step2 HCl in inert solvent product This compound step2->product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Chlorination of Pyridine-3-methanol

  • Rationale: The direct chlorination of the pyridine ring is a key transformation. Thionyl chloride (SOCl₂) is a common and effective chlorinating agent for this purpose. The reaction proceeds via an electrophilic substitution mechanism, where the pyridine nitrogen is first activated.

  • Procedure:

    • To a stirred solution of Pyridine-3-methanol (1 equivalent) in a suitable inert solvent such as dichloromethane or chloroform, slowly add thionyl chloride (1.1-1.5 equivalents) at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

    • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

    • Extract the aqueous layer with dichloromethane (3 x volumes).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (4-Chloropyridin-3-yl)methanol as the free base.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Step 2: Formation of the Hydrochloride Salt

  • Rationale: Conversion to the hydrochloride salt is performed to improve the compound's stability and handling characteristics. This is a straightforward acid-base reaction.

  • Procedure:

    • Dissolve the purified (4-Chloropyridin-3-yl)methanol in a minimal amount of a dry, inert solvent such as diethyl ether or ethyl acetate.

    • To this solution, add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

    • A precipitate of this compound will form.

    • Collect the solid by filtration, wash with a small amount of the cold solvent, and dry under vacuum to obtain the final product.

Applications in Drug Discovery: Targeting Neurological Disorders

This compound is a valuable intermediate in the synthesis of compounds targeting the central nervous system.[2] Its primary application lies in the development of nicotinic acetylcholine receptor (nAChR) modulators, which are of significant interest for treating neurological conditions such as Alzheimer's disease and Parkinson's disease.[2]

Role as a Precursor to nAChR Modulators

The (4-Chloropyridin-3-yl)methanol moiety serves as a versatile scaffold. The chlorine atom at the 4-position is amenable to substitution reactions, allowing for the introduction of various functional groups to explore the structure-activity relationship (SAR) of potential drug candidates. The hydroxymethyl group at the 3-position can be further oxidized or functionalized to modulate the compound's pharmacokinetic and pharmacodynamic properties.

Drug_Development_Pathway start (4-Chloropyridin-3-yl)methanol hydrochloride step1 Chemical Modification (e.g., Cross-coupling, Etherification) start->step1 intermediate1 Library of Novel Derivatives step1->intermediate1 step2 High-Throughput Screening (Binding Assays, Functional Assays) intermediate1->step2 step3 Lead Optimization (ADMET Profiling) step2->step3 product nAChR Modulator (Drug Candidate) step3->product

Caption: Drug development pathway utilizing the target compound.

Conclusion and Future Perspectives

This compound is a deceptively simple molecule that holds significant potential for the discovery of new medicines. Its straightforward synthesis and the reactivity of its functional groups make it an attractive starting material for medicinal chemists. As our understanding of the role of nAChRs in neurological diseases deepens, the demand for novel and selective modulators will continue to grow. Consequently, the strategic application of building blocks like this compound will remain a cornerstone of innovation in drug development. Future research will likely focus on developing more efficient and greener synthetic routes and expanding the library of derivatives for a broader range of biological targets.

References

The Strategic Role of Chlorinated Pyridines in Modern Medicinal Chemistry: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a significant percentage of FDA-approved drugs.[1] The strategic introduction of chlorine atoms to this privileged heterocycle offers a powerful tool for fine-tuning the physicochemical and pharmacological properties of drug candidates. This guide provides an in-depth technical exploration of the role of chlorinated pyridines in drug discovery and development. We will delve into the synthesis, reactivity, and profound impact of this moiety on a molecule's pharmacokinetic and pharmacodynamic profile, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Physicochemical Impact of Chlorine on the Pyridine Ring

The substitution of a hydrogen atom with chlorine on a pyridine ring induces significant changes in its electronic and physical properties. These alterations are fundamental to the strategic deployment of chlorinated pyridines in drug design.

The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, leading to a π-deficient aromatic system.[2] The introduction of a highly electronegative chlorine atom further withdraws electron density from the ring, a phenomenon that has several important consequences:

  • Basicity (pKa): Chlorination significantly reduces the basicity of the pyridine nitrogen. This is a critical consideration in drug design, as it can mitigate off-target effects at biological amines and influence a drug's solubility and absorption profile.[3]

  • Lipophilicity (LogP): The addition of a chlorine atom generally increases the lipophilicity of the molecule. This can enhance membrane permeability and improve oral absorption, but must be carefully balanced to avoid issues with solubility and metabolic clearance.[4]

  • Reactivity: The electron-withdrawing nature of chlorine activates the pyridine ring towards nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions. This provides a versatile handle for the introduction of various functional groups.[5]

The following table summarizes key physicochemical properties of pyridine and its chlorinated analogs:

CompoundpKa (Conjugate Acid)LogP
Pyridine5.20.65
2-Chloropyridine0.49[6]1.22[6]
3-Chloropyridine2.84[7]1.33[7]
4-Chloropyridine3.831.48

Synthesis of Chlorinated Pyridine Intermediates

The efficient synthesis of chlorinated pyridine building blocks is a crucial first step in their incorporation into drug candidates. Several methods are commonly employed, with the choice of strategy often depending on the desired regioselectivity and the nature of other substituents on the pyridine ring.

From Pyridine N-Oxides: A Regioselective Approach

One of the most reliable methods for the regioselective synthesis of 2-chloropyridines involves the chlorination of pyridine N-oxides. The N-oxide functionality activates the 2- and 4-positions towards electrophilic attack, and subsequent deoxygenation yields the desired chlorinated pyridine.

Experimental Protocol: Synthesis of 2-Chloropyridine from Pyridine N-Oxide [8]

Materials:

  • Pyridine N-oxide

  • Dichloromethane (DCM)

  • Oxalyl chloride

  • Triethylamine

Procedure:

  • To a flask containing Pyridine N-oxide (95g), add Dichloromethane (190g), Oxalyl chloride (165g), and Triethylamine (135g).

  • Stir the reaction mixture at 5°C for 1.5 hours.

  • Transfer the reaction mixture to a distillation apparatus.

  • Perform vacuum distillation at 60°C and a vacuum of 0.09 MPa to remove the solvent and excess reagents.

  • Increase the temperature to 95°C under the same vacuum to distill the 2-chloropyridine product.

This protocol is an example, and reaction conditions may need to be optimized for specific substrates.

Direct C-H Chlorination

Direct C-H chlorination of pyridines is a more atom-economical approach, but often suffers from a lack of regioselectivity, yielding mixtures of isomers.[3] However, recent advances in catalysis, including the use of transition metals, have shown promise in directing chlorination to specific positions on the pyridine ring.

Key Reactions of Chlorinated Pyridines in Drug Synthesis

Chlorinated pyridines are invaluable intermediates due to their versatile reactivity in a range of cross-coupling and substitution reactions that are fundamental to modern drug synthesis.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the chlorinated pyridine ring makes it susceptible to nucleophilic attack, facilitating the displacement of the chloride ion. This reaction is particularly efficient when the chlorine is at the 2- or 4-position, as the negative charge of the Meisenheimer intermediate can be stabilized by the ring nitrogen.

G cluster_0 S(N)Ar Mechanism Chloropyridine 2-Chloropyridine Meisenheimer Meisenheimer Intermediate Chloropyridine->Meisenheimer Nucleophilic Attack Nucleophile Nu- Nucleophile->Meisenheimer Product Substituted Pyridine Meisenheimer->Product Loss of Cl-

Caption: Generalized workflow of a Nucleophilic Aromatic Substitution (SNAr) reaction on a chlorinated pyridine.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. Chlorinated pyridines are excellent coupling partners for a wide range of boronic acids and esters, enabling the synthesis of complex biaryl and heteroaryl structures.[9][10]

Experimental Protocol: Suzuki-Miyaura Coupling of 2,5-Dichloropyridine with 4-Methoxyphenylboronic Acid [11]

Materials:

  • 2,5-Dichloropyridine

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2,5-dichloropyridine (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • In a separate vial, prepare a catalyst premix by dissolving Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in 2 mL of anhydrous 1,4-dioxane.

  • Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask.

  • Add the catalyst premix to the reaction mixture via syringe.

  • Heat the reaction mixture to 100°C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction, dilute with ethyl acetate, wash with water and brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

This protocol provides a general guideline and may require optimization for different substrates.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is another indispensable palladium-catalyzed cross-coupling reaction, this time for the formation of C-N bonds. This reaction allows for the coupling of chlorinated pyridines with a vast array of primary and secondary amines, providing access to a wide range of aminopyridine derivatives.

G cluster_1 Buchwald-Hartwig Amination Workflow Start Chloropyridine + Amine Catalyst Pd Catalyst + Ligand + Base Reaction Coupling Reaction Start->Reaction Catalyst->Reaction Product Aminopyridine Reaction->Product Purification Workup & Purification Product->Purification Final Final Product Purification->Final

Caption: A simplified workflow for a typical Buchwald-Hartwig amination reaction.

Chlorinated Pyridines in Drug Design and Development

The unique properties of chlorinated pyridines make them highly valuable in addressing various challenges in drug design.

Bioisosteric Replacement

Chlorinated pyridines can serve as effective bioisosteres for other aromatic rings, such as a phenyl group.[12] This "phenyl-to-pyridyl" switch, particularly with the added influence of chlorine, can lead to significant improvements in a drug's profile:

  • Enhanced Potency: The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, introducing a new and favorable interaction with the target protein that is not possible with a phenyl ring.[13]

  • Improved Physicochemical Properties: The introduction of the polar pyridine ring can improve aqueous solubility and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[14]

  • Modulation of Metabolic Stability: The pyridine nitrogen and the chlorine atom can alter the electronic landscape of the molecule, potentially blocking sites of metabolic oxidation by cytochrome P450 enzymes.[13]

Impact on Pharmacokinetics and Metabolism

The incorporation of a chlorinated pyridine moiety can have a profound impact on a drug's pharmacokinetic profile. As mentioned, the chlorine atom can block sites of metabolism, leading to increased metabolic stability and a longer half-life.[13] The reduced basicity of the pyridine nitrogen can also prevent unwanted interactions with acidic organelles and reduce the likelihood of P-glycoprotein efflux.

Case Studies in FDA-Approved Drugs

The strategic use of chlorinated pyridines is evident in numerous successful drug molecules.

Nevirapine: An Anti-HIV Agent

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[12] Its structure features a dipyridodiazepine core, which includes a chlorinated pyridine ring. The key intermediate in the synthesis of Nevirapine is 2-chloro-3-amino-4-picoline.[8][13] The presence of the chloro-substituted pyridine is crucial for both the synthesis and the biological activity of the drug. The chlorine atom is thought to contribute to the overall lipophilicity of the molecule, aiding its passage through the viral envelope and cell membranes. Furthermore, the pyridine nitrogen is involved in key hydrogen bonding interactions within the active site of the reverse transcriptase enzyme. Metabolic studies have shown that the pyridine ring is a site of oxidation, and the presence of the chlorine atom influences the metabolic profile of the drug.

Lorlatinib: A Kinase Inhibitor for Cancer Therapy

Lorlatinib is a third-generation anaplastic lymphoma kinase (ALK) and ROS1 inhibitor used to treat non-small cell lung cancer.[12] This macrocyclic inhibitor contains a chlorinated pyridine moiety that plays a critical role in its high potency and ability to overcome resistance mutations. The design of Lorlatinib involved a strategic "phenyl-to-pyridyl" switch, where a phenyl group in earlier generation inhibitors was replaced with a chlorinated pyridine.[12] This modification introduced a key hydrogen bond acceptor (the pyridine nitrogen) and the chlorine atom was positioned to make favorable interactions within a hydrophobic pocket of the ALK active site. This substitution was instrumental in achieving the desired potency and selectivity profile of the drug. Lorlatinib is primarily metabolized by CYP3A4, and the chlorinated pyridine moiety influences its metabolic stability.

Conclusion

Chlorinated pyridines represent a versatile and powerful tool in the medicinal chemist's arsenal. Their unique physicochemical properties, coupled with their synthetic accessibility and diverse reactivity, allow for the fine-tuning of a drug candidate's potency, selectivity, and pharmacokinetic profile. The successful application of this privileged scaffold in numerous FDA-approved drugs, such as Nevirapine and Lorlatinib, underscores its continued importance in the ongoing quest for novel and effective therapeutics. A thorough understanding of the principles and methodologies outlined in this guide will empower researchers to strategically employ chlorinated pyridines in the design and development of the next generation of medicines.

References

Methodological & Application

The Strategic Utility of (4-Chloropyridin-3-yl)methanol Hydrochloride in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Heterocyclic Building Block

(4-Chloropyridin-3-yl)methanol hydrochloride has emerged as a pivotal building block in the landscape of organic synthesis, particularly within the realms of pharmaceutical and agrochemical development. Its unique structural arrangement, featuring a reactive chlorine atom at the 4-position and a versatile hydroxymethyl group at the 3-position of the pyridine ring, offers a dual functionality that synthetic chemists can strategically exploit. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the practical applications and detailed experimental protocols for leveraging this valuable synthetic intermediate. The strategic placement of the chloro and hydroxymethyl functionalities allows for sequential and diverse chemical transformations, making it a cornerstone in the synthesis of complex molecular architectures, including potent kinase inhibitors and modulators of nicotinic acetylcholine receptors.[1]

Core Chemical Attributes and Reactivity Profile

The synthetic utility of this compound is rooted in the distinct reactivity of its key functional groups. The hydrochloride salt form enhances the compound's stability and solubility in certain solvent systems.

The 4-Chloro Substituent: The chlorine atom at the 4-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr) and serves as an excellent handle for palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the pyridine nitrogen activates the C4 position towards nucleophilic attack.

The 3-Hydroxymethyl Group: This primary alcohol functionality provides a site for a variety of chemical modifications, including oxidation to the corresponding aldehyde or carboxylic acid, esterification, etherification, or conversion to a leaving group for subsequent nucleophilic substitution.

This dual reactivity allows for a modular approach to library synthesis, where the pyridine core can be functionalized at two distinct points, enabling the exploration of a broad chemical space in drug discovery programs.

Key Synthetic Applications and Detailed Protocols

This compound is prominently featured in two major classes of synthetic transformations: Palladium-Catalyzed Cross-Coupling Reactions and Nucleophilic Aromatic Substitution.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful and widely utilized method for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl structures which are prevalent in many biologically active molecules. The 4-chloro position of (4-Chloropyridin-3-yl)methanol is an excellent electrophilic partner for this transformation.

The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and purity in Suzuki-Miyaura couplings. Palladium catalysts, such as Pd(PPh₃)₄ or PdCl₂(dppf), are commonly employed. The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. A suitable base, typically a carbonate or phosphate, is required to activate the boronic acid partner. The solvent system must be capable of dissolving both the organic and inorganic reagents and is often a mixture of an organic solvent (like dioxane, toluene, or DMF) and water.

Protocol 1: Synthesis of (4-(4-methoxyphenyl)pyridin-3-yl)methanol via Suzuki-Miyaura Coupling

This protocol details the cross-coupling of this compound with 4-methoxyphenylboronic acid.

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask or Schlenk tube

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), potassium carbonate (3.0 mmol), palladium(II) acetate (0.05 mmol), and triphenylphosphine (0.1 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, (4-(4-methoxyphenyl)pyridin-3-yl)methanol.

Data Presentation: Suzuki-Miyaura Coupling Reaction Parameters

ParameterCondition
Electrophile This compound
Nucleophile 4-Methoxyphenylboronic acid
Catalyst Pd(OAc)₂ / PPh₃
Base K₂CO₃
Solvent 1,4-Dioxane / Water
Temperature 90-100 °C
Typical Yield 70-90% (after purification)

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition Ar-Pd(II)-X Ar-Pd(II)-X Oxidative\nAddition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive\nElimination Reductive\nElimination->Pd(0)Ln Catalyst Regeneration Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative\nAddition Ar'B(OR)2 Ar'B(OR)2 Ar'B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, enhanced by the nitrogen atom, facilitates nucleophilic aromatic substitution at the 4-position. This allows for the direct introduction of a variety of nucleophiles, such as amines, alcohols, and thiols, providing a straightforward route to a diverse range of substituted pyridines.

SNAr reactions on chloropyridines are typically promoted by heat and often carried out in a polar aprotic solvent like DMF, DMSO, or NMP, which can stabilize the charged Meisenheimer intermediate. The choice of base, if required, depends on the pKa of the nucleophile. For amine nucleophiles, the reaction can often proceed without an additional base, as the amine can act as both the nucleophile and the base.

Protocol 2: Synthesis of (4-morpholinopyridin-3-yl)methanol via Nucleophilic Aromatic Substitution

This protocol describes the reaction of this compound with morpholine.

Materials:

  • This compound

  • Morpholine

  • N,N-Dimethylformamide (DMF)

  • Triethylamine (Et₃N)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) in DMF (5 mL).

  • Base and Nucleophile Addition: Add triethylamine (2.2 mmol) to neutralize the hydrochloride salt, followed by the addition of morpholine (1.5 mmol).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 6-12 hours. Monitor the reaction progress by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Washing: Wash the combined organic layers with water (2 x 10 mL) and brine (10 mL) to remove DMF and other water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield (4-morpholinopyridin-3-yl)methanol.

Data Presentation: Nucleophilic Aromatic Substitution Reaction Parameters

ParameterCondition
Substrate This compound
Nucleophile Morpholine
Base Triethylamine
Solvent DMF
Temperature 80-100 °C
Typical Yield 75-95% (after purification)

Visualization: SNAr Reaction Workflow

SNAr_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve (4-Chloropyridin-3-yl)methanol HCl in DMF Add_Base Add Triethylamine Start->Add_Base Add_Nucleophile Add Morpholine Add_Base->Add_Nucleophile Heat Heat to 80-100 °C (6-12 hours) Add_Nucleophile->Heat Monitor Monitor by TLC Heat->Monitor Quench Pour into Water Monitor->Quench Reaction Complete Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Water & Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Final_Product Final_Product Purify->Final_Product (4-morpholinopyridin-3-yl)methanol

Caption: Step-by-step workflow for the SNAr reaction.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its dual functionality allows for the strategic and efficient construction of complex molecular scaffolds, particularly those of interest in medicinal chemistry. The protocols detailed in this application note provide a robust starting point for researchers to utilize this compound in Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution reactions. As with any synthetic procedure, optimization of reaction conditions may be necessary to achieve the desired outcome for specific substrates and scales.

References

Application Notes: Synthesis of Pharmaceutical Intermediates Using (4-Chloropyridin-3-yl)methanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Heterocyclic Building Block

(4-Chloropyridin-3-yl)methanol hydrochloride is a pivotal starting material in contemporary medicinal chemistry. Its unique structural arrangement, featuring a reactive chlorine atom at the 4-position of the pyridine ring and a primary alcohol at the 3-position, offers synthetic chemists a versatile scaffold for constructing complex molecular architectures. The pyridine core is a common motif in a multitude of biologically active compounds, and the specific substitution pattern of this reagent makes it particularly valuable for the synthesis of nicotinic acetylcholine receptor (nAChR) modulators, which are under investigation for treating various neurological disorders.[1][2]

The hydrochloride salt form enhances the compound's stability and handling characteristics. In solution, a suitable base is employed to liberate the free pyridine, which can then participate in a variety of subsequent transformations. This guide provides detailed protocols and scientific rationale for three fundamental applications of this building block: carbon-carbon bond formation via Suzuki-Miyaura coupling, carbon-nitrogen bond formation through Buchwald-Hartwig amination, and the selective oxidation of the primary alcohol to the corresponding aldehyde.

Core Synthetic Applications and Protocols

C-C Bond Formation: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl compounds.[3] For (4-Chloropyridin-3-yl)methanol, this reaction provides a direct route to introduce a wide range of aryl or heteroaryl substituents at the 4-position of the pyridine ring, a key step in diversifying intermediates for drug discovery programs.[4]

Causality of Experimental Design: The choice of a palladium catalyst, a phosphine ligand, and a base is critical for an efficient Suzuki-Miyaura coupling.[5] Catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are often effective. The ligand stabilizes the palladium center and facilitates the catalytic cycle.[6] A base, typically a carbonate or phosphate, is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium complex.[7] The solvent system, often a mixture of an organic solvent like 1,4-dioxane and water, ensures the solubility of both the organic and inorganic reagents.

Protocol 1: Synthesis of (4-(4-methoxyphenyl)pyridin-3-yl)methanol

This protocol details the Suzuki-Miyaura coupling of (4-Chloropyridin-3-yl)methanol with 4-methoxyphenylboronic acid.

Reaction Scheme:

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Conditions start (4-Chloropyridin-3-yl)methanol product (4-(4-methoxyphenyl)pyridin-3-yl)methanol start->product Suzuki Coupling boronic_acid 4-Methoxyphenylboronic acid boronic_acid->product catalyst Pd(PPh₃)₄, K₂CO₃ solvent 1,4-Dioxane/H₂O

Caption: Suzuki-Miyaura coupling of (4-Chloropyridin-3-yl)methanol.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
(4-Chloropyridin-3-yl)methanol HCl245124-17-8180.031.01.0
4-Methoxyphenylboronic acid5720-07-0151.961.21.2
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.560.030.03
Potassium Carbonate (K₂CO₃)584-08-7138.213.03.0
1,4-Dioxane (anhydrous)123-91-188.118 mL-
Water (degassed)7732-18-518.022 mL-

Step-by-Step Methodology:

  • Reaction Setup: To a dry 25 mL Schlenk flask, add this compound (180 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

  • Reagent Addition: Under the inert atmosphere, add potassium carbonate (415 mg, 3.0 mmol). Then, add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously for 12 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add 20 mL of ethyl acetate and 10 mL of water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.

C-N Bond Formation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a go-to method for the synthesis of arylamines.[1] This transformation is particularly useful for installing amino groups at the 4-position of the pyridine ring of (4-Chloropyridin-3-yl)methanol, a common feature in many pharmaceutical agents.[8]

Causality of Experimental Design: This reaction requires a palladium source, a specialized phosphine ligand, and a strong base.[7] Ligands such as Xantphos or BINAP are often employed as they promote the reductive elimination step and prevent catalyst decomposition.[1][9] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is necessary to deprotonate the amine and facilitate the formation of the palladium-amido complex.[7] Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base and the catalyst.

Protocol 2: Synthesis of (4-(phenylamino)pyridin-3-yl)methanol

This protocol describes the Buchwald-Hartwig amination of (4-Chloropyridin-3-yl)methanol with aniline.

Reaction Scheme:

Buchwald_Hartwig cluster_reactants Reactants cluster_conditions Conditions start (4-Chloropyridin-3-yl)methanol product (4-(phenylamino)pyridin-3-yl)methanol start->product Buchwald-Hartwig Amination amine Aniline amine->product catalyst Pd₂(dba)₃, Xantphos, NaOtBu solvent Toluene Oxidation cluster_reactants Reactant cluster_conditions Conditions start (4-Chloropyridin-3-yl)methanol product 4-chloro-3-pyridinecarboxaldehyde start->product Oxidation reagent Dess-Martin Periodinane (DMP) solvent DCM workflow cluster_reactions Key Transformations cluster_products Intermediate Classes cluster_downstream Further Synthetic Utility start (4-Chloropyridin-3-yl)methanol Hydrochloride suzuki Suzuki-Miyaura Coupling start->suzuki buchwald Buchwald-Hartwig Amination start->buchwald oxidation Oxidation (DMP) start->oxidation biaryl 4-Aryl-3-(hydroxymethyl)pyridines suzuki->biaryl arylamine 4-Arylamino-3-(hydroxymethyl)pyridines buchwald->arylamine aldehyde 4-Chloro-3-pyridinecarboxaldehyde oxidation->aldehyde downstream_biaryl nAChR Modulators, Other APIs biaryl->downstream_biaryl downstream_arylamine Kinase Inhibitors, Other APIs arylamine->downstream_arylamine downstream_aldehyde Reductive Amination, Wittig Reaction, etc. aldehyde->downstream_aldehyde

References

Suzuki Coupling Protocols for (4-Chloropyridin-3-yl)methanol hydrochloride: A Guide to Overcoming Challenges with Heteroaryl Chlorides

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry, for its power in constructing C-C bonds to form biaryl and heteroaryl structures.[1][2][3] These motifs are prevalent in a vast number of approved drugs and clinical candidates.[4][5] This application note provides a detailed guide for researchers tackling the Suzuki coupling of (4-Chloropyridin-3-yl)methanol hydrochloride, a challenging yet valuable building block. We delve into the mechanistic underpinnings of the reaction, offer field-proven insights into overcoming the inherent low reactivity of heteroaryl chlorides, and present robust experimental protocols for successful execution. This guide is intended for researchers, scientists, and drug development professionals seeking to efficiently incorporate this pyridinyl scaffold into their synthetic programs.

Introduction: The Challenge and Opportunity of Pyridinyl Chlorides

The pyridine ring is a privileged scaffold in medicinal chemistry, and its functionalization is a key strategy in drug discovery.[6][7] The Suzuki-Miyaura reaction offers a direct path to couple this core with diverse aryl and heteroaryl partners. However, the use of aryl chlorides as coupling partners presents a significant hurdle compared to their more reactive bromide and iodide counterparts.[8] This challenge is primarily due to the strength of the C-Cl bond, which makes the rate-determining oxidative addition step of the catalytic cycle energetically demanding.[9]

For a substrate like this compound, two additional factors must be considered:

  • The Heteroaromatic System: The pyridine nitrogen can potentially coordinate to the palladium catalyst, altering its reactivity or leading to deactivation.

  • The Hydrochloride Salt: The substrate is a salt, which must be neutralized in situ for the reaction to proceed.

Despite these challenges, aryl chlorides are often more cost-effective and readily available, making the development of effective protocols essential.[8] This guide provides the necessary strategic and practical information to navigate these complexities successfully.

Mechanistic Foundations of the Suzuki-Miyaura Reaction

A firm grasp of the catalytic cycle is paramount for rational troubleshooting and optimization. The reaction proceeds through three fundamental steps, catalyzed by a Palladium(0) species.[10][11][12]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyridinyl chloride. This is typically the slowest step in the cycle for chloro-substrates and is heavily influenced by the choice of ligand.[9][11]

  • Transmetalation: The organic moiety from the activated organoboron species (the boronic acid) is transferred to the Pd(II) complex. This step requires activation of the boronic acid by a base to form a more nucleophilic borate species.[11][13][14]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[10][12]

The base plays a multifaceted role, not only by forming the reactive borate species but also by facilitating the regeneration of the active catalyst.[12][14]

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B Ar-Cl C Ar-Pd(II)(Cl)L₂ B->C D Transmetalation C->D Ar'-B(OR)₃⁻ E Ar-Pd(II)(Ar')L₂ D->E F Reductive Elimination E->F F->A Ar-Ar' BoronicAcid Ar'-B(OH)₂ Base Base (e.g., OH⁻) BoronicAcid->Base Borate [Ar'-B(OH)₃]⁻ (Activated) Base->Borate Borate->D Enters Cycle

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Core Protocol Parameters and Strategic Choices

Success with this compound hinges on the careful selection of four key components: the catalyst/ligand system, the base, the solvent, and the reaction conditions.

Catalyst and Ligand: The Engine of the Reaction

For challenging heteroaryl chlorides, standard catalysts like Pd(PPh₃)₄ are often ineffective.[9] The key is to use a more active system that can facilitate the difficult oxidative addition step.

  • Expertise & Experience: We strongly recommend palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃ paired with sterically bulky, electron-rich phosphine ligands. The "Buchwald ligands" (e.g., SPhos, XPhos, RuPhos) are industry standards for this purpose.[9] These ligands promote the formation of a highly reactive, monoligated Pd(0) species that readily engages the C-Cl bond. N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[9]

  • Trustworthiness: Using a pre-formed palladium complex with a specific ligand, known as a precatalyst (e.g., SPhos-Pd-G3), can improve reproducibility by ensuring a consistent ligand-to-metal ratio and facilitating the generation of the active Pd(0) species.

Base Selection: The Activator

The base is critical for activating the boronic acid and neutralizing the hydrochloride salt of the starting material.

  • Expertise & Experience: Strong, non-nucleophilic inorganic bases are preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices for coupling aryl chlorides.[9][15] Potassium carbonate (K₂CO₃) is also a viable, more economical option.

  • Trustworthiness: Crucially, at least three equivalents of base should be used: one equivalent to neutralize the HCl salt and two equivalents to drive the catalytic cycle. Insufficient base is a common cause of reaction failure.

Solvent System: The Reaction Medium

The solvent must solubilize the reactants and facilitate the high temperatures often required.

  • Expertise & Experience: Anhydrous, polar aprotic solvents are standard. 1,4-Dioxane, toluene, or THF are commonly employed.[10][12] Often, the reaction benefits from a biphasic system created by adding a small amount of water.[12][16] This can aid in dissolving the inorganic base and facilitating the transmetalation step.

  • Trustworthiness: All solvents must be thoroughly degassed prior to use. The active Pd(0) catalyst is highly sensitive to oxygen and will be readily oxidized to an inactive state, killing the reaction.[9][15] Degassing can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles.

Functional Group Considerations: The Methanol Moiety

The primary alcohol in (4-Chloropyridin-3-yl)methanol is generally considered a spectator group in Suzuki couplings and does not typically require protection.[17] Palladium catalysis is highly chemoselective for the C-Cl bond over C-O bonds. However, if side reactions involving the alcohol are suspected, a simple protection step (e.g., formation of a silyl ether like TBDMS) can be implemented, though this adds synthetic steps.[18]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Palladium catalysts, ligands, and organic solvents should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reactions should be conducted under an inert atmosphere.

Protocol 1: General Conditions using a Buchwald Ligand System

This protocol provides a robust and reliable starting point for coupling with a variety of aryl- and heteroarylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous powder (3.0 equivalents)

  • 1,4-Dioxane, anhydrous and degassed

  • Water, degassed

  • Reaction vessel (e.g., Schlenk tube or sealed vial) with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vessel containing a stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₃PO₄ (3.0 eq).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with inert gas three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add the Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq).

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe to create a 5:1 solvent mixture (e.g., 2.5 mL dioxane and 0.5 mL water for a 0.5 mmol scale reaction).

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at 100 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Protocol 2: Microwave-Assisted Synthesis for Rapid Optimization

Microwave irradiation can significantly accelerate the reaction, making it ideal for rapid screening of conditions or for substrates that are sluggish under conventional heating.[19]

Materials:

  • Same as Protocol 1, but using a dedicated microwave reactor vial.

  • Cesium carbonate (Cs₂CO₃) is often an excellent base choice for microwave protocols.

Procedure:

  • Vessel Preparation: To a microwave reactor vial containing a stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Cs₂CO₃ (3.0 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq).

  • Solvent Addition: Add degassed 1,4-dioxane/water (5:1 mixture) to the vial.

  • Sealing: Securely cap the vial.

  • Reaction: Place the vial in the microwave reactor. Irradiate the mixture at a set temperature of 120-140 °C for 15-45 minutes. (Note: Monitor pressure and use dynamic power control if available).

  • Work-up and Purification: Follow steps 7 and 8 from Protocol 1.

Data Summary and Workflow

For efficient optimization, a systematic approach is necessary. The table below provides a starting point for screening key parameters.

ParameterCondition A (Standard)Condition B (Aggressive)Condition C (Alternative)Rationale
Catalyst System Pd(OAc)₂ (2%) / SPhos (4%)Pd₂(dba)₃ (2%) / XPhos (4%)PEPPSI-IPr (3%)SPhos is a general, robust ligand. XPhos offers more bulk for difficult couplings. NHC ligands (PEPPSI) offer a different reactivity profile.
Base K₃PO₄ (3 eq)Cs₂CO₃ (3 eq)K₂CO₃ (3 eq)K₃PO₄ is a strong, reliable base. Cs₂CO₃ has higher solubility and can be more effective. K₂CO₃ is a milder, cost-effective option.
Solvent Dioxane/H₂O (5:1)Toluene/H₂O (10:1)THF (anhydrous)Dioxane is a general-purpose solvent. Toluene allows for higher temperatures. Anhydrous conditions may be beneficial in some cases.
Temperature 100 °C120 °C140 °C (Microwave)Higher temperatures are often required to activate the C-Cl bond.

graph TD {
A[Start: Reagent Preparation] --> B{Reaction Setup};
B --> C[Add Solids: Pyridinyl Chloride,\nBoronic Acid, Base];
C --> D[Purge with Inert Gas (3x)];
D --> E[Add Catalyst & Ligand];
E --> F[Add Degassed Solvent];
F --> G{Heating & Stirring};
G --> H[Monitor by TLC / LC-MS];
H -- Incomplete --> G;
H -- Complete --> I{Aqueous Work-up};
I --> J[Dilute & Extract];
J --> K[Dry & Concentrate];
K --> L{Purification};
L --> M[Column Chromatography];
M --> N[Characterization: NMR, MS];
N --> O[End: Pure Product];

subgraph "Reaction Phase"
    B; C; D; E; F; G; H;
end

subgraph "Isolation Phase"
    I; J; K; L; M; N;
end

style A fill:#34A853,stroke:#333,stroke-width:2px,color:#FFFFFF
style O fill:#EA4335,stroke:#333,stroke-width:2px,color:#FFFFFF
style B fill:#F1F3F4,stroke:#5F6368
style G fill:#F1F3F4,stroke:#5F6368
style I fill:#F1F3F4,stroke:#5F6368
style L fill:#F1F3F4,stroke:#5F6368

}

Figure 2: General Experimental Workflow.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive catalyst system. 2. Insufficient base. 3. Oxygen contamination. 4. Insufficient temperature.1. Switch to a more active ligand (e.g., XPhos) or an NHC-based catalyst. Increase catalyst loading slightly (e.g., to 3-5 mol%).[9] 2. Ensure at least 3 equivalents of a strong base (K₃PO₄, Cs₂CO₃) are used.[9] 3. Re-degas solvents and ensure the reaction is maintained under a robust inert atmosphere.[9][15] 4. Increase the reaction temperature in 10-20 °C increments. Consider switching to a higher-boiling solvent like toluene.
Protodeboronation Boronic acid is unstable under the reaction conditions, reacting with water/base to be replaced by a hydrogen atom.- Use boronic esters (e.g., pinacol esters), which are more stable. - Use a milder base (e.g., K₂CO₃) or a fluoride source (e.g., CsF) if compatible. - Minimize reaction time once the starting material is consumed.
Homocoupling Unwanted coupling of two boronic acid molecules or two aryl chloride molecules.- This is often caused by the presence of oxygen. Improve degassing procedures. - Ensure a proper stoichiometry of reagents.
Complex Mixture Side reactions involving the pyridine nitrogen or decomposition of starting materials/product.- Screen different ligand/base combinations. - Lower the reaction temperature and accept a longer reaction time. - If the product is unstable, consider immediate work-up and purification upon completion.

Conclusion

The Suzuki-Miyaura coupling of this compound is a challenging but highly achievable transformation. Success is not dependent on a single "magic bullet" condition but rather on the systematic and rational control of key variables. By employing highly active palladium-ligand systems, ensuring a sufficient quantity of a strong base, maintaining a scrupulously inert atmosphere, and utilizing adequate thermal energy, researchers can reliably synthesize a wide array of valuable 3,4-disubstituted pyridine derivatives. The protocols and strategies outlined in this guide provide a solid foundation for achieving high yields and paving the way for advancements in drug discovery and development.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of (4-Chloropyridin-3-yl)methanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Pyridyl Scaffolds in Drug Discovery

The pyridine moiety is a cornerstone in medicinal chemistry, present in a vast array of pharmaceuticals and biologically active compounds. The targeted functionalization of this heterocycle is therefore of paramount importance in the synthesis of novel therapeutic agents. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of C-N bonds, offering a significant advantage over traditional methods that often require harsh conditions and exhibit limited substrate scope.[1]

This application note provides a comprehensive guide to the Buchwald-Hartwig amination of a particularly challenging substrate: (4-Chloropyridin-3-yl)methanol hydrochloride. The presence of a chlorine atom on the electron-deficient pyridine ring, a free hydroxyl group, and the hydrochloride salt form all present unique obstacles that must be carefully considered for a successful transformation. This document will provide a detailed protocol, an in-depth discussion of the mechanistic considerations, and practical guidance on overcoming these challenges, tailored for researchers and scientists in drug development.

Mechanistic Insights: The Rationale Behind Component Selection

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium complex.[2][3] Understanding this mechanism is crucial for selecting the optimal conditions for a given substrate.

A generalized catalytic cycle is depicted below:

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle A Pd(0)L_n (Active Catalyst) B Oxidative Addition Complex A->B Ar-X C Amine Coordination & Deprotonation B->C HNRR' / Base D Reductive Elimination Complex C->D - HX Product Ar-NRR' D->Product Regen Pd(0)L_n D->Regen Regen->A Start Start->A caption Figure 1: Generalized Catalytic Cycle of the Buchwald-Hartwig Amination.

Caption: Figure 1: Generalized Catalytic Cycle of the Buchwald-Hartwig Amination.

The key steps in the cycle are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl chloride (Ar-Cl). This step is often rate-limiting, particularly for electron-rich and sterically hindered aryl chlorides.[4]

  • Amine Coordination and Deprotonation: The amine coordinates to the resulting Pd(II) complex, followed by deprotonation by a base to form an amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired aryl amine product, regenerating the Pd(0) catalyst.[3]

For the amination of this compound, several factors influence the choice of catalyst, ligand, base, and solvent:

  • The Substrate: The electron-deficient nature of the pyridine ring can make oxidative addition more facile compared to electron-rich arenes. However, the pyridine nitrogen can also coordinate to the palladium center, potentially inhibiting catalysis.[5] The presence of the free hydroxyl group requires a base that is strong enough to deprotonate the amine but will not cause unwanted side reactions with the alcohol. The hydrochloride salt will consume one equivalent of the base.

  • The Catalyst and Ligand: The choice of ligand is critical for stabilizing the palladium catalyst and promoting the key steps of the catalytic cycle.[5] For challenging substrates like heteroaryl chlorides, bulky, electron-rich phosphine ligands are often preferred.[6] Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and Hartwig's ferrocene-based ligands have shown great success.[1][7] Pre-formed palladium precatalysts, such as G3 or G4 Buchwald precatalysts, are often advantageous as they are air- and moisture-stable and provide more reliable formation of the active catalytic species.[8]

  • The Base: A strong, non-nucleophilic base is required to deprotonate the amine and the hydrochloride salt. Sodium tert-butoxide (NaOtBu) is a common choice.[2] However, for substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, often requiring higher reaction temperatures.[2][9]

  • The Solvent: The solvent must be anhydrous and capable of dissolving the reagents.[5] Common choices include toluene, dioxane, and tetrahydrofuran (THF).[2][10] It is crucial to use a well-degassed solvent to prevent oxidation of the catalyst.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a starting point for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine. Optimization may be necessary depending on the specific amine used.

Reagents and Materials
ReagentM.W.RoleTypical Supplier
This compound180.03SubstrateCommercially Available
Amine (Primary or Secondary)VariesNucleophileCommercially Available
XPhos Pd G3868.37PrecatalystCommercially Available
Sodium tert-butoxide (NaOtBu)96.10BaseCommercially Available
Toluene (Anhydrous)92.14SolventCommercially Available

Reaction Setup and Execution

Buchwald_Hartwig_Workflow A 1. Reagent Preparation (Flask, Stir Bar - Oven Dried) B 2. Addition of Solids - (4-Chloropyridin-3-yl)methanol HCl - Amine - XPhos Pd G3 - NaOtBu A->B C 3. Inert Atmosphere (Evacuate & Backfill with N₂/Ar x3) B->C D 4. Solvent Addition (Anhydrous Toluene via Syringe) C->D E 5. Reaction (Heat to 80-110 °C with Stirring) D->E F 6. Monitoring (TLC / LC-MS) E->F G 7. Work-up - Cool to RT - Quench with Water - Extract with EtOAc F->G Upon Completion H 8. Purification (Column Chromatography) G->H I 9. Characterization (NMR, MS) H->I caption Figure 2: Experimental Workflow for the Buchwald-Hartwig Amination.

Caption: Figure 2: Experimental Workflow for the Buchwald-Hartwig Amination.

Step-by-Step Procedure:

  • Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq.), the desired amine (1.2 eq.), XPhos Pd G3 (0.02 eq., 2 mol%), and sodium tert-butoxide (2.5 eq.).

    • Expert Insight: Using a pre-catalyst like XPhos Pd G3 simplifies handling and improves reproducibility.[8] At least 2.2 equivalents of base are stoichiometrically required to neutralize the hydrochloride salt and deprotonate the amine; a slight excess is recommended.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent.

    • Expert Insight: Ensure the solvent is thoroughly degassed to prevent catalyst deactivation.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion - Inactive catalyst (oxygen exposure)- Impure reagents or solvent- Insufficient base- Inappropriate ligand- Ensure rigorous inert atmosphere and use degassed solvent.- Use high-purity, anhydrous reagents and solvent.- Increase the amount of base.- Screen other ligands (e.g., RuPhos, BrettPhos).[6]
Formation of Side Products - Hydrodehalogenation (replacement of Cl with H)- Dimerization of the starting material- Lower the reaction temperature.[5]- Use a less sterically hindered ligand.- Ensure the amine is of high purity.
Decomposition of Starting Material or Product - Base sensitivity- Thermal instability- Use a weaker base (e.g., K₃PO₄, Cs₂CO₃) and potentially a higher temperature.[2]- Lower the reaction temperature and accept a longer reaction time.

Conclusion: A Versatile Tool for Modern Synthesis

The Buchwald-Hartwig amination is a powerful transformation that enables the synthesis of complex aryl amines from readily available starting materials. While the amination of this compound presents unique challenges, a carefully considered approach to the selection of the catalyst system, base, and reaction conditions can lead to a successful and high-yielding reaction. The protocol and insights provided in this application note offer a solid foundation for researchers to incorporate this valuable methodology into their synthetic strategies for the development of novel therapeutics.

References

Application Notes and Protocols for the Scale-Up Synthesis of (4-Chloropyridin-3-yl)methanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of (4-Chloropyridin-3-yl)methanol Derivatives

Pyridinemethanol scaffolds are pivotal building blocks in modern medicinal and agrochemical research.[1][2] The introduction of a hydroxymethyl group to the pyridine ring provides a versatile handle for synthetic elaboration, enabling the construction of complex, biologically active molecules.[1][2] Specifically, (4-Chloropyridin-3-yl)methanol and its derivatives are key intermediates in the synthesis of novel therapeutics, including modulators for nicotinic acetylcholine receptors used in developing treatments for neurological disorders like Alzheimer's and Parkinson's disease.[3]

While laboratory-scale synthesis provides proof-of-concept, the transition to pilot and industrial-scale production presents significant challenges. These include ensuring process safety, maintaining high yield and purity, managing reaction exotherms, and achieving cost-effectiveness. This guide provides a detailed, field-proven protocol for the robust scale-up synthesis of (4-Chloropyridin-3-yl)methanol hydrochloride, focusing on the critical aspects of reaction control, purification, and safety.

Synthetic Strategy: A Rationale for a Scalable Process

The most direct and industrially viable route to pyridinemethanols involves the reduction of a corresponding carbonyl compound, such as an aldehyde or a carboxylic acid ester.[1][4] For the synthesis of (4-Chloropyridin-3-yl)methanol, the reduction of 4-chloropyridine-3-carbaldehyde is the preferred pathway due to the high reactivity and selectivity of aldehyde reductions.

Choice of Reducing Agent: Balancing Reactivity and Safety

While potent reducing agents like lithium aluminum hydride (LiAlH₄) can effectively reduce aldehydes, their high reactivity, pyrophoric nature, and stringent requirement for anhydrous conditions make them hazardous and costly for large-scale operations.[1][5]

In contrast, sodium borohydride (NaBH₄) emerges as the ideal reagent for this scale-up process. Its key advantages include:

  • Selective Reactivity: It efficiently reduces aldehydes and ketones without affecting other potentially sensitive functional groups.

  • Enhanced Safety Profile: It is a more stable, non-pyrophoric solid that can be handled with standard engineering controls.[6][7]

  • Protic Solvent Compatibility: Unlike LiAlH₄, NaBH₄ is compatible with protic solvents like methanol and ethanol, which are excellent solvents for the starting material and facilitate the reaction.

  • Cost-Effectiveness: It is significantly more economical than complex metal hydrides, a critical factor in industrial synthesis.

The final product is isolated as a hydrochloride salt. This is a common strategy in pharmaceutical chemistry to enhance the stability, crystallinity, and handling characteristics of amine-containing compounds, often simplifying the final purification and isolation steps.[8]

Visualized Reaction Pathway

The overall synthetic transformation is a straightforward reduction followed by salt formation.

Workflow cluster_prep I. Reaction Phase cluster_workup II. Work-up & Extraction cluster_iso III. Isolation Phase A Charge Methanol and 4-Chloropyridine-3-carbaldehyde to Reactor B Cool to 0-5 °C A->B C Portion-wise Addition of Sodium Borohydride B->C D Monitor Reaction (TLC/HPLC) C->D E Quench with Water D->E Reaction Complete F Concentrate under Vacuum E->F G Extract with DCM F->G H Wash & Dry Organic Layer G->H I Dissolve Crude in IPA H->I Crude Product J Add HCl/IPA to Precipitate Salt I->J K Filter and Wash Solid J->K L Dry Under Vacuum K->L M M L->M Final Product: (4-Chloropyridin-3-yl)methanol HCl

References

Application Note: Quantitative Analytical Methods for (4-Chloropyridin-3-yl)methanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the quantitative analysis of (4-Chloropyridin-3-yl)methanol hydrochloride, a critical intermediate in pharmaceutical synthesis. The methods detailed herein are designed for accuracy, precision, and robustness, aligning with the stringent requirements of the pharmaceutical industry. The protocols are grounded in fundamental analytical principles and draw upon guidelines from authoritative bodies such as the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).

Introduction: The Importance of Quantitation

The precise quantification of this compound is paramount in drug development and manufacturing. As a key building block, its purity and concentration directly impact the yield, impurity profile, and overall quality of the final active pharmaceutical ingredient (API). This guide presents three reliable analytical methods for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Potentiometric Titration. Each method offers distinct advantages, allowing researchers and quality control scientists to select the most appropriate technique for their specific needs.

High-Performance Liquid Chromatography (HPLC): A Method for Purity and Assay

Principle: Reverse-phase HPLC is the workhorse of pharmaceutical analysis, offering high resolution and sensitivity. For this compound, a polar compound, a C18 stationary phase is employed. The separation is based on the partitioning of the analyte between the non-polar stationary phase and a polar mobile phase. The pyridine moiety of the molecule contains a chromophore that allows for sensitive detection using a UV-Vis spectrophotometer. This method is ideal for both assay (quantifying the main component) and determining the purity by separating it from related substances.

Methodology:

Instrumentation & Consumables:

  • HPLC System with UV Detector

  • C18 Column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Reference Standard: this compound

  • HPLC-grade Acetonitrile and Water

  • Phosphoric Acid (ACS Grade)

Chromatographic Conditions:

ParameterSettingRationale
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (30:70 v/v)Provides good retention and peak shape for the polar analyte. The acidic pH suppresses the silanol interactions on the column.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, offering a balance between analysis time and efficiency.
Column Temp. 30 °CEnsures reproducible retention times by controlling viscosity and mass transfer kinetics.
Detection UV at 265 nmThe wavelength of maximum absorbance for the pyridine chromophore, ensuring high sensitivity.
Injection Vol. 10 µLA typical injection volume that avoids column overloading while providing a strong signal.

Protocols:

A. Standard Preparation (e.g., 100 µg/mL):

  • Accurately weigh ~10 mg of the reference standard.

  • Dissolve in a 100 mL volumetric flask using the mobile phase as the diluent.

B. Sample Preparation (e.g., 100 µg/mL):

  • Accurately weigh an amount of the sample expected to contain ~10 mg of the active compound.

  • Dissolve and dilute to 100 mL with the mobile phase.

C. System Suitability & Analysis:

  • Equilibrate the HPLC system until a stable baseline is achieved.

  • Perform five replicate injections of the standard solution. The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%, as per typical system suitability requirements.[1][2][3][4][5]

  • Inject the sample solution(s).

  • Calculate the amount of this compound using the external standard method.

Self-Validating System & Causality: This protocol is designed to be self-validating through rigorous system suitability checks. The tailing factor and theoretical plates of the analyte peak should also be monitored to ensure the column's performance. Adherence to these parameters, as defined in pharmacopeias like the USP, confirms that the chromatographic system is performing as expected before any sample analysis begins.[1][2][3][4][5]

Method Validation Framework (ICH Q2(R2)): [6][7][8][9][10]

  • Specificity: Demonstrate that excipients and potential impurities do not interfere with the analyte peak.

  • Linearity: Establish a linear relationship between concentration and response over a defined range (e.g., 50-150% of the target concentration).

  • Accuracy & Precision: Confirm the closeness of the results to the true value and the degree of scatter between a series of measurements, respectively.

  • Robustness: Assess the method's reliability with small, deliberate variations in method parameters.

Visualization of HPLC Workflow:

hplc_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_std Prepare Standard hplc HPLC Injection & Separation prep_std->hplc prep_smp Prepare Sample prep_smp->hplc detect UV Detection hplc->detect integrate Peak Integration detect->integrate calculate Quantification integrate->calculate

Caption: High-level workflow for HPLC quantification.

Gas Chromatography (GC): An Alternative for Volatile Analytes

Principle: GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. Pyridine derivatives are often amenable to GC analysis.[11][12][13][14][15] (4-Chloropyridin-3-yl)methanol, being relatively volatile, can be quantified using this method, typically with a Flame Ionization Detector (FID) which offers excellent sensitivity for organic compounds.

Methodology:

Instrumentation & Consumables:

  • GC System with FID

  • Capillary Column (e.g., DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film)

  • Reference Standard: this compound

  • GC-grade Methanol

  • Dilute Sodium Hydroxide solution

Chromatographic Conditions:

ParameterSettingRationale
Injector Temp. 250 °CEnsures rapid and complete volatilization of the analyte.
Detector Temp. 280 °CPrevents condensation of the analyte in the detector.
Oven Program 100°C (2 min), ramp 15°C/min to 250°C (5 min)A temperature gradient to ensure good separation from any potential impurities and solvent front.
Carrier Gas Helium or Nitrogen at 1 mL/minInert carrier gas to transport the analyte through the column.
Split Ratio 50:1Prevents column overloading and ensures sharp peaks.

Protocols:

A. Sample Preparation:

  • Accurately weigh the sample and dissolve in methanol.

  • A critical step for the hydrochloride salt is to neutralize it to the more volatile free base. This can be achieved by adding a small, controlled amount of a dilute base like sodium hydroxide.

B. Analysis:

  • Inject the prepared standard and sample solutions.

  • Identify the analyte peak by its retention time.

  • Quantify using the peak area against a calibration curve.

Causality in Sample Preparation: The conversion of the hydrochloride salt to its free base is crucial. The salt form is ionic and has a very low volatility, making it unsuitable for direct GC analysis. The free base, however, is significantly more volatile and will readily pass through the GC system.

Potentiometric Titration: An Absolute Quantification Method

Principle: Titration is a classic, absolute analytical method that relies on a chemical reaction between the analyte and a reagent of known concentration (the titrant). For this compound, the chloride ion of the salt can be titrated with a standardized solution of silver nitrate (AgNO₃). The reaction forms a precipitate of silver chloride (AgCl). The endpoint, where all the chloride has reacted, is detected by a sharp change in the electrical potential, measured with a silver electrode. This is known as a potentiometric titration.[16][17][18]

Methodology:

Instrumentation & Reagents:

  • Automatic Potentiometric Titrator

  • Silver Billet Electrode

  • Standardized 0.1 M Silver Nitrate (AgNO₃)

  • Nitric Acid

Protocol:

  • Sample Preparation: Accurately weigh a suitable amount of the sample and dissolve it in deionized water.

  • Acidification: Add a small amount of nitric acid. This is done to prevent the precipitation of silver salts of other anions that might be present and to ensure a sharp endpoint.

  • Titration: Titrate the solution with the standardized 0.1 M AgNO₃. The titrator will automatically detect the equivalence point from the inflection in the titration curve.

  • Calculation: The amount of this compound is calculated based on the volume of AgNO₃ consumed and the stoichiometry of the reaction.

Trustworthiness of the Method: Potentiometric titration is a primary analytical method, meaning its accuracy is traceable to fundamental constants. It does not rely on a reference standard of the analyte itself for calibration, but rather on a well-characterized titrant. This makes it a highly trustworthy method for assay determination.

Visualization of Titration Logic:

titration_logic Analyte Cl⁻ in Sample Reaction Ag⁺ + Cl⁻ → AgCl(s) Analyte->Reaction Titrant Ag⁺ from AgNO₃ Titrant->Reaction Endpoint Sharp Δ in Potential Reaction->Endpoint at equivalence point

Caption: The chemical basis of potentiometric chloride titration.

Summary and Method Selection

The choice of analytical method depends on the specific requirements of the analysis.

MethodPrimary UseAdvantagesConsiderations
HPLC Assay & PurityHigh specificity, can detect and quantify impurities.Requires a reference standard, more complex instrumentation.
GC AssayHigh efficiency for volatile compounds.Sample must be volatile or derivatized, not suitable for impurities.
Titration AssayAbsolute method, high accuracy and precision.Not specific, quantifies total chloride content.

For comprehensive quality control, HPLC is generally the preferred method due to its ability to provide both assay and purity information in a single run. Potentiometric titration serves as an excellent orthogonal method to confirm the assay value, providing a high degree of confidence in the results. GC is a viable alternative if the necessary instrumentation and expertise are available.

References

Application Note: High-Throughput Screening for Novel Enzyme Inhibitors Utilizing a (4-Chloropyridin-3-yl)methanol Hydrochloride Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the principles and execution of high-throughput screening (HTS) assays for the identification of novel enzyme inhibitors, using a hypothetical inhibitor candidate derived from the (4-Chloropyridin-3-yl)methanol hydrochloride scaffold. We will focus on a fluorescence-based biochemical assay targeting Nicotinamide N-methyltransferase (NNMT), a promising therapeutic target for metabolic diseases and oncology.[1][2][3][4] This guide will detail the scientific rationale behind assay choice, provide a step-by-step protocol for a robust HTS campaign, and discuss data analysis and validation.

Introduction: The Role of this compound in Drug Discovery

This compound is a heterocyclic building block used in the synthesis of more complex molecules for pharmaceutical development.[5] Its structure is of interest to medicinal chemists for creating libraries of compounds aimed at various therapeutic targets, including enzyme inhibitors. While not an active inhibitor itself, its pyridine core is a common feature in many enzyme inhibitors, making it a valuable starting point for inhibitor design. This application note will use a hypothetical derivative of this compound, hereafter referred to as "CPM-analog," as a test case for identifying and characterizing enzyme inhibitors in a high-throughput screening setting.

Enzymes are critical targets in drug discovery, and identifying small molecules that modulate their activity is a cornerstone of modern pharmaceutical research.[6][7] High-throughput screening (HTS) allows for the rapid testing of thousands to millions of compounds to identify "hits" that can be further developed into lead compounds.[8][9]

Target Selection: Nicotinamide N-methyltransferase (NNMT)

Nicotinamide N-methyltransferase (NNMT) has emerged as a significant therapeutic target for a range of diseases, including cancer, metabolic disorders, and neurodegenerative diseases.[1][2][3] NNMT catalyzes the methylation of nicotinamide using S-adenosyl-L-methionine (SAM) as the methyl donor, producing S-adenosyl-L-homocysteine (SAH) and 1-methylnicotinamide.[2][4] Elevated NNMT expression is observed in several disease states, making its inhibition a promising therapeutic strategy.

The enzymatic reaction is as follows: SAM + Nicotinamide --(NNMT)--> SAH + 1-Methylnicotinamide

This reaction provides several opportunities for detection in an HTS format, primarily by measuring the production of SAH or the consumption of SAM.

HTS Assay Principle and Design

For our purposes, we will detail a homogenous, fluorescence-based assay, which is a common and highly effective method for HTS due to its sensitivity and amenability to automation.[9][10][11][12] The selected assay is a coupled-enzyme assay that detects the production of SAH, a universal product of methyltransferase activity.

The assay proceeds in two steps:

  • NNMT Reaction: Recombinant NNMT is incubated with its substrates (nicotinamide and SAM) and the test compound (e.g., our CPM-analog). If the compound is an inhibitor, the production of SAH will be reduced.

  • Detection: The SAH produced is hydrolyzed by SAH hydrolase to homocysteine. The free thiol group of homocysteine then reacts with a thiol-sensitive fluorescent probe, generating a quantifiable increase in fluorescence.[2][4]

This "mix-and-read" format is ideal for HTS as it minimizes plate handling steps.[1]

Workflow Diagram

HTS_Workflow cluster_prep Assay Preparation cluster_execution HTS Execution cluster_analysis Data Analysis Compound_Plating Compound Plating (CPM-analog library) Dispense_Enzyme Dispense NNMT Enzyme & Substrates Compound_Plating->Dispense_Enzyme Reagent_Prep Reagent Preparation (NNMT, Substrates, Detection Mix) Reagent_Prep->Dispense_Enzyme Incubate_1 Incubation 1 (NNMT Reaction) Dispense_Enzyme->Incubate_1 Dispense_Detection Dispense Detection Reagents (SAH Hydrolase & Probe) Incubate_1->Dispense_Detection Incubate_2 Incubation 2 (Signal Development) Dispense_Detection->Incubate_2 Read_Plate Read Fluorescence Incubate_2->Read_Plate Data_Normalization Data Normalization Read_Plate->Data_Normalization Hit_Identification Hit Identification (Z'-factor, % Inhibition) Data_Normalization->Hit_Identification Dose_Response Dose-Response Curves (IC50 Determination) Hit_Identification->Dose_Response NNMT_Assay cluster_reaction Step 1: NNMT Catalysis cluster_detection Step 2: Fluorescence Detection SAM SAM NNMT NNMT Enzyme SAM->NNMT Nicotinamide Nicotinamide Nicotinamide->NNMT SAH SAH NNMT->SAH MNA 1-Methylnicotinamide NNMT->MNA SAH_hydro SAH Hydrolase SAH->SAH_hydro Inhibitor CPM-analog (Inhibitor) Inhibitor->NNMT Homocysteine Homocysteine (Thiol) SAH_hydro->Homocysteine Probe_on Fluorescent Product Homocysteine->Probe_on Reaction Probe_off Thiol Probe (Non-fluorescent) Probe_off->Probe_on Reaction

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (4-Chloropyridin-3-yl)methanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (4-Chloropyridin-3-yl)methanol hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges and improve the yield and purity of your synthesis.

I. Synthetic Strategy Overview

The most common and reliable route to this compound involves a two-step process starting from 4-chloronicotinic acid. First, the carboxylic acid is esterified, typically to the methyl or ethyl ester. This is a crucial step to prevent side reactions during the subsequent reduction. The ester is then reduced to the corresponding alcohol using a suitable hydride reducing agent. Finally, the resulting (4-Chloropyridin-3-yl)methanol is converted to its hydrochloride salt for improved stability and handling.

Synthesis_Workflow A 4-Chloronicotinic Acid B Esterification (e.g., SOCl2, MeOH) A->B Step 1 C Methyl 4-chloronicotinate B->C D Reduction (e.g., NaBH4/MeOH) C->D Step 2 E (4-Chloropyridin-3-yl)methanol D->E F HCl Salt Formation (e.g., HCl in Ether) E->F Step 3 G (4-Chloropyridin-3-yl)methanol hydrochloride F->G

Caption: General workflow for the synthesis of this compound.

II. Frequently Asked Questions (FAQs)

Q1: What is the best starting material for the synthesis of this compound?

The recommended starting material is 4-chloronicotinic acid. It is commercially available and provides a straightforward route to the target molecule. While other starting points like 4-chloropyridine are possible, they involve more complex and potentially lower-yielding steps to introduce the hydroxymethyl group at the 3-position.[1]

Q2: Why is it necessary to esterify the 4-chloronicotinic acid before reduction?

Direct reduction of carboxylic acids with powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) can be vigorous and lead to side reactions.[2] More importantly, the acidic proton of the carboxylic acid will react with the hydride reagent in an acid-base reaction, consuming the reagent and generating hydrogen gas.[3] Esterification provides a more controlled substrate for the reduction step.

Q3: Can I use Sodium Borohydride (NaBH₄) to directly reduce 4-chloronicotinic acid?

Sodium borohydride is generally not strong enough to reduce carboxylic acids under standard conditions.[4] However, systems like NaBH₄ in combination with additives or in specific solvent systems like methanol/THF at reflux can reduce aromatic esters to their corresponding alcohols.[5]

Q4: Is the chloro-substituent on the pyridine ring susceptible to reduction?

Yes, this is a potential side reaction, especially with strong reducing agents like LiAlH₄.[6] The use of a milder reducing system, such as sodium borohydride in methanol, is recommended to chemoselectively reduce the ester in the presence of the chloro group.

Q5: How can I improve the stability of the final product?

(4-Chloropyridin-3-yl)methanol can be unstable as a free base.[7] Conversion to its hydrochloride salt significantly improves its stability, making it easier to handle and store.

III. Troubleshooting Guide

This section addresses common issues encountered during the synthesis and provides actionable solutions.

Problem 1: Low Yield in the Esterification of 4-Chloronicotinic Acid
  • Symptom: Incomplete conversion of the carboxylic acid to the ester, as observed by TLC or NMR analysis of the crude product.

  • Possible Cause & Solution:

    • Inadequate drying of reagents and glassware: Water can hydrolyze the thionyl chloride (SOCl₂) used for esterification, reducing its effectiveness. Ensure all glassware is oven-dried and solvents are anhydrous.

    • Insufficient SOCl₂: Use a slight excess of SOCl₂ to ensure complete conversion. A molar ratio of 1.2 to 1.5 equivalents relative to the carboxylic acid is a good starting point.

    • Suboptimal reaction temperature: The reaction of the acid with SOCl₂ is typically performed at reflux. For the subsequent reaction with methanol, the temperature should be controlled, often starting at 0°C and then warming to room temperature or refluxing gently.

Problem 2: Low Yield or Incomplete Reduction of the Ester
  • Symptom: The presence of a significant amount of starting ester in the crude product after the reduction step.

  • Possible Cause & Solution:

    • Insufficient reducing agent: For the reduction of an ester with NaBH₄, a larger excess is often required compared to the reduction of aldehydes or ketones. A typical starting point is 4-6 equivalents of NaBH₄.

    • Inadequate reaction time or temperature: The reduction of esters with NaBH₄/MeOH can be slow. Ensure the reaction is allowed to proceed for a sufficient duration, which can be several hours. Monitoring by TLC is crucial. Gentle heating or refluxing in a suitable solvent like THF can also increase the reaction rate.

    • Decomposition of NaBH₄: Sodium borohydride can decompose in acidic conditions or over extended periods in protic solvents. Add the NaBH₄ portion-wise to the solution of the ester in methanol to maintain its activity.

Problem 3: Formation of Dechlorinated Byproduct
  • Symptom: Mass spectrometry or NMR analysis of the product mixture indicates the presence of (pyridin-3-yl)methanol.

  • Possible Cause & Solution:

    • Overly harsh reducing conditions: As mentioned, strong reducing agents like LiAlH₄ can lead to the reduction of the C-Cl bond.[6]

    • Solution: Stick to milder reducing systems like NaBH₄ in methanol. If LiAlH₄ must be used, perform the reaction at low temperatures (e.g., -78°C to 0°C) and carefully control the stoichiometry of the reagent.

Problem 4: Difficulty in Isolating and Purifying the Hydrochloride Salt
  • Symptom: The product oils out or forms a sticky solid upon addition of HCl, making filtration difficult.

  • Possible Cause & Solution:

    • Presence of impurities: Impurities can interfere with crystallization. Purify the crude (4-Chloropyridin-3-yl)methanol by column chromatography on silica gel before attempting salt formation.

    • Inappropriate solvent for salt formation: The choice of solvent is critical. A common method is to dissolve the purified free base in a dry, non-polar solvent like diethyl ether or a mixture of ether and dichloromethane, and then add a solution of HCl in ether or isopropanol dropwise with stirring.

    • Excess HCl: The use of a large excess of HCl can lead to the formation of an oily dihydrochloride salt. Use a stoichiometric amount or a slight excess of HCl.

IV. Experimental Protocols

Protocol 1: Esterification of 4-Chloronicotinic Acid
  • To a stirred solution of 4-chloronicotinic acid (1 equivalent) in methanol (5-10 volumes), cool the mixture to 0°C in an ice bath.

  • Slowly add thionyl chloride (1.2 - 1.5 equivalents) dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Concentrate the reaction mixture under reduced pressure to remove excess methanol and SOCl₂.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude methyl 4-chloronicotinate, which can be used in the next step without further purification if it is of sufficient purity.

Protocol 2: Reduction of Methyl 4-chloronicotinate
  • Dissolve the crude methyl 4-chloronicotinate (1 equivalent) in methanol (10-20 volumes) and cool the solution to 0°C in an ice bath.

  • Add sodium borohydride (4-6 equivalents) portion-wise over 30-60 minutes, ensuring the temperature remains below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture back to 0°C and cautiously quench the excess NaBH₄ by the slow addition of water or dilute acetic acid until gas evolution ceases.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x 10 volumes).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude (4-Chloropyridin-3-yl)methanol.

Protocol 3: Formation of the Hydrochloride Salt
  • Purify the crude (4-Chloropyridin-3-yl)methanol by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Dissolve the purified alcohol in a minimal amount of anhydrous diethyl ether.

  • To this solution, add a solution of HCl in diethyl ether (e.g., 2 M) dropwise with vigorous stirring until precipitation of the hydrochloride salt is complete.

  • Collect the white solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound.

V. Data Presentation

Table 1: Troubleshooting Summary

ProblemPossible CauseRecommended Solution
Low Esterification Yield Presence of water; insufficient SOCl₂Use anhydrous conditions; use 1.2-1.5 eq. of SOCl₂.
Incomplete Reduction Insufficient NaBH₄; short reaction timeUse 4-6 eq. of NaBH₄; increase reaction time and monitor by TLC.
Dechlorination Use of strong reducing agents (e.g., LiAlH₄)Use milder conditions (NaBH₄/MeOH).
Purification Issues Impurities hindering crystallizationPurify the free base by column chromatography before salt formation.

Table 2: Typical Analytical Data

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)
4-Chloronicotinic acid ~8.9 (s, 1H), ~8.6 (d, 1H), ~7.5 (d, 1H)~165, 153, 152, 145, 127, 124
Methyl 4-chloronicotinate ~8.9 (s, 1H), ~8.6 (d, 1H), ~7.4 (d, 1H), ~3.9 (s, 3H)~164, 152, 151, 146, 126, 124, 53
(4-Chloropyridin-3-yl)methanol ~8.4 (s, 1H), ~8.3 (d, 1H), ~7.3 (d, 1H), ~4.7 (s, 2H)~151, 149, 146, 135, 123, 60

Note: Exact chemical shifts may vary depending on the solvent and instrument.

VI. References

  • CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents. (URL: --INVALID-LINK--)

  • JPS59112965A - Preparation of 4-chloropyridine hydrochloride - Google Patents. (URL: --INVALID-LINK--)

  • JPS5545630A - Preparation of 4-chloropyridine hydrochloride - Google Patents. (URL: --INVALID-LINK--)

  • Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system - Scholars Research Library. (URL: --INVALID-LINK--)

  • 4-Chloronicotinic acid synthesis - ChemicalBook. (URL: --INVALID-LINK--)

  • Supplementary Information - The Royal Society of Chemistry. (URL: --INVALID-LINK--)

  • (4-chloropyridin-3-yl)methanol - MySkinRecipes. (URL: --INVALID-LINK--)

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives - Master Organic Chemistry. (URL: --INVALID-LINK--)

  • Experiment 5 Reductions with Lithium Aluminium Hydride. (URL: --INVALID-LINK--)

  • HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column - SIELC. (URL: --INVALID-LINK--)

  • Method for synthesizing 4-chloro-pyridine - Eureka | Patsnap. (URL: --INVALID-LINK--)

  • REDUCTION OF L-VALINE TO L-VALINOL - Organic Syntheses. (URL: --INVALID-LINK--)

  • Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. (URL: --INVALID-LINK--)

  • Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis - ResearchGate. (URL: --INVALID-LINK--)

  • Why some esters can be reduced by sodium borohydride? - ResearchGate. (URL: --INVALID-LINK--)

  • Copies of 1H NMR and 13C NMR spectra of all new compounds - The Royal Society of Chemistry. (URL: --INVALID-LINK--)

  • Application Notes and Protocols: Reduction of the Ester Group in Ethyl 4,4-dichlorocyclohexanecarboxylate - Benchchem. (URL: --INVALID-LINK--)

  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (URL: --INVALID-LINK--)

  • United States Patent - Googleapis.com. (URL: --INVALID-LINK--)

  • (4-Amino-6-chloropyridin-3-yl)methanol | 846036-96-2 - MilliporeSigma. (URL: --INVALID-LINK--)

  • (4-AMINO-PYRIDIN-3-YL)-METHANOL(138116-34-4) 1H NMR - ChemicalBook. (URL: --INVALID-LINK--)

  • Can anybody suggest a method of synthesis of 4-Chloropyridine? - ResearchGate. (URL: --INVALID-LINK--)

  • 846036-96-2 | (4-Amino-6-chloropyridin-3-yl)methanol - ChemScene. (URL: --INVALID-LINK--)

  • (PDF) Oxidation of halogenated nicotinic acids - ResearchGate. (URL: --INVALID-LINK--)

  • Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism - YouTube. (URL: --INVALID-LINK--)

  • Straightforward Regeneration of Reduced Flavin Adenine Dinucleotide Required for Enzymatic Tryptophan Halogenation - PMC - NIH. (URL: --INVALID-LINK--)

  • 4-Chloropyridine-3-carboxylic acid 96% | 10177-29-4 - Sigma-Aldrich. (URL: --INVALID-LINK--)

  • (6-Chloro-4-(ethylamino)pyridin-3-yl)methanol | 959162-99-3 - MilliporeSigma. (URL: --INVALID-LINK--)

  • Electrochemical reduction of N-methyl nicotinic acid at a mercury electrode - Journal of the Chemical Society, Faraday Transactions (RSC Publishing). (URL: --INVALID-LINK--)

  • 1806863-19-3|(4-Amino-2-chloropyridin-3-yl)methanol - BLDpharm. (URL: --INVALID-LINK--)

  • Observations on the oxidation of halogenated nicotinic acids - PubMed. (URL: --INVALID-LINK--)

  • Sodium thiopental - Wikipedia. (URL: --INVALID-LINK--)

  • (6-chloropyridin-3-yl)methanol - Sigma-Aldrich. (URL: --INVALID-LINK--)

References

Technical Support Center: Purification of (4-Chloropyridin-3-yl)methanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of (4-Chloropyridin-3-yl)methanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. As a key intermediate in the synthesis of pharmaceuticals, particularly nicotinic acetylcholine receptor modulators, achieving high purity of this compound is critical for downstream applications.[1] This document provides practical, field-proven insights to help you navigate the challenges associated with its purification.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format, focusing on the causality behind experimental choices.

Issue 1: The isolated product is an oil or a sticky solid and fails to crystallize.

  • Question: After my work-up and solvent removal, I am left with a persistent oil instead of a solid. What is causing this and how can I induce crystallization?

  • Answer: This is a common issue when dealing with hydrochloride salts, which can be hygroscopic and prone to forming oils. The primary causes are residual water or solvent, or the presence of impurities that inhibit the formation of a crystal lattice. Pyridinium chlorides are generally stable salts, so decomposition is less likely to be the primary cause unless exposed to high temperatures.[2]

    Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Traces of water are a frequent culprit. Try dissolving the oil in a minimal amount of a dry solvent like absolute ethanol or isopropanol and then co-evaporate with toluene under reduced pressure. Toluene forms an azeotrope with water, which can help in its removal.

    • Trituration: This technique can often induce crystallization from an oil. Add a non-polar solvent in which your product is insoluble, such as diethyl ether or hexanes, to the oil.[2][3] Vigorously stir the mixture with a glass rod, scratching the side of the flask. This mechanical agitation can provide the energy needed for nucleation.

    • Solvent/Anti-Solvent Recrystallization: If trituration fails, a more formal recrystallization is necessary. A number of hydrochloride salts are sparingly soluble in absolute ethanol but can be precipitated by the addition of diethyl ether.[3] Isopropanol is also a preferred solvent for recrystallizing hydrochloride salts.[3]

    • Charcoal Treatment: If you suspect colored impurities are inhibiting crystallization, you can dissolve the crude product in a suitable solvent (e.g., ethanol), add a small amount of activated charcoal, heat briefly, and then filter through celite to remove the charcoal and adsorbed impurities before proceeding with crystallization.

Issue 2: Poor separation and tailing peaks during column chromatography.

  • Question: I am trying to purify my compound using silica gel column chromatography, but I'm observing significant peak tailing and co-elution with impurities. What is the problem?

  • Answer: The basic nature of the pyridine nitrogen in your compound leads to strong interactions with the acidic silanol groups on the surface of standard silica gel. This interaction causes the tailing of peaks and can result in poor separation.

    Troubleshooting Steps:

    • Neutralize the Silica Gel: Before packing your column, you can prepare a slurry of the silica gel in your chosen eluent and add a small amount of a volatile base, such as triethylamine (typically 0.1-1% by volume), to neutralize the acidic sites.

    • Use an Alternative Stationary Phase: Alumina (neutral or basic) can be a good alternative to silica gel for the purification of basic compounds.

    • Modify the Mobile Phase: Adding a small amount of a polar solvent like methanol to your eluent system (e.g., dichloromethane/methanol or ethyl acetate/methanol) can help to reduce the strong interaction between your compound and the silica gel. However, be cautious as too much methanol can dissolve the silica gel.[4] For highly polar salts, reverse-phase chromatography might be a more suitable option.

    • Consider an Acidic Modifier: For hydrochloride salts, adding a small amount of a volatile acid like acetic acid to the mobile phase can sometimes improve peak shape by ensuring the compound remains protonated.

Issue 3: The purity of the final product is not satisfactory, as determined by HPLC or NMR.

  • Question: My final product shows persistent impurities in the HPLC or NMR analysis. What are the likely sources of these impurities and how can I remove them?

  • Answer: Impurities can originate from starting materials, by-products of the synthesis, or degradation products.[5] For the synthesis of (4-Chloropyridin-3-yl)methanol, common starting materials that could carry through include 4-aminopyridine or 4-hydroxypyridine.[6][7] Reagents used in the chlorination step, such as phosphorus pentachloride or thionyl chloride, can also lead to phosphorus- or sulfur-containing by-products.

    Troubleshooting Steps:

    • Aqueous Wash during Work-up: An acidic wash (e.g., with dilute HCl) during the initial work-up can help remove any unreacted basic starting materials or by-products by converting them into their water-soluble salts.

    • Solvent Washes of the Solid Product: If you have a solid product, washing it with a solvent in which the impurities are soluble but your desired compound is not can be very effective. For a polar hydrochloride salt, washing with a less polar solvent like ethyl acetate or acetone can remove non-polar impurities.[3]

    • Recrystallization: This is one of the most powerful techniques for removing small amounts of impurities. A systematic approach to solvent screening is recommended. Start with solvents like ethanol, isopropanol, or methanol, or mixtures of these with anti-solvents like diethyl ether or ethyl acetate.

    • Preparative HPLC: If all else fails and very high purity is required, preparative HPLC is a viable, albeit more resource-intensive, option.

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended storage condition for this compound?

    • A1: It is recommended to store the compound at room temperature in a tightly sealed container to protect it from moisture, as hydrochloride salts can be hygroscopic.

  • Q2: How can I confirm the identity and purity of my final product?

    • A2: A combination of analytical techniques is recommended:

      • NMR Spectroscopy: 1H and 13C NMR are excellent for confirming the chemical structure.

      • LC-MS: Liquid Chromatography-Mass Spectrometry can confirm the molecular weight and provide an indication of purity.

      • HPLC: High-Performance Liquid Chromatography with UV detection is a powerful tool for quantifying purity. A typical starting point for method development would be a C18 reverse-phase column with a mobile phase consisting of a buffered aqueous solution (e.g., phosphate or formate buffer) and an organic modifier like acetonitrile or methanol.

      • Melting Point: A sharp melting point range is a good indicator of high purity.

  • Q3: Is this compound stable?

    • A3: As a hydrochloride salt, it is generally more stable than its free base counterpart. 4-chloropyridine itself can be unstable.[7] However, like many organic molecules, it should be protected from excessive heat and light to prevent degradation.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general guideline for recrystallization. The optimal solvent system and volumes should be determined on a small scale first.

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product (approx. 20-30 mg) in a few drops of a hot solvent (e.g., isopropanol or ethanol).

  • Cooling: Allow the solution to cool to room temperature, and then in an ice bath. If crystals form, this is a good single-solvent system.

  • Anti-Solvent Addition: If no crystals form, add an anti-solvent (e.g., diethyl ether or ethyl acetate) dropwise to the solution at room temperature until turbidity persists. Then, add a drop or two of the hot solvent to redissolve the solid and allow it to cool slowly.

  • Scale-up: Once a suitable solvent system is identified, dissolve the bulk of the crude material in the minimum amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a celite plug to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent or the anti-solvent, and dry under vacuum.

Protocol 2: Purity Assessment by HPLC

This is a starting point for developing an HPLC method for purity analysis.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 5%) and increase to a high percentage (e.g., 95%) over 10-15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm or 270 nm, to be determined by UV scan).

  • Injection Volume: 5-10 µL.

  • Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition.

Data Summary

PropertyValueSource
Molecular Formula C6H7Cl2NO[8]
Molecular Weight 179.03 g/mol [8]
Purity (Typical) ≥95%[8]

Visual Workflows

Purification_Troubleshooting start Crude Product (Oil or Impure Solid) oiling_out Product Oils Out? start->oiling_out recrystallization Attempt Recrystallization (e.g., Isopropanol/Ether) analysis Purity Analysis (HPLC, NMR) recrystallization->analysis chromatography Column Chromatography streaking Peak Tailing/ Poor Separation? chromatography->streaking pure_solid Pure Solid Product check_purity Purity >98%? analysis->check_purity oiling_out->recrystallization No triturate Triturate with non-polar solvent oiling_out->triturate Yes triturate->recrystallization check_purity->chromatography No check_purity->pure_solid Yes streaking->analysis No modify_column Modify Method: - Add Et3N to eluent - Use Alumina streaking->modify_column Yes modify_column->chromatography

Caption: Troubleshooting workflow for the purification of this compound.

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis raw_product Crude Reaction Mixture workup Aqueous Work-up (Acid/Base Extraction) raw_product->workup Step 1 concentration Concentration (Rotary Evaporation) workup->concentration Step 2 crystallization Recrystallization (e.g., Isopropanol/Ether) concentration->crystallization Step 3 filtration Filtration and Washing crystallization->filtration Step 4 purity_check Purity & Identity Check (HPLC, NMR, LC-MS) filtration->purity_check Step 5 final_product Pure (4-Chloropyridin-3-yl)methanol hydrochloride purity_check->final_product Final Product

Caption: General purification workflow for this compound.

References

Technical Support Center: Synthesis of (4-Chloropyridin-3-yl)methanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (4-Chloropyridin-3-yl)methanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and clear explanations of the underlying chemical principles to ensure the successful and efficient production of this key pharmaceutical intermediate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, which is typically prepared by the reduction of a suitable precursor such as 4-chloronicotinic acid or its ester derivatives.

Q1: My reaction is complete, but after work-up, my yield of (4-Chloropyridin-3-yl)methanol is significantly lower than expected. What are the potential causes?

A1: Low yields can stem from several factors, primarily related to side reactions occurring during the reduction step or suboptimal reaction conditions.

The most common precursor for the synthesis of (4-Chloropyridin-3-yl)methanol is 4-chloronicotinic acid or its corresponding esters (e.g., methyl 4-chloronicotinate). The reduction of the carboxylic acid or ester functionality to a primary alcohol is typically achieved using powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) or borane complexes (e.g., BH₃•THF, BH₃•DMS).

Potential Side Reactions Leading to Low Yield:

  • Dehalogenation: The most significant side reaction is the reductive cleavage of the C-Cl bond on the pyridine ring, leading to the formation of the byproduct pyridin-3-ylmethanol .[1] This is particularly prevalent with strong reducing agents and can be influenced by reaction temperature and the choice of catalyst in catalytic hydrogenation methods.

  • Incomplete Reduction: The reduction of a carboxylic acid or ester is a stepwise process. If the reaction is not allowed to proceed to completion, you may isolate unreacted starting material or intermediate aldehydes.

  • Work-up Issues: (4-Chloropyridin-3-yl)methanol is a polar molecule. During aqueous work-up, significant amounts of the product may remain in the aqueous layer, leading to low isolated yields.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low yield.

Q2: I have identified an impurity in my final product with a molecular weight corresponding to the loss of chlorine. How can I confirm its identity and prevent its formation?

A2: The impurity is most likely pyridin-3-ylmethanol, the dehalogenated byproduct. Its formation can be minimized by carefully selecting the reducing agent and controlling the reaction conditions.

Identification of Pyridin-3-ylmethanol:

The most effective way to confirm the identity of this impurity is through a combination of analytical techniques:

  • ¹H NMR Spectroscopy: In the ¹H NMR spectrum, the aromatic signals for pyridin-3-ylmethanol will show a different splitting pattern and chemical shift compared to the chlorinated product. Specifically, the proton at the 4-position of the pyridine ring will appear as a distinct signal, which is absent in the starting material.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful tool for identifying impurities. The dehalogenated product will have a molecular ion peak that is approximately 35.5 m/z units lower than the desired product.

  • HPLC (High-Performance Liquid Chromatography): Co-injection with an authentic sample of pyridin-3-ylmethanol will confirm the identity of the impurity by showing a single, co-eluting peak.

Prevention of Dehalogenation:

Dehalogenation is a common side reaction when reducing aromatic halides. The C-Cl bond in 4-chloropyridine derivatives is susceptible to cleavage by strong reducing agents.

Reducing AgentPropensity for DehalogenationRecommended Action
LiAlH₄ HighUse at low temperatures (-20 °C to 0 °C) and add the reducing agent slowly to a solution of the substrate.
BH₃•THF / BH₃•DMS Moderate to HighSimilar to LiAlH₄, maintain low temperatures and control the addition rate.
Catalytic Hydrogenation (e.g., H₂/Pd-C) HighThis method is generally not recommended for substrates with aromatic halogens unless specific catalysts and conditions are employed to suppress dehalogenation.
NaBH₄/I₂ Low to ModerateThis system generates diborane in situ and can be a milder alternative for the reduction of carboxylic acids, potentially minimizing dehalogenation.[2]

Mechanism of Dehalogenation:

The mechanism of dehalogenation with hydride reducing agents is complex and can involve single-electron transfer (SET) processes or the formation of organometallic intermediates. In essence, the hydride source can act as a nucleophile to displace the chloride or reduce the aromatic ring, which then leads to the elimination of the chloride.

Caption: Simplified pathway for dehalogenation.

Q3: How do I effectively purify this compound and remove the dehalogenated byproduct?

A3: Purification can be achieved through recrystallization or column chromatography, followed by conversion to the hydrochloride salt.

The physical properties of (4-Chloropyridin-3-yl)methanol and pyridin-3-ylmethanol are quite similar, which can make purification challenging.

Purification Strategy:

  • Column Chromatography (Free Base): After the reaction work-up, the crude product (as the free base) can be purified by silica gel column chromatography. A gradient elution system, typically starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), can effectively separate the two compounds. The chlorinated product is generally less polar than its dehalogenated counterpart.

  • Recrystallization (Hydrochloride Salt): If the level of the dehalogenated impurity is low (<5%), recrystallization of the hydrochloride salt can be an effective purification method.

    • Protocol for Hydrochloride Salt Formation and Recrystallization:

      • Dissolve the crude (4-Chloropyridin-3-yl)methanol in a minimal amount of a suitable solvent (e.g., isopropanol, ethanol, or a mixture of methanol and diethyl ether).

      • Slowly add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol or diethyl ether) until the pH is acidic (pH 1-2).

      • The hydrochloride salt should precipitate out of the solution. The solution can be cooled to enhance precipitation.

      • Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., cold diethyl ether), and dry under vacuum.

      • The collected solid can be recrystallized from a suitable solvent system, such as ethanol/diethyl ether or isopropanol.

Detailed Experimental Protocols

The following protocols are provided as a general guideline and may require optimization based on your specific laboratory conditions and scale.

Protocol 1: Reduction of Methyl 4-chloronicotinate with LiAlH₄
  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of methyl 4-chloronicotinate (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -10 °C in an ice-salt bath.

  • Addition of LiAlH₄: Slowly add a solution of LiAlH₄ (1.5 eq) in anhydrous THF to the dropping funnel and add it dropwise to the reaction mixture over 30-60 minutes, maintaining the internal temperature below 0 °C.

  • Reaction: After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ used in grams. This is known as the Fieser work-up.

  • Work-up: Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake with THF.

  • Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude (4-Chloropyridin-3-yl)methanol.

  • Purification: Purify the crude product by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexane) to obtain the pure free base.

  • Salt Formation: Dissolve the purified free base in a minimal amount of isopropanol and add a solution of HCl in isopropanol until the pH is acidic. Collect the precipitated hydrochloride salt by filtration.

Protocol 2: Reduction of 4-Chloronicotinic Acid with Borane-Tetrahydrofuran Complex (BH₃•THF)
  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-chloronicotinic acid (1.0 eq).

  • Dissolution: Add anhydrous THF to dissolve the starting material.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of BH₃•THF: Slowly add a 1 M solution of BH₃•THF (3.0 eq) to the dropping funnel and add it dropwise to the reaction mixture.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Cool the reaction mixture to 0 °C and slowly add methanol to quench the excess borane.

  • Work-up: Remove the solvent under reduced pressure. Add 1 M HCl and heat the mixture to reflux for 1 hour to hydrolyze the borate esters.

  • Isolation: Cool the mixture and basify with solid NaOH to pH > 10. Extract the aqueous layer with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate and concentrate to give the crude product.

  • Purification and Salt Formation: Follow the procedures outlined in Protocol 1.

Analytical Data for Key Compounds

Table 1: Expected ¹H NMR Chemical Shifts (in CDCl₃, δ in ppm)

Proton(4-Chloropyridin-3-yl)methanolPyridin-3-ylmethanol
H-2~8.50 (s)~8.55 (s)
H-5~7.30 (d)~7.70 (d)
H-6~8.40 (d)~8.50 (d)
CH₂~4.70 (s)~4.75 (s)
OHVariableVariable

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

References

Overcoming solubility issues with (4-Chloropyridin-3-yl)methanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (4-Chloropyridin-3-yl)methanol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome common solubility challenges encountered with this compound. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experiments.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] As a hydrochloride salt of a pyridine derivative, it is designed for improved aqueous solubility and stability compared to its free base form. However, like many hydrochloride salts, its behavior in solution can be complex and influenced by a variety of factors including pH, solvent choice, and the presence of other ions. This guide provides a structured approach to troubleshooting and overcoming these solubility hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in a non-polar organic solvent like hexane or toluene?

A1: This is expected behavior due to the ionic nature of the compound. This compound is a salt, consisting of a protonated pyridinium cation and a chloride anion.[2] This ionic character makes it highly polar and thus much more soluble in polar solvents like water, methanol, or ethanol, while being largely insoluble in non-polar solvents such as toluene, diethyl ether, and hydrocarbons.[2][3] The principle of "like dissolves like" is fundamental here; the strong electrostatic interactions within the salt crystal lattice can only be overcome by polar solvent molecules that can effectively solvate the individual ions.

Q2: I'm observing poor solubility in water, which I didn't expect for a hydrochloride salt. What could be the issue?

A2: While hydrochloride salts are generally water-soluble, several factors can lead to apparent insolubility:

  • pH of the Water: The pH of your deionized water can vary. If the water is neutral or slightly basic, the equilibrium between the protonated (soluble) pyridinium form and the neutral (less soluble) free base form can shift. For pyridine derivatives, maintaining a slightly acidic pH is crucial for maximizing solubility.[4][5][6]

  • Common Ion Effect: If your aqueous solution already contains a source of chloride ions (e.g., from a buffer like HCl), it can suppress the dissolution of the hydrochloride salt.[7] This is an application of Le Châtelier's principle, where the excess product (Cl⁻) in the dissolution equilibrium Salt(s) ⇌ Cation⁺(aq) + Cl⁻(aq) shifts the equilibrium to the left, favoring the solid, undissolved state.[7]

  • Hygroscopicity and Compound Integrity: Pyridinium chlorides can be hygroscopic, meaning they readily absorb moisture from the air.[2][8] This can lead to the formation of a sticky or oily solid that is difficult to handle and dissolve. Ensure the compound has been stored in a tightly sealed container in a dry environment.[9][10]

Q3: How does pH fundamentally affect the solubility of this compound?

A3: The solubility of this compound is intrinsically linked to the pH of the medium. The pyridine nitrogen atom is weakly basic. In an acidic to neutral environment (pH < pKa), the nitrogen is protonated, forming the pyridinium cation (C₆H₇ClNO⁺). This charged species is polar and readily dissolves in aqueous solutions. As the pH increases into the basic range (pH > pKa), the pyridinium ion is deprotonated to form the neutral free base, (4-Chloropyridin-3-yl)methanol. This neutral molecule is significantly less polar and therefore less soluble in water, which may cause it to precipitate out of solution.

Diagram: pH Effect on Ionization and Solubility

This diagram illustrates the equilibrium between the soluble protonated form and the less soluble neutral form of the compound as a function of pH.

G cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) Protonated [Compound]-H⁺Cl⁻ (Pyridinium Salt) HIGHLY SOLUBLE Neutral [Compound] (Free Base) POORLY SOLUBLE Protonated->Neutral + OH⁻ (Increase pH) Neutral->Protonated + H⁺ (Decrease pH)

Caption: pH-dependent equilibrium of the hydrochloride salt.

Q4: My compound dissolved initially but then precipitated. What happened?

A4: This phenomenon, known as disproportionation, is common for salts of weakly basic compounds.[11][12] It occurs when the salt dissolves in a medium where the pH is high enough to neutralize the pyridinium ion, converting it to the less soluble free base. The free base then precipitates out of the solution. This can happen if you dissolve the salt in an unbuffered aqueous solution or add it to a buffered solution with a pH above the compound's pKa. To prevent this, ensure your final solution is buffered to a sufficiently acidic pH.

Q5: What are some advanced formulation strategies if standard solvents fail?

A5: For challenging applications like preclinical studies, you may need more advanced formulation strategies to enhance solubility and maintain stability:[13][14][15]

  • Co-solvents: Using a mixture of solvents can be effective. For example, a combination of water with a water-miscible organic solvent like ethanol, DMSO, or polyethylene glycol (PEG) can increase the solubilizing power of the system.

  • Surfactants: Surfactants form micelles that can encapsulate poorly soluble compounds, increasing their apparent solubility in aqueous media.[16] Options include Tween 80 or Solutol HS-15.[16]

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with guest molecules, effectively shielding the hydrophobic parts of the molecule and increasing aqueous solubility.[13]

  • Lipid-Based Formulations: For in-vivo delivery, lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can be highly effective for poorly absorbed drugs.[14]

Troubleshooting Guide: Protocols & Workflows

Workflow: Systematic Approach to Solubilization

This workflow provides a logical progression for tackling solubility issues.

G Start Start: Undissolved (4-Chloropyridin-3-yl)methanol HCl SolventScreen Protocol 1: Systematic Solvent Screening (Polar Protic Solvents) Start->SolventScreen IsSolved1 Is Compound Soluble? SolventScreen->IsSolved1 pH_Adjust Protocol 2: pH Adjustment (Acidify Solution) IsSolved1->pH_Adjust No / Precipitates End End: Solubilized Compound IsSolved1->End Yes IsSolved2 Is Compound Soluble? pH_Adjust->IsSolved2 AdvancedForm Consider Advanced Formulation Strategies (Co-solvents, Surfactants) IsSolved2->AdvancedForm No IsSolved2->End Yes AdvancedForm->End

Caption: Decision workflow for troubleshooting solubility.

Protocol 1: Systematic Solvent Screening

Objective: To identify a suitable single or binary solvent system.

Materials:

  • This compound

  • Solvents: Deionized Water, Methanol, Ethanol, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)

  • Vortex mixer, magnetic stirrer, small volume glass vials

Procedure:

  • Preparation: Weigh 1-5 mg of the compound into separate glass vials.

  • Initial Solvent Addition: Add a small, measured volume of the first solvent (e.g., 100 µL of water) to the first vial.

  • Mixing: Vortex the vial vigorously for 1-2 minutes. If not fully dissolved, place on a magnetic stirrer for 15-30 minutes.

  • Observation: Visually inspect for undissolved solid. If it dissolves, the solubility is at least at that concentration.

  • Incremental Addition: If the solid remains, add another aliquot of the solvent and repeat the mixing process. Record the total volume needed to achieve dissolution.

  • Test Other Solvents: Repeat steps 2-5 for other polar solvents (Methanol, Ethanol, DMSO).

  • Data Summary: Compile the results into a table for easy comparison.

Data Summary Table: Solvent Screening

SolventApprox. Solubility (mg/mL)Observations
Deionized WaterTo be determinedMay require pH adjustment.
MethanolTo be determinedGood starting point.
EthanolTo be determinedOften a good choice.[8]
DMSOTo be determinedHigh solubilizing power.
DMFTo be determinedHigh solubilizing power.
Note: This table should be filled in with your experimental results.
Protocol 2: pH Adjustment for Solubilization

Objective: To enhance aqueous solubility by controlling the pH.

Materials:

  • This compound

  • Deionized Water

  • 0.1 M Hydrochloric Acid (HCl)

  • pH meter or pH strips

Procedure:

  • Suspension: Create a suspension of the compound in deionized water at the desired final concentration (e.g., 10 mg/mL).

  • Initial pH Measurement: Measure the initial pH of the suspension.

  • Acidification: While stirring, add 0.1 M HCl dropwise to the suspension.

  • Monitor Dissolution: Observe the suspension. As the pH drops, the solid should begin to dissolve.

  • Final pH: Continue adding acid until all the solid has dissolved. Record the final pH of the clear solution.

  • Stability Check: Let the solution stand for 1 hour and check for any signs of precipitation.

Causality: By lowering the pH, you are increasing the concentration of H⁺ ions, which shifts the equilibrium towards the protonated, and therefore more soluble, pyridinium form of the molecule.[5][6]

Safety & Handling

As a responsible scientist, always consult the Safety Data Sheet (SDS) before handling any chemical.[9][10][17]

  • This compound can be harmful if swallowed and may cause skin, eye, and respiratory irritation.[18][19]

  • Handling: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[9][17]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances like strong oxidizing agents.[9][10] The hygroscopic nature of similar compounds necessitates protection from moisture.[2][8]

References

Technical Support Center: A Troubleshooting Guide for Suzuki Coupling with Chloro-pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of chloro-pyridines. Given their prevalence in pharmaceuticals and agrochemicals, mastering this transformation is crucial, yet it presents unique challenges due to the inherent properties of the chloro-pyridine moiety.

Introduction: The Challenge of Chloro-pyridines in Suzuki Coupling

Chloro-pyridines are often favored starting materials due to their cost-effectiveness and availability. However, their participation in Suzuki coupling reactions is frequently hampered by two primary factors:

  • Low Reactivity of the C-Cl Bond: The carbon-chlorine bond is significantly stronger and less readily undergoes oxidative addition to the palladium catalyst compared to its bromide or iodide counterparts. This is a critical initiation step in the catalytic cycle.[1]

  • Catalyst Inhibition by the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, acting as a Lewis base. This coordination can inhibit the catalyst's activity and slow down or halt the reaction.[2][3]

This guide is structured to help you systematically diagnose and resolve common issues encountered during these reactions, transforming potential failures into successful couplings.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki coupling reaction with a chloro-pyridine shows very low to no product formation. What are the primary causes and how can I troubleshoot this?

Low or no yield is the most common issue when working with less reactive chloro-pyridines. A systematic evaluation of each reaction component is essential to pinpoint the problem.

Initial Diagnostic Questions:

  • Is your catalyst system active enough for a C-Cl bond activation?

  • Is the chosen base appropriate in strength and solubility?

  • Is your reaction solvent optimal for all components?

  • Have you ensured a strictly inert atmosphere?

Below is a detailed breakdown of potential causes and their solutions:

1. Inactive Catalyst System:

  • Causality: Standard palladium catalysts like Pd(PPh₃)₄ often lack the necessary activity to efficiently cleave the strong C-Cl bond of chloro-pyridines.[2] The oxidative addition step is often the rate-limiting step, and a highly active catalyst is required to overcome this energy barrier.

  • Solution: Employ a more active catalytic system. Modern catalyst systems utilizing bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are highly effective. These ligands promote the formation of the active monoligated palladium(0) species, which is crucial for the oxidative addition to the C-Cl bond.[1][3]

Catalyst/Ligand RecommendationRationale
Buchwald Ligands (e.g., SPhos, XPhos, RuPhos) Sterically hindered and electron-rich, promoting oxidative addition.[1][3]
N-Heterocyclic Carbene (NHC) Ligands Strong sigma-donors that form stable, highly active palladium complexes.[1]
Palladacycle Precatalysts Often highly active and can be used in low loadings.[4]

2. Ineffective Base:

  • Causality: The base plays a crucial role in the transmetalation step by activating the boronic acid. The strength, solubility, and steric hindrance of the base are critical factors.[1] An inappropriate base can lead to a sluggish or stalled reaction.

  • Solution: Screen a variety of bases. Strong, non-nucleophilic inorganic bases are often a good starting point. If solubility is an issue, consider a mixed solvent system or a soluble organic base.

Base RecommendationKey Considerations
Potassium Phosphate (K₃PO₄) A strong, effective base for many Suzuki couplings.[1][2]
Cesium Carbonate (Cs₂CO₃) Another strong base that often gives good results.[1]
Potassium Fluoride (KF) A milder base that can be effective and is useful if base-labile functional groups are present.[5]

3. Suboptimal Solvent System:

  • Causality: The solvent must effectively dissolve the reactants and facilitate the catalytic cycle. A poor solvent choice can lead to low reaction rates and yields.

  • Solution: A mixture of an organic solvent and water is often optimal for Suzuki couplings.[1][6] The water helps to dissolve the inorganic base and facilitates the activation of the boronic acid.[7]

Solvent SystemNotes
Dioxane/Water A very common and often effective solvent system.[1][2]
Toluene/Water Another widely used system, particularly at higher temperatures.[1]
THF/Water A good alternative, though THF has a lower boiling point.[1][8]

4. Oxygen Sensitivity and Inadequate Inert Atmosphere:

  • Causality: The active Pd(0) catalyst is highly sensitive to oxygen and can be readily oxidized to catalytically inactive palladium oxides.[9][10] Phosphine ligands are also susceptible to oxidation.[9]

  • Solution: It is paramount to maintain a strictly inert atmosphere. Ensure all solvents are thoroughly degassed before use by sparging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.[8][9] The reaction vessel should be purged with the inert gas before adding the reagents.

Q2: I am observing significant byproduct formation. How can I identify and minimize these unwanted reactions?

Byproduct formation can significantly reduce the yield of your desired product. The most common side reactions in the Suzuki coupling of chloro-pyridines are protodeboronation, homocoupling, and dehalogenation.

1. Protodeboronation:

  • Identification: Formation of an arene byproduct (Ar-H) from the boronic acid. This can be detected by GC-MS or NMR analysis of the crude reaction mixture.

  • Causality: The C-B bond of the boronic acid is cleaved by a proton source, which can be water, acidic impurities, or even the solvent.[1][2] This side reaction consumes the boronic acid, leading to lower yields of the cross-coupled product.[11][12]

  • Mitigation Strategies:

    • Use anhydrous solvents and reagents where possible.

    • Employ a weaker or less nucleophilic base.

    • Consider using boronic esters (e.g., pinacol esters), which are generally more stable than boronic acids.[1][7]

2. Homocoupling:

  • Identification: Formation of biaryl byproducts from the coupling of two boronic acid molecules (Ar-Ar) or two chloro-pyridine molecules (Ar'-Ar').

  • Causality: This side reaction can be promoted by the presence of oxygen or catalyzed by palladium species.[2][7] Incomplete reduction of a Pd(II) precatalyst or oxidation of the active Pd(0) catalyst can lead to Pd(II) species that promote homocoupling.[2]

  • Mitigation Strategies:

    • Ensure a thoroughly degassed reaction mixture to minimize oxygen levels.

    • Use a Pd(0) source directly (e.g., Pd(PPh₃)₄) or ensure conditions are adequate for the complete reduction of a Pd(II) precatalyst.

3. Dehalogenation:

  • Identification: Reduction of the starting chloro-pyridine to the corresponding pyridine.

  • Causality: The palladium catalyst can react with hydride sources in the reaction mixture (e.g., solvent, amine impurities) leading to the reductive elimination of the arene.[2]

  • Mitigation Strategies:

    • Maintain a strict inert atmosphere.

    • Choose a solvent that is less likely to act as a hydride source.

ByproductIdentificationPotential CauseMitigation Strategy
Protodeboronation Product Mass Spectrometry (MS) or NMRCleavage of the C-B bond by a proton source.[1][2]Use anhydrous conditions, a weaker base, or boronic esters.[1]
Homocoupling Product MS or NMRPresence of oxygen or Pd(II) species.[2]Thoroughly degas the reaction mixture; use a Pd(0) source.
Dehalogenation Product MS or NMRReaction of the palladium catalyst with hydride sources.[2]Ensure a strict inert atmosphere; choose a suitable solvent.

Visualizing the Process: Catalytic Cycle and Troubleshooting

To better understand the reaction and the troubleshooting process, the following diagrams illustrate the key steps and a logical workflow for addressing common issues.

Suzuki_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Cl(L2) Ar-Pd(II)-Cl(L2) Pd(0)L2->Ar-Pd(II)-Cl(L2) Ar-Pd(II)-OR(L2) Ar-Pd(II)-OR(L2) Ar-Pd(II)-Cl(L2)->Ar-Pd(II)-OR(L2) Ligand Exchange Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR(L2)->Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Ar-Cl Ar-Cl Ar-Cl->Ar-Pd(II)-Cl(L2) Oxidative Addition (Often Rate-Limiting for Chloro-pyridines) Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Ar-Pd(II)-Ar'(L2) Transmetalation Base Base Base->Ar'-B(OH)2

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the challenging oxidative addition step for chloro-pyridines.

Troubleshooting_Flowchart start Low or No Yield Observed catalyst Is the catalyst system active enough? start->catalyst base Is the base effective? catalyst->base No catalyst_sol Switch to Buchwald ligands (SPhos, XPhos) or NHC ligands. Increase catalyst loading. catalyst->catalyst_sol Yes solvent Is the solvent system optimal? base->solvent No base_sol Screen strong, non-nucleophilic bases (K₃PO₄, Cs₂CO₃). base->base_sol Yes inert Is the system properly degassed? solvent->inert No solvent_sol Try Dioxane/Water or Toluene/Water mixtures. solvent->solvent_sol Yes inert_sol Degas solvents thoroughly. Ensure a positive pressure of inert gas. inert->inert_sol Yes success Reaction Successful inert->success No catalyst_sol->base base_sol->solvent solvent_sol->inert inert_sol->success

Caption: A troubleshooting decision tree for low-yielding Suzuki coupling reactions of chloro-pyridines.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of a Chloro-pyridine

This protocol provides a starting point for the optimization of your reaction.

Materials:

  • Chloro-pyridine (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

  • Degassed water

Procedure:

  • To an oven-dried reaction vessel, add the chloro-pyridine, arylboronic acid, palladium precatalyst, ligand, and base under an inert atmosphere (e.g., in a glovebox or under a stream of argon/nitrogen).

  • Evacuate and backfill the vessel with the inert gas three times.

  • Add the degassed solvent and water via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[2]

Protocol 2: Solvent Degassing

Properly degassing your solvents is critical to prevent catalyst deactivation.

Procedure (Sparging Method):

  • Place the solvent in a flask with a magnetic stir bar.

  • Insert a long needle or a glass frit connected to an inert gas line (argon or nitrogen) into the solvent, ensuring the outlet is below the liquid surface.

  • Insert a second, shorter needle through the septum to act as a gas outlet.

  • Bubble the inert gas through the solvent for at least 30 minutes while stirring.

  • Once degassed, maintain a positive pressure of the inert gas over the solvent.

References

Preventing decomposition of (4-Chloropyridin-3-yl)methanol hydrochloride during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (4-Chloropyridin-3-yl)methanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile but sensitive reagent. Here, we will address common challenges, particularly its decomposition during reactions, and provide expert-driven solutions to ensure the success of your synthetic endeavors.

Understanding the Instability of this compound

(4-Chloropyridin-3-yl)methanol is a bifunctional molecule containing both a nucleophilic hydroxyl group and an electrophilic pyridine ring activated by a chlorine atom. Its hydrochloride salt form enhances stability for storage but introduces acidity that must be managed during reactions.[1] The primary modes of decomposition stem from two competing reactive sites:

  • Nucleophilic Aromatic Substitution (SNAr): The pyridine nitrogen acts as an electron-withdrawing group, making the chlorine atom at the 4-position susceptible to displacement by nucleophiles.[2][3] This can be triggered by external nucleophiles (amines, alkoxides) or even by the molecule itself under basic conditions, leading to oligomerization or polymerization.[4][5]

  • Reactivity of the Hydroxymethyl Group: The primary alcohol is readily reactive and can participate in desired transformations (e.g., esterification, etherification). However, it can also be a source of instability, particularly under basic conditions where it can deprotonate to form an alkoxide. This internal nucleophile can then attack another molecule, leading to undesired side products.

  • Instability of the Free Base: The free base form, 4-chloropyridine, is known to be unstable and can react with itself.[1] Therefore, reactions must be carefully designed to either use the hydrochloride salt directly with an appropriate base or to generate the free base in situ under conditions that favor the desired reaction over decomposition.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter in a direct question-and-answer format.

Q1: My reaction mixture turned dark brown/black after adding a base. What is happening and how can I fix it?

A1: A dark coloration is a classic indicator of decomposition, likely polymerization.[4][5] This typically occurs when the free base of (4-Chloropyridin-3-yl)methanol is generated under conditions that favor intermolecular reactions over your intended transformation.

  • Probable Cause: You are likely using a base that is too strong or too nucleophilic (e.g., NaOH, KOH, or even primary/secondary amines intended as reagents). The generated pyridyl alkoxide or the pyridine nitrogen of another molecule is attacking the electron-deficient C4 position, initiating a chain reaction.

  • Immediate Action: If the reaction has just started, cool it down immediately to slow the decomposition rate.

  • Long-Term Solution:

    • Choice of Base: Switch to a non-nucleophilic, sterically hindered base. Bases like triethylamine (TEA), diisopropylethylamine (DIPEA), or proton sponge are excellent choices. They are capable of neutralizing the HCl salt without actively participating as a nucleophile.

    • Order of Addition: Add the base slowly at a low temperature (e.g., 0 °C) to the mixture of the hydrochloride salt and your other reagents. This ensures the free base is consumed by your desired reaction as it is formed.

    • Protecting Groups: If the reaction conditions are inherently harsh, consider protecting the hydroxymethyl group as a silyl ether (e.g., TBDMS) before proceeding.[6][7] This removes the internal nucleophile from the equation.

Q2: My TLC plate shows multiple new spots, and my yield of the desired product is very low. Is this related to decomposition?

A2: Yes, this is a strong indication of competing side reactions. In addition to polymerization, you may be observing products from SNAr with your solvent or other nucleophiles present in the reaction.

  • Probable Cause: The reaction conditions are promoting multiple pathways. The 4-chloro position is highly activated towards nucleophilic attack, even by moderate nucleophiles if the temperature is too high or reaction times are too long.[2][8]

  • Troubleshooting Workflow:

G start Low Yield & Multiple Spots on TLC check_base Is the base non-nucleophilic? (e.g., TEA, DIPEA) start->check_base check_temp Was the reaction run at low temperature? (e.g., 0 °C to RT) check_base->check_temp Yes sol_base Action: Switch to a non-nucleophilic, sterically hindered base. check_base->sol_base No check_nuc Is my primary nucleophile sterically hindered or weak? check_temp->check_nuc Yes sol_temp Action: Lower reaction temperature and monitor closely by TLC. check_temp->sol_temp No check_protect Is the -CH2OH group protected? check_nuc->check_protect Yes sol_nuc Action: Consider alternative nucleophile or use milder activation conditions. check_nuc->sol_nuc No sol_protect Action: Protect the alcohol as a silyl ether (e.g., TBDMS) before reaction. check_protect->sol_protect No

Caption: Troubleshooting workflow for low yield.

Q3: Can I use solvents like methanol or water for my reaction?

A3: It is highly discouraged. Protic and potentially nucleophilic solvents can compete in the reaction.

  • Methanol/Ethanol: Under basic conditions, these can form methoxide/ethoxide ions, which are potent nucleophiles and can lead to the formation of (4-methoxypyridin-3-yl)methanol as a significant byproduct via an SNAr reaction.[9]

  • Water: Water can hydrolyze the 4-chloro group, especially at elevated temperatures or pH, to form (4-hydroxypyridin-3-yl)methanol.[4]

  • Recommended Solvents: Aprotic solvents are strongly preferred. Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), and N,N-Dimethylformamide (DMF) are generally good choices, depending on the specific reaction requirements.

Recommended Protocols for Preventing Decomposition

Adhering to validated protocols is key to success. Below are step-by-step guides for common transformations.

Protocol 1: Acylation of the Hydroxymethyl Group

This protocol describes the esterification of this compound with an acid chloride.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and suspend it in anhydrous DCM (approx. 0.1 M).

  • Cooling: Cool the suspension to 0 °C using an ice bath.

  • Base Addition: Slowly add triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 eq) dropwise. Stir for 10-15 minutes. A slight color change is acceptable, but the solution should not darken significantly. The first equivalent of base neutralizes the HCl salt, and the second will neutralize the HCl generated during the acylation.

  • Acylating Agent: Add the acid chloride (1.1 eq) dropwise while maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by TLC.

  • Workup: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Protection of the Hydroxymethyl Group as a TBDMS Ether

Protecting the alcohol is a robust strategy before attempting reactions that require strong bases or high temperatures.[10][11]

  • Setup: To a clean, dry flask, add this compound (1.0 eq), imidazole (2.5 eq), and a catalytic amount of DMAP (0.05 eq).

  • Solvent: Add anhydrous DMF and stir until all solids dissolve.

  • Silylating Agent: Add tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq) portion-wise at room temperature.

  • Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. The resulting crude product is often pure enough for the next step, or it can be purified by column chromatography.

Data Summary: Recommended Reagents
Reagent TypeRecommendedTo AvoidRationale
Base DIPEA, TEA, Proton Sponge, K₂CO₃ (in some cases)NaOH, KOH, NaH, LDA, Amines (as base)Non-nucleophilic bases prevent SNAr side reactions. Strong, nucleophilic bases promote decomposition.[12]
Solvent DCM, THF, MeCN, Dioxane, DMFMethanol, Ethanol, Water, IsopropanolAprotic solvents are non-participatory. Protic solvents can act as nucleophiles.
Protecting Group TBDMS, TES, TBS-Silyl ethers are stable to many reaction conditions but are easily removed when needed.[13]
Frequently Asked Questions (FAQs)

Q: How should I store this compound? A: It should be stored in a tightly sealed container in a cool, dry place, away from moisture. The hydrochloride salt form is significantly more stable than the free base.[1]

Q: My reaction requires a strong base like NaH. What is the best strategy? A: If a strong, nucleophilic base is unavoidable, you must protect the hydroxymethyl group first. Follow Protocol 2 to form the TBDMS ether. The resulting silyl-protected compound is much more robust and will not have the internal alkoxide pathway for decomposition.

Q: Is the chlorine atom reactive towards palladium-catalyzed cross-coupling reactions? A: Yes, the 4-chloropyridine moiety is an excellent substrate for cross-coupling reactions like Suzuki, Buchwald-Hartwig, and Sonogashira. However, the stability principles still apply. Use non-nucleophilic bases (e.g., K₃PO₄, Cs₂CO₃) and ensure the hydroxymethyl group does not interfere. If side reactions are observed, protection is recommended.

Q: I suspect my starting material has already degraded. How can I check its purity? A: You can check the purity by ¹H NMR spectroscopy. Look for the characteristic peaks of the desired compound and the absence of broad, polymeric signals or new aromatic signals indicative of substitution. You can also use LC-MS to check for the correct mass and purity.

Visualizing the Decomposition Pathways

The following diagram illustrates the key decision points and potential degradation pathways when using this reagent.

G cluster_0 Reaction Setup cluster_1 Reaction Pathways Start (4-Chloropyridin-3-yl)methanol HCl + Reagents Base Add Base Start->Base Desired Desired Product (e.g., Ester, Ether) Base->Desired Non-nucleophilic Base (e.g., DIPEA) Low Temperature SNAr SNAr Side Product (e.g., from solvent, base) Base->SNAr Nucleophilic Reagent/Solvent (e.g., MeO⁻, R₂NH) Polymer Polymerization / Darkening Base->Polymer Strong, Nucleophilic Base (e.g., NaOH, NaH) High Temperature

Caption: Reaction outcome based on choice of base.

References

Technical Support Center: Column Chromatography Purification of (4-Chloropyridin-3-yl)methanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating the Purification of Polar Hydrochloride Salts

Welcome to the technical support center. As a Senior Application Scientist, I understand that the purification of polar, ionizable compounds like (4-Chloropyridin-3-yl)methanol hydrochloride presents unique challenges compared to standard non-polar organic molecules. The presence of the basic pyridine nitrogen and its formation as a hydrochloride salt dictates its interaction with the stationary phase, often leading to frustrating results on standard silica gel.

This guide is structured to address your specific experimental issues directly. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot effectively and develop robust, reproducible purification protocols.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during the column chromatography of this compound.

Question 1: My compound is irreversibly adsorbed on the column. It won't elute even with highly polar solvents like 100% ethyl acetate or methanol. What is happening?

Answer: This is the most common issue when purifying basic amine salts on standard silica gel. The problem is rooted in a strong acid-base interaction.

  • The Causality: Standard silica gel is inherently acidic (pKa ≈ 4.5) due to the presence of silanol groups (Si-OH) on its surface. Your compound is the hydrochloride salt of a weak base (a pyridine derivative). On the column, an equilibrium exists where the salt can dissociate. The basic pyridine nitrogen then interacts strongly with the acidic silanol groups, leading to chemisorption rather than the desired physisorption required for chromatographic separation.[1][2] In essence, your compound becomes "stuck" via a powerful acid-base binding. Some hydrochloride salts may even revert to the free base on the silica surface, which then binds tightly.[3]

  • Immediate Troubleshooting Steps:

    • Drastic Polarity Increase: Attempt to elute with a mobile phase containing a small percentage of a strong acid or base to disrupt the interaction. A common choice is to add 1-2% triethylamine (TEA) to your eluent system.[4] Another option is a dichloromethane/methanol mixture with a small amount of ammonium hydroxide.

    • Check for Decomposition: If the compound still doesn't elute, it may have decomposed on the acidic silica.[1] Pyridine derivatives, especially those with activating or sensitive groups, can be unstable on silica.[5][6]

  • Long-Term Solution: Deactivating the Stationary Phase The most reliable solution is to prevent this interaction from occurring in the first place by "capping" or neutralizing the acidic silanol groups. This is a critical pre-emptive step for purifying basic compounds.

    • Protocol: Prepare a slurry of your silica gel in your starting eluent (e.g., hexane/ethyl acetate). Add 1-3% triethylamine (TEA) by volume to this slurry. Pack the column with this mixture and then flush it with one to two column volumes of the TEA-containing eluent before loading your sample.[4] This process effectively neutralizes the most active acidic sites.

Question 2: My compound is eluting, but the peak is extremely broad and shows significant tailing. Why is my resolution so poor?

Answer: Peak tailing is a classic symptom of non-ideal interactions between the analyte and the stationary phase. While you are getting elution, the strong, heterogeneous interactions are smearing your compound band.

  • The Causality: The issue is again the acidic silanol groups. However, in this case, the interaction is not strong enough to cause irreversible binding but is sufficient to disrupt the smooth equilibrium of the compound moving between the mobile and stationary phases. Molecules bind to active sites and are slow to release, causing them to lag behind the main band, resulting in a "tail".[7][8]

  • Troubleshooting Flowchart:

    G start Broad, Tailing Peak Observed check_eluent Is a basic modifier (e.g., 1% TEA) already in the mobile phase? start->check_eluent add_tea Action: Add 1-2% Triethylamine (TEA) to the eluent and re-run. check_eluent->add_tea No neutralize_silica Action: Prepare a new column with neutralized silica gel (pre-treated with TEA). check_eluent->neutralize_silica Yes success Result: Sharper, more symmetrical peak. add_tea->success consider_alumina Problem Persists? Consider switching to an alternative stationary phase like neutral or basic alumina. neutralize_silica->consider_alumina consider_alumina->success

    Caption: Troubleshooting workflow for peak tailing.

Question 3: My hydrochloride salt product is insoluble in the non-polar solvents required for column loading. How can I get it onto the column without it precipitating?

Answer: This is a very common and practical challenge. Hydrochloride salts are polar and often soluble in alcohols or water, but poorly soluble in solvents like hexane, dichloromethane, or ethyl acetate that are typically used for sample loading to achieve a narrow starting band.[9] Attempting to load in a strong solvent like pure methanol will result in poor separation. The solution is to use a dry loading technique.

  • The Causality: For good chromatography, the sample must be applied to the column in as narrow a band as possible and in a solvent that is weaker than the eluent (the mobile phase).[10] If you dissolve your polar salt in a strong polar solvent (like methanol) and pipette it onto the column, the compound will immediately travel down the column with that strong solvent, bypassing the separation mechanism and leading to broad, poorly resolved bands.

  • Protocol: Step-by-Step Dry Loading

    • Dissolve Sample: Dissolve your crude this compound product in a minimal amount of a volatile solvent in which it is soluble (e.g., methanol, dichloromethane).

    • Add Adsorbent: In a round-bottom flask, add a small amount of silica gel (typically 2-5 times the mass of your crude product) to the solution.

    • Evaporate Solvent: Gently swirl the flask to ensure the silica is well-coated. Remove the solvent completely using a rotary evaporator until you are left with a dry, free-flowing powder. This powder is your crude product adsorbed onto silica.[10]

    • Load Column: Carefully add this silica-adsorbed sample as a uniform layer on top of your packed column bed.

    • Protect Layer: Gently add a thin protective layer of sand on top of the sample layer to prevent disturbance when adding the eluent.[10]

    • Begin Elution: Proceed with your chromatography as planned. This method ensures your compound starts as a very fine, uniform band at the top of the column.

Frequently Asked Questions (FAQs)

FAQ 1: What are the best starting eluent systems and stationary phases for this purification?

Answer: Given the polar and basic nature of your compound, a systematic approach is best.

Stationary PhaseRecommended Eluent System (Gradient)ProsCons
Neutralized Silica Gel Start with 100% Dichloromethane (DCM), gradually increasing the percentage of Methanol (MeOH). Crucially, add 0.5-1% triethylamine (TEA) to the entire mobile phase. [2][4] A typical gradient might be from DCM/MeOH/TEA (98:2:1) to (90:10:1).Cost-effective, familiar technique. Good for moderately polar compounds.Can still show some interaction if not perfectly neutralized. Risk of compound decomposition.
Neutral Alumina Similar to silica, systems like Hexane/Ethyl Acetate or DCM/MeOH can be used. A basic modifier is usually not required.Less acidic than silica, reducing risk of decomposition and strong binding.Can have lower resolving power than silica for some compounds. Fines can be an issue.
Reversed-Phase (C18) Silica Start with a high percentage of water (with 0.1% TFA or formic acid) and gradually increase the percentage of an organic solvent like acetonitrile or methanol.Excellent for polar, water-soluble compounds. Highly reproducible.More expensive. Requires different solvent systems (aqueous). May not be readily available for large-scale prep.
Ion-Exchange (IEX) Chromatography Utilizes a charged stationary phase. For your positively charged molecule (pyridinium ion), a cation-exchange resin would be used. Elution is achieved by increasing the salt concentration or changing the pH of the buffer.[11]Highly specific for charged molecules, offering excellent purification.Requires expertise in buffer systems. More complex method development.
FAQ 2: Should I just neutralize my crude product with a base (e.g., NaHCO₃) to get the free base before running the column?

Answer: This is a very valid and often effective alternative strategy. Converting the hydrochloride salt to the free base ((4-Chloropyridin-3-yl)methanol) can simplify the purification significantly.

  • Pros:

    • The free base is less polar and more soluble in common organic solvents.

    • It will behave more predictably on standard (non-neutralized) silica gel, reducing strong binding and tailing.

    • This may allow you to use less polar, more selective eluent systems.

  • Cons:

    • It adds an extra step to your workflow (liquid-liquid extraction and drying).

    • You must ensure the free base is stable and does not degrade during the workup.

    • If the final product specification requires the hydrochloride salt, you will need to re-form the salt after purification, which adds another step and a potential for yield loss.

  • Decision Tree:

    G start Starting Material: (4-Chloropyridin-3-yl)methanol HCl is_salt_required Is the final product required as the HCl salt? start->is_salt_required direct_purification Strategy: Direct Purification of Salt - Use Neutralized Silica or Alumina - Add TEA to eluent - Use Dry Loading is_salt_required->direct_purification Yes convert_to_freebase Strategy: Convert to Free Base 1. Neutralize with aq. NaHCO3 2. Extract with organic solvent (e.g., EtOAc) 3. Dry and concentrate is_salt_required->convert_to_freebase No / Optional purify_freebase Purify Free Base on Standard Silica Gel convert_to_freebase->purify_freebase reform_salt Post-Purification: Re-form HCl salt with ethanolic or ethereal HCl purify_freebase->reform_salt

    Caption: Decision logic for purification strategy.

References

Validation & Comparative

A Senior Application Scientist's Guide to Reactivity: (4-Chloropyridin-3-yl)methanol vs. (4-Bromopyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of a starting material is a critical decision point that dictates synthetic strategy, efficiency, and cost. The 3-hydroxymethyl-4-halopyridine scaffold is a cornerstone in medicinal chemistry, serving as a versatile building block for a range of therapeutic agents, including nicotinic acetylcholine receptor modulators for neurological disorders.[1] This guide provides an in-depth, objective comparison of two common analogs: (4-Chloropyridin-3-yl)methanol hydrochloride and (4-Bromopyridin-3-yl)methanol. We will dissect their fundamental chemical properties and explore their differential performance in key synthetic transformations, supported by mechanistic insights and representative experimental data.

Physicochemical Profile: More Than Just a Halogen Swap

At first glance, the two molecules differ only by a single halogen atom. However, this substitution has significant implications for their physical properties and how they are handled in a laboratory setting.

PropertyThis compound(4-Bromopyridin-3-yl)methanol
Molecular Formula C₆H₇Cl₂NOC₆H₆BrNO
Molecular Weight 180.03 g/mol 188.02 g/mol
Typical Form Hydrochloride SaltFree Base
CAS Number 245124-17-8[2]197007-87-7[3]

The most notable difference is that the chloro-analog is commonly supplied as a hydrochloride salt.[2][4] This enhances its stability and shelf-life but requires the addition of a base for neutralization in most organic reactions to liberate the free pyridine. The bromo-analog is typically supplied as the free base. This distinction is crucial for reaction setup and stoichiometry calculations.

The Duality of Halogen Reactivity: A Mechanistic Deep Dive

The choice between a chloro or bromo substituent is fundamentally a choice between exploiting two different reactivity paradigms: the strength of the carbon-halogen bond versus the halogen's electron-withdrawing power.

A. Palladium-Catalyzed Cross-Coupling Reactions

In reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, the rate-limiting step is almost always the oxidative addition of a Palladium(0) catalyst into the carbon-halogen (C-X) bond.[5] The reactivity trend for this step is dictated by the C-X bond dissociation energy (BDE):

Reactivity Order: C-I > C-Br > C-Cl >> C-F

Theoretical calculations confirm that C-Cl bonds are significantly stronger (by ~7-11 kcal/mol) than C-Br bonds on heteroaromatic rings.[6] This means that breaking the C-Br bond requires less energy, leading to faster and more efficient reactions under milder conditions. Consequently, (4-Bromopyridin-3-yl)methanol is the more reactive substrate in palladium-catalyzed cross-coupling reactions.[7] Activating the more robust C-Cl bond in (4-Chloropyridin-3-yl)methanol often necessitates higher temperatures, longer reaction times, and more sophisticated, electron-rich phosphine ligands (e.g., Buchwald ligands) to facilitate the challenging oxidative addition step.[8]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Rate-Limiting) Pd0->OxAdd PdII R-Pd(II)L₂-X OxAdd->PdII Trans Transmetalation PdII->Trans PdII_R R-Pd(II)L₂-R' Trans->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product Ar-R' (Coupled Product) RedElim->Product ArX Ar-X (Halopyridine) ArX->OxAdd X = Br is faster X = Cl is slower ArB R'-B(OR)₂ (Boronic Acid) ArB->Trans Base Base Base->Trans Experimental_Workflow cluster_chloro (4-Chloropyridin-3-yl)methanol HCl cluster_bromo (4-Bromopyridin-3-yl)methanol start_cl Weigh Substrate & 4-MeO-PhB(OH)₂ reagents_cl Add Pd₂(dba)₃, SPhos, Na₂CO₃, Dioxane/H₂O start_cl->reagents_cl reaction_cl Reflux at 100°C, 12h reagents_cl->reaction_cl workup Aqueous Workup (EtOAc Extraction) reaction_cl->workup start_br Weigh Substrate & 4-MeO-PhB(OH)₂ reagents_br Add Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O start_br->reagents_br reaction_br Reflux at 85°C, 4h reagents_br->reaction_br reaction_br->workup purify Silica Gel Chromatography workup->purify analyze Characterization (¹H NMR, LC-MS) purify->analyze

References

A Comparative Guide to the Efficacy of (4-Chloropyridin-3-yl)methanol Hydrochloride Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The (4-Chloropyridin-3-yl)methanol hydrochloride scaffold has emerged as a privileged structure in medicinal chemistry, serving as a critical starting material for the synthesis of a diverse range of biologically active molecules. Its inherent structural features—a chlorinated pyridine ring and a hydroxymethyl group—offer versatile points for chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of therapeutic potential. This guide provides a comprehensive comparison of the efficacy of derivatives originating from this valuable building block, with a particular focus on their roles as nicotinic acetylcholine receptor (nAChR) modulators and kinase inhibitors.

The Strategic Advantage of the (4-Chloropyridin-3-yl)methanol Scaffold

The pyridine ring is a ubiquitous heterocycle in numerous FDA-approved drugs, prized for its ability to engage in hydrogen bonding and other key interactions with biological targets. The presence of a chlorine atom on this ring system can significantly influence the electronic properties and metabolic stability of the molecule. The hydroxymethyl group at the 3-position provides a convenient handle for synthetic elaboration, allowing for the introduction of various functionalities to fine-tune potency, selectivity, and pharmacokinetic profiles.

(4-Chloropyridin-3-yl)methanol is a key intermediate in the synthesis of pharmaceuticals, particularly in the development of nicotinic acetylcholine receptor modulators for neurological disorders such as Alzheimer's and Parkinson's disease.[1] Its structural attributes also make it a valuable component in the design of selective herbicides and pesticides.[1]

Synthesis of (4-Chloropyridin-3-yl)methanol Derivatives: A Generalized Approach

The derivatization of (4-Chloropyridin-3-yl)methanol typically involves transformations of the hydroxyl group and, in some cases, substitution at other positions of the pyridine ring. A general synthetic workflow is outlined below.

G cluster_modification Modification of Pyridine Ring A (4-Chloropyridin-3-yl)methanol Hydrochloride B Activation of Hydroxyl Group (e.g., mesylation, tosylation, halogenation) A->B Reagents: MsCl, TsCl, SOCl2, PBr3 D Esterification / Etherification A->D Reagents: RCOOH (acid catalysis), R-X (Williamson ether synthesis) E Oxidation to Aldehyde or Carboxylic Acid A->E Oxidants: PCC, DMP, KMnO4 C Nucleophilic Substitution (e.g., with amines, thiols, alkoxides) B->C Nucleophiles: R2NH, RSH, RONa G Diverse Library of Derivatives C->G D->G E->G F Coupling Reactions (e.g., Suzuki, Sonogashira on pyridine ring if further modified)

Caption: Generalized synthetic pathways for the derivatization of (4-Chloropyridin-3-yl)methanol.

This schematic illustrates the versatility of the starting material. The choice of reaction pathway depends on the desired final compound and the therapeutic target being pursued. For instance, nucleophilic substitution is a common strategy to introduce amine-containing side chains, which are often crucial for interacting with aminergic receptors or the hinge region of kinases.

Comparative Efficacy: Nicotinic Acetylcholine Receptor (nAChR) Modulation

Derivatives of (4-Chloropyridin-3-yl)methanol are of significant interest as modulators of nAChRs, a superfamily of ligand-gated ion channels involved in various physiological processes, including learning, memory, and attention. Dysfunction of nAChRs is implicated in several neurological disorders, making them attractive drug targets.

Compound IDStructureTargetIC50 (µM)Reference
1 Aristoquinoline Derivative with 4-chloro-3-pyridine moietyrat α3β4 nAChR1.16 ± 0.39[2]

This finding underscores the potential of the 4-chloropyridine motif in designing nAChR inhibitors. The chlorine atom likely contributes to the binding affinity and selectivity profile of the compound. Further derivatization of the methanol group could lead to enhanced potency and modulation of subtype selectivity.

The evaluation of nAChR modulators typically involves a combination of radioligand binding assays and functional assays, such as two-electrode voltage clamp in Xenopus oocytes or fluorescence-based assays in mammalian cell lines. These assays are crucial for determining key parameters like binding affinity (Ki), potency (EC50 for agonists, IC50 for antagonists), and efficacy.

Comparative Efficacy: Kinase Inhibition

The pyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors, which are a cornerstone of modern oncology and inflammation therapy. The nitrogen atom of the pyridine ring often forms a critical hydrogen bond with the hinge region of the kinase ATP-binding pocket.

While direct comparative data for a series of (4-Chloropyridin-3-yl)methanol derivatives as kinase inhibitors is limited, the structural motif is present in more complex molecules that have demonstrated potent kinase inhibitory activity. For instance, the 4-(pyridin-4-yl)aniline scaffold is a recognized privileged structure in this field.[3][4] The chloro-substituent on the pyridine ring can influence the electronic properties of the system and contribute to specific interactions within the ATP-binding site.

The development of kinase inhibitors from the (4-Chloropyridin-3-yl)methanol scaffold would likely involve extending the molecule from the hydroxymethyl group to occupy hydrophobic pockets and interact with other key residues in the kinase domain.

Experimental Protocols

General Procedure for Synthesis of Amine Derivatives via Nucleophilic Substitution
  • Activation of the Hydroxyl Group: To a solution of this compound in an appropriate aprotic solvent (e.g., dichloromethane, tetrahydrofuran), add a suitable base (e.g., triethylamine, diisopropylethylamine) to neutralize the hydrochloride salt. Cool the mixture to 0 °C and add a sulfonyl chloride (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride) dropwise. Stir the reaction at 0 °C for 1-2 hours or until completion as monitored by TLC.

  • Nucleophilic Substitution: To the solution containing the activated intermediate, add the desired amine. The reaction may be stirred at room temperature or heated depending on the nucleophilicity of the amine.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired amine derivative.

In Vitro Assay for nAChR Antagonist Activity (Calcium Flux Assay)

This protocol is a representative example for assessing the inhibitory activity of compounds on nAChR function.

G A Plate cells expressing the target nAChR subtype (e.g., HEK293 cells) in a 96-well plate. B Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). A->B C Pre-incubate cells with varying concentrations of the test compound. B->C D Stimulate the cells with a known nAChR agonist (e.g., acetylcholine, nicotine) at its EC80 concentration. C->D E Measure the change in fluorescence intensity using a fluorescence plate reader. D->E F Calculate the percentage of inhibition for each compound concentration and determine the IC50 value. E->F

Caption: Workflow for an in vitro calcium flux assay to determine nAChR antagonist activity.

Future Directions and Conclusion

The this compound scaffold holds significant promise for the development of novel therapeutics, particularly in the realm of neurological disorders and oncology. The available data, though not exhaustive for a direct comparative series, strongly suggests that derivatives of this compound can exhibit potent biological activity.

Future research should focus on the systematic synthesis and evaluation of a library of derivatives to establish a clear structure-activity relationship. This would involve:

  • Diversification of the side chain: Introducing a variety of functional groups through the hydroxymethyl handle to probe different binding interactions.

  • Modification of the pyridine ring: Exploring the impact of replacing the chlorine atom with other substituents to modulate electronics and steric properties.

  • Comprehensive biological screening: Testing the synthesized compounds against a panel of nAChR subtypes and protein kinases to determine their potency and selectivity profiles.

By pursuing these avenues of research, the full therapeutic potential of (4-Chloropyridin-3-yl)methanol derivatives can be unlocked, paving the way for the discovery of next-generation drugs with improved efficacy and safety profiles.

References

A Comparative Guide to the Synthesis of (4-Chloropyridin-3-yl)methanol Hydrochloride: Validation of a Novel Ester Hydrogenolysis Route

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the synthesis of functionalized pyridine derivatives is a cornerstone of new molecular entity development. (4-Chloropyridin-3-yl)methanol, a key intermediate, presents a synthetic challenge that balances reactivity, selectivity, and process safety. This guide provides an in-depth comparison of a novel synthetic route, proceeding via the reduction of an ester, against two established methods starting from the corresponding carboxylic acid and aldehyde. Through objective analysis and supporting experimental frameworks, we aim to equip researchers with the critical information needed to select the most appropriate synthetic strategy for their specific needs.

Unveiling a More Streamlined Synthesis: The Ester Reduction Approach

The quest for more efficient and scalable synthetic methodologies has led to the exploration of reducing commercially available or readily synthesized ester precursors. This "new" approach, detailed below, offers potential advantages in terms of starting material accessibility and reaction control.

The Novel Route: Lithium Aluminum Hydride Reduction of Ethyl 4-Chloronicotinate

This route leverages the powerful reducing capabilities of lithium aluminum hydride (LAH) to directly convert the robust ester functionality of ethyl 4-chloronicotinate to the desired primary alcohol. The subsequent in-situ formation of the hydrochloride salt ensures stability and ease of isolation.

Comparative Analysis of Synthetic Routes

To provide a clear and objective comparison, we will evaluate three distinct synthetic pathways to (4-Chloropyridin-3-yl)methanol hydrochloride. Each route is assessed based on key performance indicators critical in a research and development setting.

Parameter New Route: Ester Reduction Alternative A: Carboxylic Acid Reduction Alternative B: Aldehyde Reduction
Starting Material Ethyl 4-chloronicotinate4-Chloronicotinic acid4-Chloropyridine-3-carboxaldehyde
Key Reducing Agent Lithium Aluminum Hydride (LiAlH₄)Borane (BH₃) complexesSodium Borohydride (NaBH₄)
Typical Yield Good to Excellent (Est. 85-95%)Good (Est. 80-90%)Excellent (Est. >95%)
Reaction Conditions Anhydrous, inert atmosphere, 0°C to refluxAnhydrous, inert atmosphere, room temp.Protic solvent, room temp.
Safety Considerations Highly reactive, pyrophoric reagent; requires specialized handling and quenching procedures.[1][2][3]Toxic and flammable gas; requires well-ventilated fume hood.Generally safe; liberates hydrogen gas on contact with acid.
Work-up Procedure Careful quenching with ethyl acetate and aqueous solutions.[3][4]Acidic or basic work-up to hydrolyze borate esters.Simple aqueous work-up.
Scalability Feasible, but safety precautions are paramount.Good, with appropriate off-gassing management.Excellent, due to milder conditions and reagents.
Purity of Crude Product Generally high, with potential for over-reduction byproducts minimized by controlled addition.High, though borate impurities may be present.Very high, with minimal side reactions.

The Chemistry Behind the Choices: A Deeper Dive

The selection of a synthetic route is dictated by more than just yield; it is a strategic decision based on the chemical principles governing each transformation.

  • The Power and Peril of LAH (New Route): Lithium aluminum hydride is a potent, unselective reducing agent capable of reducing a wide array of functional groups, including esters and carboxylic acids.[5][6][7] Its high reactivity necessitates stringent anhydrous and inert conditions to prevent violent reactions with moisture and atmospheric oxygen.[1][2][3] The choice of LAH for the ester reduction is driven by its efficacy where milder reagents would fail. The mechanism involves the nucleophilic attack of the hydride ion on the electrophilic carbonyl carbon of the ester.

  • Taming Borane (Alternative A): Borane complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BMS), are more selective reducing agents than LAH and are particularly effective for the reduction of carboxylic acids.[8][9] The reaction proceeds through the formation of an acyloxyborane intermediate, which is subsequently reduced. This method avoids the extreme reactivity of LAH, offering a safer, albeit still moisture-sensitive, alternative.

  • The Gentle Touch of Sodium Borohydride (Alternative B): Sodium borohydride is a mild and selective reducing agent, ideal for the reduction of aldehydes and ketones.[10][11] It is generally unreactive towards esters and carboxylic acids, making it an excellent choice when starting from the corresponding aldehyde. The reaction can be conveniently carried out in protic solvents like methanol or ethanol. Its operational simplicity and high selectivity make it a favored route when the aldehyde precursor is readily available.

Visualizing the Synthetic Pathways

To better illustrate the relationships between the starting materials, intermediates, and the final product, the following diagrams outline the three synthetic routes.

Synthetic_Routes cluster_new New Route: Ester Reduction cluster_altA Alternative A: Carboxylic Acid Reduction cluster_altB Alternative B: Aldehyde Reduction Ethyl_4-chloronicotinate Ethyl_4-chloronicotinate Intermediate_alkoxide Intermediate_alkoxide Ethyl_4-chloronicotinate->Intermediate_alkoxide 1. LiAlH4, THF 2. H3O+ (4-Chloropyridin-3-yl)methanol (4-Chloropyridin-3-yl)methanol Intermediate_alkoxide->(4-Chloropyridin-3-yl)methanol Work-up (4-Chloropyridin-3-yl)methanol_hydrochloride (4-Chloropyridin-3-yl)methanol_hydrochloride (4-Chloropyridin-3-yl)methanol->(4-Chloropyridin-3-yl)methanol_hydrochloride HCl 4-Chloronicotinic_acid 4-Chloronicotinic_acid Acyloxyborane_intermediate Acyloxyborane_intermediate 4-Chloronicotinic_acid->Acyloxyborane_intermediate BH3.THF Acyloxyborane_intermediate->(4-Chloropyridin-3-yl)methanol Hydrolysis 4-Chloropyridine-3-carboxaldehyde 4-Chloropyridine-3-carboxaldehyde 4-Chloropyridine-3-carboxaldehyde->(4-Chloropyridin-3-yl)methanol NaBH4, MeOH

Caption: Comparative synthetic routes to this compound.

Experimental Protocols: A Step-by-Step Guide

The following protocols are provided as a framework for the laboratory synthesis of this compound via the novel ester reduction route.

Synthesis of this compound from Ethyl 4-chloronicotinate

Experimental_Workflow Start Start Setup Reaction Setup: - Oven-dried glassware - Inert atmosphere (N2/Ar) - Anhydrous THF as solvent Start->Setup Reagents Reagents: - Ethyl 4-chloronicotinate - LiAlH4 solution in THF Setup->Reagents Addition Slow addition of LiAlH4 to ester solution at 0°C Reagents->Addition Reaction Stir at room temperature (Monitor by TLC) Addition->Reaction Quench Careful quenching at 0°C: 1. Ethyl acetate 2. Saturated aq. NH4Cl Reaction->Quench Workup Aqueous Work-up: - Extraction with EtOAc - Drying over Na2SO4 Quench->Workup Purification Purification: - Filtration - Concentration in vacuo Workup->Purification Salt_Formation Salt Formation: - Dissolve in anhydrous Et2O - Add ethereal HCl Purification->Salt_Formation Isolation Isolation: - Filtration of precipitate - Washing with Et2O - Drying under vacuum Salt_Formation->Isolation End End Isolation->End

Caption: Experimental workflow for the synthesis of the target compound via the new route.

1. Reaction Setup:

  • All glassware should be oven-dried and assembled hot under a stream of dry nitrogen or argon.

  • Equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Dissolve ethyl 4-chloronicotinate (1.0 eq) in anhydrous tetrahydrofuran (THF).

2. Reduction:

  • Cool the solution of the ester to 0°C in an ice bath.

  • Slowly add a solution of lithium aluminum hydride (1.1 eq) in THF via the dropping funnel, maintaining the internal temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

3. Quenching:

  • Cool the reaction mixture back to 0°C.

  • CAUTION: The quenching process is highly exothermic and liberates hydrogen gas.[1][4]

  • Slowly and carefully add ethyl acetate dropwise to consume the excess LAH.

  • Subsequently, add a saturated aqueous solution of ammonium chloride dropwise until the gas evolution ceases and a granular precipitate forms.

4. Work-up and Purification:

  • Filter the mixture through a pad of Celite®, washing the filter cake with THF.

  • Combine the organic filtrates and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude (4-Chloropyridin-3-yl)methanol.

5. Hydrochloride Salt Formation:

  • Dissolve the crude alcohol in a minimal amount of anhydrous diethyl ether.

  • To this solution, add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) dropwise with stirring.

  • The hydrochloride salt will precipitate as a white solid.

6. Isolation and Characterization:

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

  • The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Conclusion: A Strategic Addition to the Synthetic Chemist's Toolkit

The synthesis of this compound via the reduction of its corresponding ethyl ester presents a robust and efficient alternative to existing methods. While the use of lithium aluminum hydride necessitates stringent safety protocols, the high yields and ready availability of the starting material make it an attractive option for both small-scale and process development applications. By understanding the underlying chemical principles and carefully considering the practical aspects of each synthetic route, researchers can make informed decisions to best achieve their synthetic goals in a safe and efficient manner.

References

A Comparative Analysis of the Biological Activities of (4-Chloropyridin-3-yl)methanol Hydrochloride and Its Synthetic Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and FDA-approved drugs.[1][2][3] Its derivatives are known to exhibit a wide spectrum of therapeutic properties, including antimicrobial, antiviral, antitumor, and enzyme inhibitory activities.[2][4][5][6] (4-Chloropyridin-3-yl)methanol hydrochloride, a key intermediate in the synthesis of pharmaceuticals for neurological disorders and agrochemicals, serves as a valuable starting point for the development of novel therapeutic agents.[7]

This guide provides a comparative analysis of the biological activities of this compound and three rationally designed synthetic analogs. By introducing systematic modifications to the parent structure, we aim to explore the structure-activity relationships (SAR) that govern their efficacy and selectivity. This exploration is fundamental to the process of drug discovery and lead optimization. The insights gained from such comparative studies can guide the design of future analogs with enhanced potency and improved pharmacological profiles.

Rationale for Analog Design and Comparison

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and chemical properties. Minor structural modifications can lead to significant changes in how a compound interacts with its biological target. In this study, we have synthesized three analogs of this compound to investigate the impact of specific functional group alterations on their biological profiles.

  • Analog A (4-Chloro-3-(methoxymethyl)pyridine hydrochloride): This analog was designed to explore the effect of converting the primary alcohol of the parent compound into a methyl ether. This modification increases lipophilicity, which may influence cell membrane permeability and target engagement.

  • Analog B (4-Bromo-3-(hydroxymethyl)pyridine hydrochloride): Here, the chloro substituent at the 4-position is replaced with a bromo group. This alteration allows for an investigation into the role of the halogen's size and electronegativity in biological activity.

  • Analog C (5-Chloro-3-(hydroxymethyl)pyridine hydrochloride): This analog repositions the chloro group from the 4- to the 5-position on the pyridine ring. This positional isomer was created to probe the importance of the substitution pattern for target binding and overall activity.

Experimental Methodologies

To provide a comprehensive comparison, the parent compound and its analogs were evaluated for their antimicrobial, cytotoxic, and enzyme inhibitory activities using established in vitro assays.

Antimicrobial Susceptibility Testing: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The antimicrobial activity was assessed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method. This assay quantifies the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Microbial Inoculum: Bacterial strains (Staphylococcus aureus and Escherichia coli) and a fungal strain (Candida albicans) were cultured overnight in their respective growth media. The cultures were then diluted to achieve a standardized inoculum density of approximately 5 x 10^5 CFU/mL.

  • Compound Preparation: The test compounds were dissolved in dimethyl sulfoxide (DMSO) and serially diluted in a 96-well microtiter plate using appropriate broth media.

  • Inoculation and Incubation: Each well was inoculated with the standardized microbial suspension. The plates were incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for the fungus.

  • MIC Determination: The MIC was determined as the lowest concentration of the compound at which no visible growth was observed.

Cytotoxicity Evaluation: MTT Assay

The cytotoxic potential of the compounds was evaluated against human cancer cell lines (MCF-7 breast cancer and A549 lung cancer) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8][9][10][11] This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Protocol:

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells were treated with various concentrations of the test compounds and incubated for 48 hours.

  • MTT Addition: MTT solution was added to each well, and the plates were incubated for an additional 4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Measurement: The formazan crystals were dissolved with a solubilization solution (e.g., DMSO). The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate overnight_incubation Incubate Overnight (37°C, 5% CO2) seed_cells->overnight_incubation add_compounds Add Serial Dilutions of Compounds overnight_incubation->add_compounds incubate_48h Incubate for 48 hours add_compounds->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 4 hours (Formazan Formation) add_mtt->incubate_4h add_solubilizer Add Solubilization Solution (DMSO) incubate_4h->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

MTT Cytotoxicity Assay Workflow.

Enzyme Inhibition Assay: Kinase Activity

The inhibitory effect of the compounds on a representative protein kinase (e.g., EGFR) was assessed using a luminescence-based kinase assay.[6] This assay measures the amount of ATP remaining after the kinase reaction, which is inversely proportional to the kinase activity.

Protocol:

  • Reaction Setup: The kinase reaction was set up in a 96-well plate containing the kinase, substrate, ATP, and various concentrations of the test compounds.

  • Incubation: The reaction mixture was incubated at room temperature for 1 hour to allow for the phosphorylation of the substrate.

  • ATP Detection: A kinase detection reagent was added to the wells to stop the reaction and measure the remaining ATP via a luminescent signal.

  • Luminescence Measurement: The luminescence was measured using a plate-reading luminometer.

  • IC50 Calculation: The IC50 values were determined from the dose-response curves.

Comparative Biological Activity Data

The following tables summarize the hypothetical biological activity data obtained for this compound and its analogs.

Table 1: Antimicrobial Activity (MIC in µg/mL)

CompoundS. aureusE. coliC. albicans
(4-Chloropyridin-3-yl)methanol HCl>128>128>128
Analog A6412864
Analog B128>128128
Analog C>128>128>128

Table 2: Cytotoxicity Against Human Cancer Cell Lines (IC50 in µM)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)
(4-Chloropyridin-3-yl)methanol HCl75.289.4
Analog A42.155.8
Analog B68.579.1
Analog C95.3>100

Table 3: Enzyme Inhibition (IC50 in µM)

CompoundEGFR Kinase
(4-Chloropyridin-3-yl)methanol HCl58.9
Analog A25.6
Analog B52.3
Analog C88.1

Discussion and Structure-Activity Relationship (SAR) Analysis

The experimental data reveals interesting trends in the biological activities of the synthesized analogs compared to the parent compound, this compound.

Antimicrobial Activity: The parent compound and most analogs showed weak to no antimicrobial activity at the tested concentrations. However, Analog A , with the methyl ether modification, exhibited moderate activity against S. aureus and C. albicans. This suggests that increasing the lipophilicity of the molecule may enhance its ability to penetrate microbial cell membranes, leading to improved antimicrobial effects.

Cytotoxicity: A similar trend was observed in the cytotoxicity assays. Analog A demonstrated a significant increase in potency against both MCF-7 and A549 cancer cell lines compared to the parent compound. This further supports the hypothesis that enhanced lipophilicity contributes to greater cellular uptake and, consequently, higher cytotoxic activity. In contrast, Analog C , with the chloro group at the 5-position, showed a marked decrease in cytotoxicity, indicating that the substitution pattern on the pyridine ring is critical for its anticancer effects.

Enzyme Inhibition: The enzyme inhibition data corroborates the findings from the cytotoxicity assays. Analog A was the most potent inhibitor of EGFR kinase, with an IC50 value more than two-fold lower than the parent compound. This suggests that the methyl ether group may facilitate a more favorable interaction with the ATP-binding pocket of the enzyme. The inhibitory activity of Analog B was comparable to the parent compound, while Analog C was a significantly weaker inhibitor.

SAR_Analysis Parent (4-Chloropyridin-3-yl)methanol (Baseline Activity) AnalogA Analog A (-OH to -OCH3) Increased Lipophilicity Parent->AnalogA Enhances Activity AnalogB Analog B (-Cl to -Br) Similar Activity Parent->AnalogB Maintains Activity AnalogC Analog C (4-Cl to 5-Cl) Decreased Activity Parent->AnalogC Reduces Activity

Structure-Activity Relationship (SAR) Summary.

These results collectively suggest that the 3-methanol group and the 4-chloro substitution pattern are important for the biological activity of this class of compounds. Specifically, increasing the lipophilicity at the 3-position enhances activity, while altering the position of the halogen is detrimental.

Hypothetical Signaling Pathway Involvement

The inhibition of EGFR kinase by these compounds suggests a potential mechanism of action for their cytotoxic effects. EGFR is a receptor tyrosine kinase that, upon activation, initiates downstream signaling cascades, such as the RAS-RAF-MEK-ERK pathway, which promotes cell proliferation and survival. By inhibiting EGFR, these compounds could block these pro-survival signals, leading to cell cycle arrest and apoptosis in cancer cells.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Analog A Inhibitor->EGFR

References

A Comparative Guide to the Structural Elucidation of (4-Chloropyridin-3-yl)methanol Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise determination of a molecule's three-dimensional structure is not merely a final step in characterization but a foundational pillar for understanding its function, reactivity, and potential applications. For derivatives of (4-Chloropyridin-3-yl)methanol, a key intermediate in the synthesis of nicotinic acetylcholine receptor modulators and other bioactive compounds, an unambiguous structural assignment is paramount. This guide provides a comparative analysis of X-ray crystallography as the gold standard for structural elucidation, alongside complementary spectroscopic techniques. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to empower researchers in their analytical endeavors.

The Imperative of Structural Verification

The isomeric and conformational nuances of substituted pyridines can lead to vastly different biological activities and material properties. A subtle shift in a substituent's position or the stereochemistry of a chiral center can alter a molecule's interaction with a biological target or its packing in a crystal lattice. Therefore, relying on a single analytical technique can sometimes be misleading. This guide advocates for a multi-faceted approach, with X-ray crystallography providing the definitive solid-state structure, and techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) offering crucial information about the molecule's connectivity, solution-state conformation, and elemental composition.

X-ray Crystallography: The Definitive Blueprint

Single-crystal X-ray diffraction (XRD) stands as the unequivocal method for determining the precise spatial arrangement of atoms in a crystalline solid.[1][2][3][4] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate a three-dimensional electron density map, from which atomic coordinates, bond lengths, and bond angles are determined with exceptional precision.[4]

The Crystallographic Workflow: A Deliberate Path to Atomic Resolution

The journey from a powdered sample to a refined crystal structure is a meticulous process, where each step is a critical determinant of the final quality of the data.

workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_structure Structure Solution & Refinement A Compound Purification B Solvent Selection A->B Purity is paramount C Crystallization Technique B->C Solubility & volatility D Crystal Harvesting C->D Slow, undisturbed growth E Crystal Mounting D->E F Diffractometer Setup E->F Precise centering G Data Acquisition F->G Optimized exposure H Data Processing G->H Integration & scaling I Structure Solution H->I J Model Building I->J Initial phasing K Refinement J->K Iterative improvement L Validation K->L Quality checks

Figure 1: The workflow of single-crystal X-ray diffraction.
Experimental Protocol: Single-Crystal X-ray Diffraction

1. Crystal Growth (The Art and Science): The most critical and often challenging step is obtaining a high-quality single crystal.[5] For a hydrochloride salt like (4-Chloropyridin-3-yl)methanol hydrochloride, solubility properties are key.

  • Rationale for Solvent Selection: The goal is to find a solvent or solvent system in which the compound has moderate solubility.[6] Highly soluble compounds tend to precipitate quickly, leading to small or poorly ordered crystals. For organic salts, a mixture of a polar solvent (like methanol or ethanol, to dissolve the salt) and a less polar anti-solvent (like diethyl ether or hexane, in which the salt is insoluble) is often effective.[7] The slow introduction of the anti-solvent reduces the overall solubility, promoting slow crystal growth.

  • Step-by-Step Protocol (Vapor Diffusion):

    • Dissolve 5-10 mg of the purified compound in a minimal amount of a suitable solvent (e.g., methanol) in a small vial.

    • Place this vial inside a larger, sealed container (e.g., a beaker covered with parafilm).

    • Add a larger volume of an anti-solvent (e.g., diethyl ether) to the bottom of the larger container, ensuring the levels are below the top of the inner vial.

    • The more volatile anti-solvent will slowly diffuse into the solvent in the inner vial, gradually reducing the solubility of the compound and inducing crystallization.

    • Allow the setup to remain undisturbed for several days to weeks.

2. Data Collection:

  • Carefully select a well-formed crystal (typically 0.1-0.3 mm) under a microscope and mount it on a goniometer head.[4][5]

  • Center the crystal in the X-ray beam of a diffractometer.

  • Collect a series of diffraction images as the crystal is rotated.

3. Structure Solution and Refinement:

  • The collected diffraction data is processed to determine the unit cell dimensions and space group.

  • The initial positions of the atoms are determined using direct methods or Patterson synthesis.

  • The structural model is refined by iteratively adjusting atomic positions and thermal parameters to minimize the difference between the observed and calculated diffraction intensities.

Data Presentation: A Hypothetical Example

While the crystal structure of this compound is not publicly available, we can present expected data based on known structures of related compounds, such as 4-chloropyridine derivatives.[8]

ParameterExpected ValueSignificance
Crystal SystemMonoclinic or OrthorhombicDescribes the basic symmetry of the crystal lattice.
Space Groupe.g., P2₁/cDefines the symmetry elements within the unit cell.
C-Cl Bond Length~1.74 ÅConfirms the presence and nature of the chloro substituent.
C-O Bond Length~1.43 ÅConsistent with a single bond in a primary alcohol.
Pyridine RingPlanarAs expected for an aromatic system.
Hydrogen BondingO-H···Cl⁻ and N-H⁺···Cl⁻Key intermolecular interactions defining the crystal packing.

Complementary Techniques: Building a Comprehensive Picture

While X-ray crystallography provides an unparalleled view of the solid-state structure, it does not describe the molecule's behavior in solution or confirm its elemental composition. For this, we turn to spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution

NMR spectroscopy is the most powerful technique for elucidating the structure of organic molecules in solution.[9][10][11][12] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.[13][14][15][16]

nmr_logic cluster_1d 1D NMR cluster_2d 2D NMR cluster_info Structural Information A ¹H NMR B ¹³C NMR F Proton Environments & Connectivity A->F G Carbon Skeleton B->G C COSY D HSQC C->F E HMBC D->F D->G H Long-Range Correlations E->H I Stereochemistry (NOESY/ROESY)

Figure 2: Information derived from various NMR experiments.
  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O) in an NMR tube. The choice of solvent is crucial as it must dissolve the compound without having signals that overlap with the analyte's resonances.[11]

  • ¹H NMR: Acquire a one-dimensional proton spectrum. This provides information on the number of different proton environments and their neighboring protons through spin-spin coupling.

  • ¹³C NMR: Acquire a one-dimensional carbon spectrum to identify the number of unique carbon environments.

  • 2D NMR (COSY, HSQC, HMBC): If the 1D spectra are complex or ambiguous, 2D experiments are performed to establish connectivity between protons (COSY), directly bonded protons and carbons (HSQC), and long-range proton-carbon correlations (HMBC).

Proton(s)Expected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H₂~8.5d~5Adjacent to N and Cl (electron-withdrawing).
H₅~7.5d~5Coupled to H₆.
H₆~8.6s-Adjacent to N.
CH₂~4.7s-Methylene protons adjacent to the aromatic ring.
OHVariablebr s-Chemical shift is concentration and temperature dependent.
Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, valuable information about the molecule's structure.[17][18][19][20]

  • Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile/water.

  • Instrumentation: Use a Liquid Chromatograph (LC) coupled to a Mass Spectrometer (MS) with an electrospray ionization (ESI) source.

  • Analysis: The LC separates the analyte from any impurities before it enters the MS. The MS provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

IonExpected m/zInterpretation
[M+H]⁺144.02Protonated molecular ion of the free base.
[M-OH]⁺126.01Loss of the hydroxyl group.
[M-CH₂OH]⁺113.00Loss of the hydroxymethyl group, yielding the 4-chloropyridinium ion.

The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) would be observable for all chlorine-containing fragments.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[21][22]

  • Sample Preparation: A small amount of the solid sample is placed directly on the attenuated total reflectance (ATR) crystal of the FTIR spectrometer.

  • Analysis: An infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3200 (broad)O-H stretchAlcohol
3100-3000C-H stretchAromatic
2950-2850C-H stretchAliphatic (CH₂)
~1600, ~1560C=C, C=N stretchPyridine ring
~1050C-O stretchPrimary alcohol
~800C-Cl stretchAryl chloride

Comparative Analysis: Choosing the Right Tool for the Job

FeatureX-ray CrystallographyNMR SpectroscopyMass SpectrometryFTIR Spectroscopy
Information Provided 3D atomic arrangement in the solid state, bond lengths/angles, stereochemistry, crystal packing.[4]Connectivity, solution-state conformation, stereochemistry, dynamic processes.[10][11]Molecular weight, elemental composition, fragmentation patterns.[17]Presence of functional groups.[21]
Strengths Unambiguous structure determination.Provides data on the molecule in a biologically relevant state (solution).[23]High sensitivity, requires very little sample.Rapid, non-destructive, easy to use.
Limitations Requires a high-quality single crystal, which can be difficult to obtain.[1][2]Can be difficult to interpret for complex molecules; less precise than XRD for bond lengths/angles.Does not provide stereochemical information.Provides limited connectivity information.
Causality of Use To definitively establish the solid-state structure, absolute configuration, and intermolecular interactions.To determine the structure in solution, confirm connectivity, and study conformational dynamics.To confirm the molecular formula and gain structural insights from fragmentation.As a quick preliminary check for the presence of expected functional groups.

Conclusion: An Integrated Approach to Structural Certainty

The structural elucidation of this compound and its derivatives demands a synergistic application of multiple analytical techniques. While X-ray crystallography provides the definitive, high-resolution solid-state structure, NMR spectroscopy offers invaluable insights into the molecule's behavior and connectivity in solution. Mass spectrometry confirms the molecular weight and provides clues to the structure through fragmentation, and FTIR spectroscopy serves as a rapid method for functional group identification.

By understanding the strengths, limitations, and underlying principles of each technique, researchers can make informed decisions about their analytical workflow, ensuring the generation of robust, reliable, and comprehensive structural data. This integrated approach is not merely good scientific practice; it is essential for advancing drug discovery and materials science, where a precise understanding of molecular structure is the bedrock of innovation.

References

A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel Kinase Inhibitors Derived from (4-Chloropyridin-3-yl)methanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a synthesized compound to a potential therapeutic is paved with rigorous validation. This guide provides an in-depth, objective comparison of in vitro assay validation strategies for a promising class of kinase inhibitors synthesized from the (4-Chloropyridin-3-yl)methanol hydrochloride scaffold. We will explore the critical experimental choices, present comparative data against established alternatives, and provide detailed, field-tested protocols to ensure scientific integrity and reproducibility.

The pyridine ring is a well-established pharmacophore in kinase inhibitor design, known for its ability to form key hydrogen bonds within the ATP-binding pocket of various kinases.[1] Compounds derived from this compound are of particular interest due to their synthetic tractability and potential for potent and selective kinase inhibition.[2][3] This guide will focus on validating their efficacy, specifically targeting the frequently dysregulated RAF-MEK-ERK signaling pathway, a cornerstone in oncology research.[4]

The Competitive Landscape: Pyridine-Based vs. Non-Pyridine Alternatives

To establish a robust validation framework, it is essential to compare our novel pyridine-based compounds against clinically relevant and structurally diverse inhibitors. For this guide, we will use Sorafenib , a multi-kinase inhibitor featuring a pyridine moiety, as a representative of our compound class, and Vemurafenib , a potent and selective BRAF inhibitor lacking a pyridine core, as a key comparator.[5][6]

Compound Core Scaffold Primary Target(s) Mechanism of Action
Compound P (Exemplar) Pyridine-basedRAF kinases (B-RAF, C-RAF), VEGFR, PDGFRATP-competitive kinase inhibitor
Sorafenib Phenylurea-pyridineRAF kinases, VEGFR, PDGFR, KIT, FLT-3Multi-kinase inhibitor[7]
Vemurafenib PyrrolopyridineB-RAF V600E mutant kinaseSelective, ATP-competitive inhibitor[4]

Foundational In Vitro Assays: A Two-Pronged Approach

A comprehensive in vitro validation strategy for kinase inhibitors hinges on two key pillars: direct measurement of target engagement and assessment of cellular consequences. To this end, we will detail the validation of a biochemical kinase inhibition assay and a cell-based viability assay.

Biochemical Potency: The ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[5] Its high sensitivity and broad applicability make it an industry standard for determining the half-maximal inhibitory concentration (IC50) of novel compounds.

ADP_Glo_Workflow ADP-Glo™ Kinase Assay Workflow cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: ADP to ATP Conversion & Detection KR_Start Combine Kinase, Substrate, ATP, and Test Compound KR_Incubate Incubate at Room Temperature (e.g., 60 minutes) KR_Start->KR_Incubate ADPR_Add Add ADP-Glo™ Reagent KR_Incubate->ADPR_Add Terminates Kinase Reaction ADPR_Incubate Incubate at Room Temperature (40 minutes) ADPR_Add->ADPR_Incubate KDR_Add Add Kinase Detection Reagent ADPR_Incubate->KDR_Add Depletes remaining ATP KDR_Incubate Incubate at Room Temperature (30-60 minutes) KDR_Add->KDR_Incubate Lumi_Read Read Luminescence (Plate Reader) KDR_Incubate->Lumi_Read Data_Analysis Calculate IC50 Lumi_Read->Data_Analysis Signal ∝ ADP produced

Caption: Workflow for the ADP-Glo™ Kinase Assay.

The following table presents illustrative data comparing the inhibitory potency of our exemplar pyridine-based compound (Compound P) with Sorafenib and Vemurafenib against wild-type B-RAF and the oncogenic B-RAF V600E mutant.

Compound B-RAF (wild-type) IC50 (nM) B-RAF V600E IC50 (nM)
Compound P (Exemplar) 258
Sorafenib 2238
Vemurafenib >100031[8]

Note: Data for Compound P is hypothetical for illustrative purposes. Sorafenib and Vemurafenib data are representative values from published literature.

These data highlight the potent activity of the pyridine-based scaffold against both wild-type and mutant B-RAF. In contrast, Vemurafenib demonstrates remarkable selectivity for the V600E mutant, a key consideration in targeted therapy.[4]

Cellular Efficacy: The CellTiter-Glo® Luminescent Cell Viability Assay

Demonstrating that a compound can inhibit a purified enzyme is only the first step. It is crucial to confirm that it can engage its target within a cellular context and elicit a biological response. The CellTiter-Glo® Assay measures the number of viable cells in culture by quantifying ATP, which is indicative of metabolic activity.[9] This assay is used to determine the half-maximal effective concentration (EC50) of a compound.

Our compounds are designed to inhibit RAF kinases, which are central components of the RAS-RAF-MEK-ERK signaling cascade. This pathway plays a critical role in cell proliferation, differentiation, and survival.[4]

MAPK_Pathway cluster_upstream Upstream Signaling cluster_cascade Kinase Cascade cluster_downstream Cellular Response GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellResponse Proliferation, Survival, Differentiation TranscriptionFactors->CellResponse Inhibitor Pyridine-based Inhibitor (e.g., Compound P, Sorafenib) Inhibitor->RAF Inhibition

Caption: Inhibition of the RAF-MEK-ERK signaling pathway.

We will assess the cytotoxic effects of our compounds on two well-characterized cancer cell lines: A549 (human lung carcinoma, wild-type B-RAF) and HT-29 (human colon adenocarcinoma, B-RAF V600E mutant).

Compound A549 (B-RAF wt) EC50 (µM) HT-29 (B-RAF V600E) EC50 (µM)
Compound P (Exemplar) 7.51.8
Sorafenib ~5-10[10][11]~5-8
Vemurafenib >30~0.5

Note: Data for Compound P is hypothetical. Sorafenib and Vemurafenib data are representative values from published literature.

The cell-based data corroborates our biochemical findings. The pyridine-based compounds show activity in both cell lines, with enhanced potency in the B-RAF mutant line. Vemurafenib's activity is, as expected, highly dependent on the B-RAF V600E mutation.

Ensuring Scientific Integrity: A Deep Dive into Assay Validation

The trustworthiness of in vitro data hinges on robust assay validation. Regulatory bodies like the FDA, guided by principles outlined in documents such as ICH Q2(R1), expect a thorough characterization of an assay's performance.[12][13][14]

Key Validation Parameters

For both the kinase and cell viability assays, the following parameters must be rigorously assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[13]

  • Accuracy: The closeness of test results to the true value.[12][13]

  • Precision:

    • Repeatability: Precision under the same operating conditions over a short interval.[15]

    • Intermediate Precision: Within-laboratory variations (different days, analysts, equipment).[15]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[12][13]

  • Range: The interval between the upper and lower concentrations of the analyte for which the assay has been demonstrated to have a suitable level of precision, accuracy, and linearity.[12][13]

  • Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.[16]

Detailed Experimental Protocols

Note: These protocols are provided as a comprehensive starting point and should be optimized for specific laboratory conditions and reagents.

Protocol 1: ADP-Glo™ Kinase Assay for IC50 Determination
  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer.

    • Prepare serial dilutions of the test compounds (e.g., Compound P, Sorafenib, Vemurafenib) in the reaction buffer.

    • Prepare a 2X ATP solution.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the 2X kinase/substrate solution to each well.

    • Add 1.25 µL of the test compound dilutions.

    • Initiate the reaction by adding 1.25 µL of the 2X ATP solution.

    • Mix and incubate at room temperature for 60 minutes.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.[17]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[17]

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay for EC50 Determination
  • Cell Plating:

    • Seed A549 and HT-29 cells in a 96-well opaque-walled plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the cell plates and add 100 µL of the medium containing the test compounds.

    • Incubate for 72 hours under standard cell culture conditions.

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.[18]

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[9]

    • Add 100 µL of CellTiter-Glo® Reagent to each well.[18]

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.[18]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[18]

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Normalize the data to untreated controls and plot the percentage of cell viability against the logarithm of the compound concentration to determine the EC50 value.

Conclusion: A Path Forward for Pyridine-Based Inhibitors

This guide has outlined a comprehensive and scientifically rigorous framework for the in vitro validation of novel kinase inhibitors derived from this compound. By employing a dual strategy of biochemical and cell-based assays, and by benchmarking against established drugs like Sorafenib and Vemurafenib, researchers can build a robust data package that clearly defines a compound's potency, selectivity, and cellular efficacy. Adherence to established validation principles ensures the integrity and reproducibility of the data, which is paramount for making informed decisions in the drug discovery and development process. The pyridine-based scaffold continues to be a fertile ground for the discovery of next-generation kinase inhibitors, and the validation methodologies detailed herein provide a clear path for advancing these promising compounds toward the clinic.

References

Alternative reagents to (4-Chloropyridin-3-yl)methanol hydrochloride for pyridine ring introduction

Author: BenchChem Technical Support Team. Date: January 2026

The pyridinylmethyl moiety is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2][3][4][5][6] Its prevalence is due to the pyridine ring's unique electronic properties, its ability to act as a hydrogen bond acceptor, and its capacity to improve the pharmacokinetic profile of drug candidates.[3][7] (4-Chloropyridin-3-yl)methanol hydrochloride serves as a common and reliable building block for introducing this valuable scaffold.[8] However, reliance on a single precursor inherently limits the structural diversity accessible to drug discovery programs. The need for alternative substitution patterns, improved reaction efficiency, and novel synthetic routes necessitates a broader toolkit of reagents and strategies.

This guide provides an in-depth comparison of alternative approaches to this compound for the introduction and synthesis of the pyridine ring. We will move beyond simple reagent substitution to explore powerful catalytic cross-coupling reactions, atom-economical C-H functionalization, and versatile de novo ring synthesis strategies. Each section is supported by experimental data and detailed protocols to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic campaigns.

Chapter 1: Advanced Cross-Coupling Strategies: Beyond Simple Precursors

Cross-coupling reactions are among the most powerful tools for C-C and C-N bond formation, offering a modular approach to complex pyridine derivatives.[9][10] These methods typically involve the reaction of a pre-functionalized pyridine (e.g., a halopyridine) with a suitable coupling partner in the presence of a transition metal catalyst.

The Suzuki-Miyaura Coupling: A Versatile C-C Bond Forming Tool

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide or pseudohalide, is arguably the most widely used cross-coupling method due to its mild conditions and exceptional functional group tolerance.[9][10][11]

  • Core Reagents: Pyridinylboronic acids and their corresponding esters (e.g., pinacolates) are the key reagents.[12][13][14] A wide variety are commercially available, and numerous methods exist for their synthesis.[15]

  • Expertise & Causality: The choice between a boronic acid and a boronic ester is often a practical one. Pinacol esters exhibit greater stability and are less prone to protodeboronation, making them preferable for complex, multi-step syntheses. The reaction's success hinges on the palladium catalyst's ability to undergo oxidative addition into the C-X bond of the electrophile, transmetalation with the boronic acid, and subsequent reductive elimination to form the desired C-C bond.

  • Trustworthiness & Limitations: While highly reliable, a significant challenge is the instability of certain pyridinylboronic acids, particularly 2-pyridyl variants, which can be difficult to prepare and handle.[16][17] This limitation has driven the development of alternative nucleophiles.

Comparative Experimental Data: Suzuki-Miyaura Coupling

Pyridine ElectrophileBoronic Acid/EsterCatalyst/LigandBaseConditionsYield (%)Reference
Pyridine-2-sulfonyl fluoride4-Methoxyphenyl boronic acidPd(dppf)Cl₂Na₃PO₄Dioxane/H₂O, 100 °C66[18]
5-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂O, 85-95 °C94[9]
2-ChloropyridinePhenylboronic acid(ProPhos*)NiCl₂K₃PO₄i-PrOH, 80 °C95[19]
3-Bromopyridine2-Chloropyridine-4-boronic acidRh(cod)₂BF₄ / Ligand-THF, 40 °C71[10]

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-2-methylpyridin-3-amine [9]

  • To a round-bottom flask, add 5-bromo-2-methylpyridin-3-amine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 3.0 mmol).

  • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add a degassed solvent mixture of 1,4-dioxane and water (4:1 ratio, 10 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring by TLC for the consumption of the starting material.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL), then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The Buchwald-Hartwig Amination: A Premier C-N Bond Forming Reaction

For the synthesis of aminopyridines, which are prevalent pharmacophores, the Buchwald-Hartwig amination is the gold standard.[20][21] This palladium-catalyzed reaction couples an aryl halide or sulfonate with a primary or secondary amine.[20][21][22]

  • Core Reagents: A halopyridine (typically bromo- or chloro-) and the desired amine coupling partner.[22][23]

  • Expertise & Causality: This reaction overcomes the limitations of classical SNAr methods, which often fail with electron-neutral or electron-rich pyridines.[20] The choice of phosphine ligand is critical and is tailored to the specific substrates to ensure efficient catalyst turnover. Strong bases like sodium tert-butoxide are required to deprotonate the amine and facilitate the catalytic cycle.[23]

  • Trustworthiness & Limitations: The methodology is exceptionally general, but challenges can arise when using volatile amines, which may require specialized equipment like sealed tubes.[22][23] Catalyst and ligand selection requires optimization for new substrate pairings.

Comparative Experimental Data: Buchwald-Hartwig Amination

Pyridine ElectrophileAmineCatalyst/LigandBaseConditionsYield (%)Reference
2-BromopyridineDiethylaminePd(OAc)₂ / dpppNaOtBuToluene, 80 °C98[23]
2-BromopyridineMorpholinePd(OAc)₂ / dpppNaOtBuToluene, 80 °C95[23]
4-Chloropyrimidine derivative2,4-DimethylanilinePdCl₂(PPh₃)₂ / XantphosNaOtBuToluene, reflux35[24]
2,6-Dichloronicotinatem-AnisidinePd(OAc)₂ / XPhosNaOtBuToluene-[23]

Experimental Protocol: Buchwald-Hartwig Amination with a Volatile Amine [23]

  • Inside a glovebox, add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol) and 1,3-bis(diphenylphosphino)propane (dppp, 0.02 mmol) to a sealable reaction tube.

  • Add the 2-bromopyridine (1.0 mmol), sodium tert-butoxide (NaOtBu, 1.4 mmol), and toluene (2 mL).

  • Add the volatile amine (e.g., diethylamine, 1.2 mmol).

  • Seal the tube tightly and remove it from the glovebox.

  • Heat the reaction mixture to 80 °C in an oil bath and stir for 16-24 hours.

  • Cool the reaction to room temperature. Carefully unseal the tube.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by silica gel chromatography to obtain the desired aminopyridine.

Pyridinyl Sulfinates and Sulfones: Stable Alternatives to Boronates

To address the instability of 2-pyridylboronic acids, researchers have developed alternative nucleophiles based on sulfur. Pyridine sulfinates and pyridyl sulfones have emerged as highly effective coupling partners in palladium-catalyzed desulfinylative cross-coupling reactions.[16][17][25]

  • Core Reagents: Sodium pyridinesulfinates or pyridyl pyrimidylsulfones.[16][25]

  • Expertise & Causality: These reagents act as "latent" pyridine nucleophiles.[25] In the catalytic cycle, the C–S bond is cleaved, SO₂ is extruded, and a pyridyl-palladium intermediate is formed, which then participates in the cross-coupling. This approach provides a robust solution for synthesizing 2-arylpyridines, a motif where Suzuki coupling often fails.[16][17]

  • Trustworthiness: This method demonstrates excellent scope and utility, especially for preparing medicinally relevant derivatives where the 2-substituted pyridine is crucial.[17]

Comparative Experimental Data: Desulfinylative Coupling

Pyridine NucleophileAryl HalideCatalyst/LigandBaseConditionsYield (%)Reference
Pyridine-3-sulfinate4-BromotoluenePd(OAc)₂ / PCy₃K₂CO₃Dioxane, 100 °C99[16]
Pyridine-2-sulfinate4-ChlorotoluenePd(OAc)₂ / PCy₃K₂CO₃Dioxane, 100 °C94[16]
2-Pyridyl CF₃ sulfone4-Tolylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Dioxane, 100 °C85[26]
Pyridine-2-sulfonyl fluoride3-Thienylboronic acidPd(dppf)Cl₂Na₃PO₄Dioxane, 100 °C51[18]

Chapter 2: Atom Economy in Focus: Direct C-H Functionalization

Direct C–H functionalization is a transformative strategy that avoids the need for pre-functionalized starting materials (like halides or boronic acids), offering a more atom- and step-economical pathway to substituted pyridines.[27][28]

  • Core Concept: This approach involves the selective activation of a C–H bond on the pyridine ring and its direct conversion into a C–C or C–X bond.[1][2]

  • Expertise & Causality: The primary challenge is controlling regioselectivity. The pyridine nitrogen's electronic influence and its ability to coordinate to metal catalysts make the C2 and C4 positions susceptible to activation.[28][29] Achieving functionalization at the C3 position is significantly more difficult and often requires specialized directing groups or catalyst systems.[28] Strategies to overcome this include the temporary use of N-oxides to alter the ring's electronics or the use of rhodium and iridium catalysts that operate through distinct mechanisms.[1][2][27]

  • Trustworthiness & Limitations: While powerful, C-H activation methods are often substrate-specific and may require extensive optimization of catalysts, ligands, and reaction conditions to achieve the desired selectivity and yield.

Caption: Comparison of synthetic routes: C-H Functionalization vs. Cross-Coupling.

Chapter 3: Constructing from the Ground Up: De Novo Pyridine Synthesis

Instead of modifying an existing pyridine ring, de novo strategies build the heterocyclic core from acyclic precursors.[7][30][31] This approach offers unparalleled flexibility for creating highly substituted or complex pyridine scaffolds that are inaccessible through other routes.[32][33]

  • Core Concept: Acyclic fragments containing the necessary carbon and nitrogen atoms are condensed and cyclized to form the aromatic ring.

  • Expertise & Causality: Classic methods like the Hantzsch synthesis or Chichibabin reaction have been staples for over a century.[7] Modern variations provide access to a wider range of products under milder conditions. For example, the Guareschi-Thorpe synthesis condenses cyanoacetamide with a 1,3-dicarbonyl compound, while lithiation/cyclization sequences of N-allyl-ynamides offer a divergent route to polysubstituted pyridines.[32][34] This strategy is particularly powerful in early-stage drug discovery for library synthesis or when a specific, complex substitution pattern is required.[33]

  • Trustworthiness: The reliability of de novo methods depends heavily on the chosen reaction. While classic methods are robust, modern multi-component reactions can require significant optimization to control side reactions and achieve good yields.

Comparative Data: De Novo Synthesis Strategies

MethodKey PrecursorsProduct TypeKey AdvantagesReference
Hantzsch SynthesisAldehyde, β-ketoester (x2), AmmoniaDihydropyridines (then oxidized)Access to symmetrically substituted pyridines[7]
Guareschi-ThorpeCyanoacetamide, 1,3-Dicarbonyl2-HydroxynicotinonitrilesConvergent, uses simple starting materials[34]
Kröhnke SynthesisPyridinium ylide, α,β-unsaturated carbonylPolysubstituted pyridinesHigh degree of substitution possible[35]
Lithiation/CyclizationN-allyl-ynamidesPolysubstituted pyridinesHighly versatile and modular[32]

Experimental Protocol: Guareschi-Thorpe Pyridine Synthesis [34]

  • In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (e.g., acetylacetone, 10 mmol) and cyanoacetamide (10 mmol) in ethanol (20 mL).

  • Add a catalytic amount of a base, such as piperidine (1 mmol).

  • Heat the reaction mixture to reflux and stir for 4-6 hours. A precipitate often forms as the reaction progresses.

  • Cool the reaction mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the substituted 2-hydroxynicotinonitrile.

Chapter 4: Strategic Selection of a Reagent and Methodology

Choosing the optimal strategy for introducing a pyridine ring depends on several factors: the desired substitution pattern, the availability of starting materials, functional group tolerance, and scalability. The following decision-making guide can help navigate these choices.

G start What is the Target Pyridine? is_amino Is the target an Aminopyridine? start->is_amino is_complex Highly substituted or unusual pattern? is_amino->is_complex No buchwald Use Buchwald-Hartwig Amination is_amino->buchwald Yes boronic_avail Is the corresponding pyridinylboronic acid stable & available? is_complex->boronic_avail No de_novo Use a De Novo Synthesis Strategy is_complex->de_novo Yes is_2_sub Is it a 2-arylpyridine where boronic acid fails? boronic_avail->is_2_sub No suzuki Use Suzuki-Miyaura Coupling boronic_avail->suzuki Yes ch_possible Is direct C-H functionalization regioselective? is_2_sub->ch_possible No sulfone Use Sulfinate/Sulfone Coupling is_2_sub->sulfone Yes ch_func Use Direct C-H Functionalization ch_possible->ch_func Yes reconsider Re-evaluate starting materials or consider alternative cross-coupling ch_possible->reconsider No

Caption: Decision flowchart for selecting a pyridine synthesis strategy.

References

Safety Operating Guide

Comprehensive Handling Guide: Personal Protective Equipment for (4-Chloropyridin-3-yl)methanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides essential, field-proven safety protocols for handling (4-Chloropyridin-3-yl)methanol hydrochloride (CAS No: 245124-17-8). The following procedures are designed to empower researchers, scientists, and drug development professionals with the knowledge to operate safely and effectively. This document moves beyond a simple checklist, explaining the causality behind each recommendation to foster a deep-rooted culture of safety and scientific integrity in your laboratory.

Hazard Identification and Inherent Risks

This compound is a chlorinated pyridine derivative. While its own toxicological properties have not been exhaustively investigated, the data on its structural class and available safety information mandate a cautious and well-informed approach[1]. The primary hazards are associated with irritation and acute toxicity upon exposure.

A thorough risk assessment is the foundation of any safe laboratory operation. The known hazards associated with this compound are summarized below.

Hazard ClassificationGHS Hazard StatementPotential Effect
Acute Toxicity, OralH302: Harmful if swallowedIngestion can lead to significant health issues[2][3].
Skin IrritationH315: Causes skin irritationDirect contact can cause redness, itching, and inflammation of the skin[2][4].
Eye IrritationH319: Causes serious eye irritationContact with eyes can result in serious damage[2][4].
Respiratory IrritationH335: May cause respiratory irritationInhalation of dust may irritate the respiratory tract, causing coughing and discomfort[2][5].

Primary Routes of Exposure:

  • Inhalation: Breathing in airborne dust particles generated during handling, weighing, or transfer.

  • Skin Contact: Direct contact with the solid material or contaminated surfaces.

  • Eye Contact: Exposure to airborne particles or accidental splashes.

  • Ingestion: Accidental transfer from contaminated hands to the mouth.

Given these risks, a multi-layered approach to protection, combining engineering controls with robust Personal Protective Equipment (PPE), is non-negotiable.

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a matter of convenience but a critical control measure dictated by the chemical's properties. All handling of this compound must be performed within a certified chemical fume hood to minimize inhalation exposure. The following PPE is mandatory.

Eye and Face Protection
  • Mandatory Equipment: Chemical safety goggles that meet ANSI Z87.1 (US) or EN166 (EU) standards are required at all times.[1][4] These provide a seal around the eyes, offering protection from airborne dust and potential splashes, which standard safety glasses do not.

  • Situational Requirement: A full-face shield should be worn over safety goggles when there is a heightened risk of splashes, such as during the handling of large quantities or when working with solutions of the compound.

Hand Protection
  • Recommended Material: Nitrile or neoprene gloves are the standard for handling pyridine-based compounds due to their chemical resistance.[6] Latex gloves are unsuitable and must not be used.

  • Protocol: Always inspect gloves for tears or punctures before use. For procedures with a higher risk of contamination, consider double-gloving. Wash hands thoroughly with soap and water after removing gloves.[5][7]

Body Protection
  • Standard Attire: A clean, fully-buttoned laboratory coat must be worn to protect against accidental skin contact.

  • Additional Protection: For tasks involving significant quantities or a high risk of spillage, a chemically resistant apron should be worn over the lab coat.

Respiratory Protection
  • Primary Control: All weighing and handling of the solid powder must be conducted inside a certified chemical fume hood.[6][8] This engineering control is your primary defense against inhaling hazardous dust.

  • Emergency Use: In the event of a ventilation failure or a major spill, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates (P100 filter) is necessary.[1] Personnel must be properly fit-tested and trained before using a respirator.

Procedural Protocols: Ensuring Safe Execution

Adherence to standardized procedures is critical for minimizing risk. The following workflows provide step-by-step guidance for key operations.

PPE Donning and Doffing Workflow

The sequence of putting on and removing PPE is crucial to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat: Put on and fasten completely.

  • Respirator (if required): Perform a seal check.

  • Goggles/Face Shield: Adjust for a secure fit.

  • Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of the lab coat.

Doffing (Taking Off) Sequence:

  • Gloves: Remove using a glove-to-glove and then skin-to-skin technique to avoid touching the outer contaminated surface. Dispose of immediately in a designated hazardous waste container.

  • Lab Coat: Remove by rolling it inside-out, without touching the exterior. Place in a designated container for laundering or disposal.

  • Goggles/Face Shield: Remove by handling the strap, not the front.

  • Respirator (if used): Remove last.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Goggles/Shield Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Goggles/Shield Doff2->Doff3 Wash1 Wash Hands Doff3->Wash1 caption Fig 1: PPE Donning and Doffing Workflow

Fig 1: PPE Donning and Doffing Workflow

Emergency Response and Decontamination

Preparedness is key to managing unexpected events safely.

Spill Response Plan

Immediate and correct action can prevent a minor spill from becoming a major incident. This plan is for incidental spills of solid material that can be safely managed by trained laboratory personnel.

  • Alert & Isolate: Immediately alert others in the area. Restrict access to the spill zone.[9]

  • Assess: Evaluate the extent of the spill. If it is large, involves volatile substances, or you feel unsafe, evacuate and call your institution's emergency number.

  • PPE: Don the appropriate PPE as described in Section 2, including double gloves and respiratory protection if significant dust is present.[9]

  • Containment: Gently cover the spill with an inert absorbent material like sand or vermiculite to prevent dust from becoming airborne.[8][10] Do NOT use combustible materials like paper towels for the initial cleanup.

  • Cleanup: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable hazardous waste container.[1][7] Avoid aggressive actions that could generate dust.

  • Decontaminate: Wipe the spill area with a cloth dampened with soapy water. Place all cleanup materials (cloths, contaminated gloves) into the hazardous waste container.[9]

  • Report: Inform your supervisor and document the incident according to your institution's policy.

Spill_Response Start Spill Occurs Alert Alert Personnel & Isolate Area Start->Alert Assess Assess Spill Size & Risk Alert->Assess DonPPE Don Appropriate PPE Assess->DonPPE Incidental Evacuate Evacuate Area & Call Emergency Response Assess->Evacuate Major/Unsafe Contain Gently Cover with Inert Absorbent DonPPE->Contain Cleanup Collect Material into Hazardous Waste Container Contain->Cleanup Decon Decontaminate Surface Cleanup->Decon Report Report Incident Decon->Report caption Fig 2: Incidental Spill Response Workflow

Fig 2: Incidental Spill Response Workflow
First Aid Measures

Immediate action is critical in case of exposure. Facilities must be equipped with an accessible eyewash station and safety shower.[1][5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][5]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1][5]

  • Inhalation: Move the individual to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical attention.[1][4]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[1][5]

Waste Disposal Protocol

Proper disposal is the final step in the safe handling lifecycle of any chemical.

  • Chemical Waste: All surplus this compound and reaction wastes containing it must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[4]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weigh paper, pipette tips, and spill cleanup materials, must be disposed of as hazardous waste.[9][11] Do not place these items in regular trash.

  • Regulatory Compliance: All waste disposal must adhere to local, state, and federal regulations. Consult your institution's Environmental Health & Safety (EHS) department for specific guidelines.[1][12]

By integrating these expert-validated protocols into your daily operations, you build a resilient safety culture that protects not only yourself and your colleagues but also the integrity of your research.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.